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Foundational

An In-Depth Technical Guide to the Synthesis of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazo[2,1-b]thiazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a w...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[2,1-b]thiazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3] The unique three-dimensional structure and electronic properties of this bicyclic system allow for diverse interactions with biological targets. This guide provides a comprehensive, in-depth technical overview of a plausible and efficient synthetic route to a key derivative, 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid. This molecule represents a valuable building block for the development of novel therapeutic agents.

This document is structured to provide not just a series of steps, but a causal narrative that explains the "why" behind each experimental choice, grounding the protocol in established chemical principles.

Proposed Synthetic Strategy: A Two-Pronged Approach

The synthesis of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid can be logically approached in two main stages. First, the construction of a suitably functionalized 2-aminothiazole precursor, followed by the annulation of the second ring to form the desired imidazo[2,1-b]thiazine core. This strategy allows for a modular approach, where each step can be optimized independently.

The overall synthetic pathway is depicted below:

Synthetic_Pathway reagents1 Ethyl bromopyruvate + Thiourea intermediate1 Ethyl 2-aminothiazole-4-carboxylate reagents1->intermediate1 Hantzsch Thiazole Synthesis intermediate2 Ethyl 2-(2-chloroacetamido)thiazole-4-carboxylate intermediate1->intermediate2 Acylation reagents2 Chloroacetyl chloride reagents2->intermediate2 intermediate3 Ethyl 5-oxo-5H-imidazo[2,1-b]thiazine-6-carboxylate intermediate2->intermediate3 Intramolecular Cyclization reagents3 Base (e.g., NaH) reagents3->intermediate3 final_product 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid intermediate3->final_product Ester Hydrolysis reagents4 LiOH or NaOH (Hydrolysis) reagents4->final_product Hantzsch_Mechanism start Ethyl bromopyruvate + Thiourea step1 Nucleophilic attack by sulfur start->step1 intermediate1 S-Alkylation Intermediate step1->intermediate1 step2 Intramolecular cyclization intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product Ethyl 2-aminothiazole-4-carboxylate step3->product

Caption: Mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: Ethyl 2-aminothiazole-4-carboxylate

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol (99.9%)

  • Ice-cold water

  • Sodium hydroxide (2 M solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (3 mol) in ethanol (100 mL).

  • To this solution, add ethyl bromopyruvate (2 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 24 hours. [4]4. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system. [4]5. After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Pour the concentrated residue into ice-cold water and basify to pH 10 with a 2 M NaOH solution. [4]7. An off-white precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-aminothiazole-4-carboxylate.

ParameterValueReference
Molar Ratio (Thiourea:Ethyl bromopyruvate)1.5:1[4]
SolventEthanol[5][4]
Reaction TemperatureReflux[4]
Reaction Time24 hours[4]
Expected Yield~70%[4]
Part 2: Annulation of the Imidazo[2,1-b]thiazine Ring and Final Product Formation

With the key 2-aminothiazole intermediate in hand, the next phase involves the construction of the second ring to form the imidazo[2,1-b]thiazine core. This is achieved through a two-step process: acylation of the exocyclic amino group followed by an intramolecular cyclization.

Step 2.1: Acylation with Chloroacetyl Chloride

The exocyclic amino group of ethyl 2-aminothiazole-4-carboxylate is sufficiently nucleophilic to react with an acylating agent like chloroacetyl chloride. This reaction forms an N-acylated intermediate, which is primed for the subsequent cyclization. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl byproduct. [6][7]

Step 2.2: Intramolecular Cyclization

The chloroacetamide intermediate possesses both a nucleophile (the endocyclic nitrogen of the thiazole ring) and an electrophile (the carbon bearing the chlorine atom). Under basic conditions, an intramolecular nucleophilic substitution occurs, leading to the formation of the six-membered thiazine ring and the desired 5-oxo functionality.

Step 2.3: Ester Hydrolysis

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation, typically achieved by saponification with a base such as lithium hydroxide or sodium hydroxide, followed by acidification. [8][9]

Experimental Protocol: 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Chloroacetyl chloride

  • Potassium carbonate (K2CO3)

  • Chloroform

  • Sodium hydride (NaH)

  • Dry Tetrahydrofuran (THF)

  • Lithium hydroxide monohydrate (LiOH·H2O)

  • Ethanol

  • Water

  • Hydrochloric acid (1 M)

Procedure:

Part A: Synthesis of Ethyl 2-(2-chloroacetamido)thiazole-4-carboxylate

  • Dissolve ethyl 2-aminothiazole-4-carboxylate (1 eq) in chloroform in a round-bottom flask.

  • Add potassium carbonate (a slight excess) to the solution.

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with chloroform.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2-chloroacetamido)thiazole-4-carboxylate, which can be used in the next step without further purification.

Part B: Synthesis of Ethyl 5-oxo-5H-imidazo[2,1-b]thiazine-6-carboxylate

  • To a solution of the crude chloroacetamide from the previous step in dry THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the cyclization by TLC.

  • Carefully quench the reaction with ice-water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part C: Synthesis of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid

  • Dissolve the purified ethyl 5-oxo-5H-imidazo[2,1-b]thiazine-6-carboxylate in a mixture of ethanol and water.

  • Add lithium hydroxide monohydrate (2-3 eq) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Concentrate the reaction mixture to remove the ethanol.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl. [8]5. A precipitate of the final product will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion

The synthesis of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid presented herein is a robust and logical pathway that relies on well-established and high-yielding chemical transformations. The Hantzsch thiazole synthesis provides a reliable method for the construction of the key 2-aminothiazole intermediate. Subsequent acylation and intramolecular cyclization efficiently build the desired bicyclic core. This guide provides a detailed framework for researchers to synthesize this valuable scaffold and its derivatives for further investigation in drug discovery and development programs.

References

  • Ejaz, S., Nadeem, H., Paracha, R. Z., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC research notes, 12(1), 1-8.
  • Patel, A. D., & Patel, N. B. (2010). Synthesis and antimicrobial activity of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 361-368.
  • Ejaz, S., Nadeem, H., Zafar Paracha, R., Sarwar, S., & Ejaz, S. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC research notes, 12(1), 1-8.
  • Patel, A. D., & Patel, N. B. (2016). Synthesis and antimicrobial activity of 2-aminothiazole derivatives. ResearchGate. Available from: [Link]

  • El-Metwally, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Google Patents. (2014). CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
  • El-Metwally, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Available from: [Link]

  • El-Metwally, A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available from: [Link]

  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., ... & Al-Obeidi, F. A. (2009). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the β-ketoacyl-ACP synthase mtFabH. PloS one, 4(5), e5617.
  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Available from: [Link]

  • Organic Chemistry Research. (n.d.). Oakes-Yavari-Nair (OYN)-based Synthesis of Imidazo[2,1-b]t[1][5]hiazin. Available from: [Link]

  • Journal of Medicinal Chemistry. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. ACS Publications. Available from: [Link]

  • Khan, K. M., Saad, S. M., Shaikh, F., & Taha, M. (2018). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. PMC. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Chemical Methodologies. (2022). Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available from: [Link]

  • Heterocycles. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. The Japan Institute of Heterocyclic Chemistry. Available from: [Link]

  • Garcia-Egido, E., Wong, S. Y. F., & Warrington, B. H. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(1), 31-33.
  • Saliyeva, L., Slyvka, N., Holota, S., Grozav, A., Yakovychuk, N., Litvinchuk, M., & Vovk, M. (2022). Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b]T[1][5]hiazine Derivatives. Biointerface Research in Applied Chemistry, 12(4), 5031-5044.

  • Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., Rambaldi, M., ... & Biondi, S. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European journal of medicinal chemistry, 46(12), 5896-5906.
  • MDPI. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Available from: [Link]

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

Sources

Exploratory

An In-depth Technical Guide to 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For distribution to: Researchers, scientists, and drug development professionals. Disclaimer: The subject of this guide, 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid, is a specialized heterocyclic compound for which...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: The subject of this guide, 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid, is a specialized heterocyclic compound for which direct experimental data is not extensively available in public literature. This guide has been constructed by leveraging established chemical principles and drawing parallels from closely related analogues within the imidazo[2,1-b]thiazine and imidazo[2,1-b]thiazole families. The proposed synthetic routes and predicted properties are based on expert analysis of existing research on these related scaffolds.

Introduction: The Imidazo[2,1-b]thiazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The fusion of imidazole with a thiazine ring to form the imidazo[2,1-b]thiazine scaffold has garnered significant attention in the field of medicinal chemistry. This bicyclic heterocyclic system is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a diverse pharmacological profile.[1][2] Derivatives of the closely related imidazo[2,1-b]thiazole have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The introduction of a thiazine ring, as a bioisosteric replacement for the thiazole ring, offers opportunities to modulate the physicochemical and pharmacokinetic properties of these compounds, potentially leading to improved therapeutic agents.[5][6]

This guide focuses on a specific, yet lesser-explored derivative: 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid . The presence of the oxo group and the carboxylic acid moiety is anticipated to impart unique chemical reactivity and biological activity to this scaffold. The carbonyl group can act as a hydrogen bond acceptor, while the carboxylic acid can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological macromolecules.

Core Chemical Properties: An Extrapolative Analysis

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C7H4N2O3SDerived from the chemical structure.
Molecular Weight 196.19 g/mol Calculated from the molecular formula.
Melting Point >200 °C (with decomposition)Heterocyclic carboxylic acids with fused ring systems often exhibit high melting points due to strong intermolecular hydrogen bonding and crystal lattice energy. Decomposition upon melting is common for such compounds.
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) and aqueous base.The carboxylic acid group will confer some aqueous solubility, especially at higher pH. The fused aromatic system contributes to its solubility in polar aprotic solvents.
Acidity (pKa) 3-5The carboxylic acid proton is expected to have a pKa in the typical range for carboxylic acids. The electron-withdrawing nature of the fused heterocyclic system may slightly increase its acidity.
Stability Stable under standard conditions; may be sensitive to strong acids, bases, and reducing agents.The fused aromatic system imparts a degree of stability. However, the amide-like linkage within the thiazinone ring could be susceptible to hydrolysis under harsh acidic or basic conditions.

Synthesis and Reactivity: A Proposed Pathway and Mechanistic Insights

A plausible synthetic route to 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid can be envisioned starting from readily available 2-mercaptoimidazole. The proposed multi-step synthesis is outlined below, with a rationale for each step.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Mercaptoimidazole B Diethyl 2-(1H-imidazol-2-ylthio)malonate A->B Diethyl bromomalonate, Base C 5-Oxo-6,7-dihydro-5H-imidazo[2,1-b]thiazine-6-carboxylic acid ethyl ester B->C Dieckmann Condensation D 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid ethyl ester C->D Dehydrogenation E 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid D->E Hydrolysis

Caption: Proposed synthetic route to 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-(1H-imidazol-2-ylthio)malonate

  • To a stirred solution of 2-mercaptoimidazole (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium ethoxide or potassium carbonate (1.1 eq) at room temperature.

  • Stir the mixture for 30 minutes to form the corresponding thiolate.

  • To this mixture, add diethyl bromomalonate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a base is crucial to deprotonate the thiol group of 2-mercaptoimidazole, forming a nucleophilic thiolate which then readily undergoes an SN2 reaction with the electrophilic carbon of diethyl bromomalonate.

Step 2: Dieckmann Condensation to form 5-Oxo-6,7-dihydro-5H-imidazo[2,1-b]thiazine-6-carboxylic acid ethyl ester

  • To a solution of diethyl 2-(1H-imidazol-2-ylthio)malonate (1.0 eq) in an anhydrous solvent like toluene or THF, add a strong base such as sodium hydride or sodium ethoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • The intramolecular cyclization will result in the formation of the β-keto ester.

  • After completion, cool the reaction mixture and carefully quench with a weak acid (e.g., acetic acid) to neutralize the base.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Causality Behind Experimental Choices: The Dieckmann condensation is a classic method for forming five- and six-membered rings through intramolecular Claisen condensation of a diester. The strong base is required to deprotonate the α-carbon of the malonate, generating a carbanion that attacks the ester carbonyl of the imidazole thioester, leading to cyclization.

Step 3: Dehydrogenation to introduce unsaturation

  • Dissolve the dihydro-thiazinone (1.0 eq) in a suitable high-boiling solvent like dichlorobenzene or xylenes.

  • Add a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or sulfur (1.1-1.5 eq).

  • Heat the reaction mixture to a high temperature (e.g., 140-180 °C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify the product directly by column chromatography or after an appropriate workup to remove the dehydrogenating agent byproducts.

Causality Behind Experimental Choices: Dehydrogenation is necessary to introduce the double bond in the thiazine ring, leading to the fully aromatic 5H-imidazo[2,1-b]thiazine system. DDQ and sulfur are common reagents for such transformations.

Step 4: Hydrolysis of the ester to the carboxylic acid

  • Dissolve the ethyl ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., ethanol, THF) and water.

  • Add an aqueous solution of a base like lithium hydroxide or sodium hydroxide (2-3 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).

  • After completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Causality Behind Experimental Choices: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids. Acidification is required to protonate the carboxylate salt and precipitate the free carboxylic acid.

Expected Reactivity

The 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid molecule possesses several reactive sites:

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction. This allows for the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies.

  • Thiazinone Ring: The amide-like bond in the thiazinone ring may be susceptible to nucleophilic attack under certain conditions. The carbonyl group can also participate in reactions.

  • Imidazole Ring: The imidazole ring is generally aromatic and relatively stable, but the nitrogen atoms can be protonated or alkylated.

Potential Biological Activities and Therapeutic Applications: An Outlook

Based on the extensive research on related imidazo[2,1-b]thiazole and imidazo[2,1-b]thiazine derivatives, 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid is a promising candidate for various therapeutic applications.

Anticancer Potential

Many imidazo[2,1-b]thiazole derivatives have demonstrated potent anticancer activity.[7] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways. For instance, some derivatives have been shown to inhibit protein kinases, which are crucial for cell growth and proliferation.

Anticancer_Pathway cluster_0 Cancer Cell Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Activates Proliferation Cell Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits Drug 5-Oxo-5H-imidazo[2,1-b]thiazine -6-carboxylic acid Drug->Kinase Inhibits

Caption: Hypothetical mechanism of anticancer activity via protein kinase inhibition.

Anti-inflammatory Activity

The imidazo[2,1-b]thiazine scaffold has been explored for its anti-inflammatory properties.[8] The mechanism may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Antimicrobial Activity

Derivatives of imidazo[2,1-b]thiazole have shown promising activity against various bacterial and fungal strains.[9] The presence of the sulfur and nitrogen atoms in the heterocyclic system is often crucial for their antimicrobial effects.

Future Directions and Conclusion

While direct experimental data on 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid is currently lacking, the analysis of its structure and the wealth of information on related compounds strongly suggest that it is a molecule of significant interest for medicinal chemistry. The proposed synthetic route provides a viable starting point for its preparation and subsequent biological evaluation.

Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and full spectroscopic characterization (NMR, IR, Mass Spectrometry) of the title compound are paramount.

  • Biological Screening: A comprehensive biological evaluation against a panel of cancer cell lines, inflammatory markers, and microbial strains is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of derivatives, particularly at the carboxylic acid position, will be crucial to optimize its biological activity.

  • Computational Studies: Molecular modeling and docking studies can help to identify potential biological targets and guide the design of more potent analogues.

References

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  • Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole along with its Antimicrobial Activity. Chemical Methodologies. 2022;6(4):303-315. Available from: [Link]

  • Methods for the synthesis of imidazo[2,1-b][1][10]thiazines, their annulated and hydrogenated analogs. Chemistry of Heterocyclic Compounds. 2023;59(7):499-516. Available from: [Link]

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  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. 2016;21(8):1059. Available from: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. 2021. Available from: [Link]

  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorganic Chemistry. 2022;121:105691. Available from: [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Molecular and Organic Chemistry. 2022;5(6). Available from: [Link]

Sources

Foundational

A Technical Guide to the Synthesis of 5-Oxo-5H-imidazo[2,1-b]thiazine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals The 5-Oxo-5H-imidazo[2,1-b]thiazine core represents a significant scaffold in medicinal chemistry, offering a unique three-dimensional structure that is of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-Oxo-5H-imidazo[2,1-b]thiazine core represents a significant scaffold in medicinal chemistry, offering a unique three-dimensional structure that is of growing interest for the development of novel therapeutic agents. This guide provides an in-depth review of the synthetic methodologies for accessing this heterocyclic system, with a particular focus on strategies to introduce the 5-oxo functionality. We will delve into established multi-component reactions that yield related oxo-isomers and propose a reasoned, evidence-based approach for the targeted synthesis of the 5-oxo-5H-imidazo[2,1-b]thiazine core, a promising yet less-explored area of chemical space.

Part 1: Established Methodologies for the Imidazo[2,1-b]thiazine Core

The synthesis of the broader imidazo[2,1-b]thiazine family has been approached through various strategies, with multi-component reactions (MCRs) offering an efficient and atom-economical route to highly functionalized derivatives. A notable example is the Oakes-Yavari-Nair (OYN) three-component reaction for the synthesis of 3-oxo-2,3-dihydro-5H-imidazo[2,1-b][1][2]thiazine derivatives.

The Oakes-Yavari-Nair (OYN) Three-Component Reaction for 3-Oxo-Imidazo[2,1-b][1][2]thiazines

This powerful MCR brings together a 5,5-diaryl-2-thioxoimidazolidin-4-one, a dialkyl acetylenedicarboxylate, and an isocyanide to construct the 3-oxo-imidazo[2,1-b][1][2]thiazine scaffold in good to excellent yields.[1] The reaction can be performed as a one-step or two-step procedure.

Reaction Mechanism:

The plausible mechanism for the one-step synthesis in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) is initiated by the formation of a zwitterionic intermediate from the reaction of the dialkyl acetylenedicarboxylate and the isocyanide. This intermediate is then protonated by the acidic N-H of the 2-thioxoimidazolidin-4-one. Subsequent intramolecular cyclization and rearrangement lead to the final 3-oxo-imidazo[2,1-b][1][2]thiazine product.[1]

OYN_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiohydantoin 5,5-Diaryl-2-thioxo- imidazolidin-4-one Protonated_Intermediate Protonated Intermediate Thiohydantoin->Protonated_Intermediate Acetylenedicarboxylate Dialkyl Acetylenedicarboxylate Zwitterion Zwitterionic Intermediate Acetylenedicarboxylate->Zwitterion Isocyanide Isocyanide Isocyanide->Zwitterion Zwitterion->Protonated_Intermediate Cyclized_Intermediate Cyclized Intermediate Protonated_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 3-Oxo-imidazo[2,1-b][1,3]thiazine Cyclized_Intermediate->Product Rearrangement

Figure 1: Plausible mechanism for the Oakes-Yavari-Nair three-component reaction.

Quantitative Data for the OYN Three-Component Reaction:

EntryDialkyl AcetylenedicarboxylateIsocyanideYield (One-Step)Yield (Two-Step)Ref.
1Dimethyl acetylenedicarboxylateCyclohexyl isocyanide92%95%[1]
2Diethyl acetylenedicarboxylateCyclohexyl isocyanide90%93%[1]
3Di-tert-butyl acetylenedicarboxylateCyclohexyl isocyanide85%88%[1]
4Dimethyl acetylenedicarboxylatetert-Butyl isocyanide90%94%[1]

Experimental Protocol: One-Step Synthesis of 3-Oxo-imidazo[2,1-b][1][2]thiazine Derivatives [1]

  • To a magnetically stirred solution of 5,5-diaryl-2-thioxoimidazolidin-4-one (2 mmol) and dialkyl acetylenedicarboxylate (2 mmol) in 5 mL of toluene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Add a solution of the corresponding isocyanide (2 mmol) in 2 mL of toluene dropwise over 10 minutes.

  • Stir the reaction mixture under reflux conditions for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 3-oxo-imidazo[2,1-b][1][2]thiazine derivative.

Part 2: Targeted Synthesis of 5-Oxo-5H-imidazo[2,1-b]thiazine

While the synthesis of the 3-oxo isomer is well-established, direct and high-yielding methods for the preparation of the 5-oxo-5H-imidazo[2,1-b]thiazine core are not as prevalent in the literature. This section outlines a proposed synthetic strategy based on the logical construction of the target molecule from readily available precursors.

The Precursor Approach: Synthesis of 2-(Carboxymethylthio)imidazole Derivatives

A key precursor for the synthesis of the 5-oxo-5H-imidazo[2,1-b]thiazine core is a 2-(carboxymethylthio)imidazole derivative. This intermediate can be prepared through the S-alkylation of a 2-thioxoimidazole with a haloacetic acid or its ester, followed by hydrolysis if necessary.

Precursor_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Thioimidazole 2-Thioxoimidazole Alkylated_Ester Ethyl 2-(Imidazol-2-ylthio)acetate Thioimidazole->Alkylated_Ester Haloacetate Ethyl Bromoacetate Haloacetate->Alkylated_Ester Base (e.g., K2CO3) Carboxylic_Acid 2-(Imidazol-2-ylthio)acetic acid Alkylated_Ester->Carboxylic_Acid Hydrolysis (e.g., NaOH, then H+)

Figure 2: Proposed synthesis of the 2-(carboxymethylthio)imidazole precursor.

Proposed Experimental Protocol: Synthesis of 2-(Imidazol-2-ylthio)acetic acid

  • To a stirred solution of 2-thioxoimidazole (10 mmol) in a suitable solvent such as acetone or DMF, add a base (e.g., potassium carbonate, 12 mmol).

  • Add ethyl bromoacetate (11 mmol) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • To the crude ethyl 2-(imidazol-2-ylthio)acetate, add a solution of sodium hydroxide (e.g., 2 M aqueous solution, 20 mmol) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., 2 M HCl) to precipitate the 2-(imidazol-2-ylthio)acetic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the desired precursor.

Intramolecular Cyclization to the 5-Oxo Core

The key step in the synthesis of 5-oxo-5H-imidazo[2,1-b]thiazine is the intramolecular cyclization of the 2-(carboxymethylthio)imidazole precursor. This can be achieved through the activation of the carboxylic acid moiety, followed by nucleophilic attack from one of the imidazole nitrogen atoms. Common activating agents for such cyclizations include dehydrating agents like dicyclohexylcarbodiimide (DCC) or acid chlorides/anhydrides.

Cyclization_Mechanism cluster_reactant Precursor cluster_intermediates Intermediates cluster_product Product Precursor 2-(Imidazol-2-ylthio)acetic acid Activated_Acid Activated Carboxylic Acid (e.g., Acyl Anhydride) Precursor->Activated_Acid Activating Agent (e.g., Acetic Anhydride) Cyclized_Intermediate Tetrahedral Intermediate Activated_Acid->Cyclized_Intermediate Intramolecular Nucleophilic Attack Product 5-Oxo-5H-imidazo[2,1-b]thiazine Cyclized_Intermediate->Product Dehydration

Figure 3: Proposed mechanism for the intramolecular cyclization to form the 5-oxo-thiazine ring.

Proposed Experimental Protocol: Synthesis of 5-Oxo-5H-imidazo[2,1-b]thiazine

  • Suspend 2-(imidazol-2-ylthio)acetic acid (5 mmol) in a suitable solvent such as acetic anhydride or a mixture of acetic anhydride and acetic acid.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and then with a cold, suitable organic solvent (e.g., ethanol or diethyl ether) to remove any remaining acetic acid.

  • Dry the product under vacuum to obtain the 5-oxo-5H-imidazo[2,1-b]thiazine. Further purification can be achieved by recrystallization from an appropriate solvent.

Spectroscopic Characterization

The successful synthesis of 5-oxo-5H-imidazo[2,1-b]thiazine can be confirmed by standard spectroscopic techniques:

  • ¹H NMR: Expect to see characteristic signals for the imidazole ring protons and the methylene protons of the thiazine ring. The chemical shifts will be influenced by the electron-withdrawing effect of the carbonyl group.

  • ¹³C NMR: The carbonyl carbon of the lactam should appear at a characteristic downfield chemical shift (typically in the range of 160-175 ppm). Signals for the imidazole and thiazine ring carbons will also be present.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the lactam should be observed, typically in the region of 1650-1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the 5-oxo-5H-imidazo[2,1-b]thiazine should be observed, confirming the molecular formula.

Conclusion

The synthesis of the 5-oxo-5H-imidazo[2,1-b]thiazine core presents an exciting opportunity for the exploration of novel chemical space in drug discovery. While direct and extensively documented synthetic routes are limited, this guide has provided a comprehensive overview of established methods for related imidazo[2,1-b]thiazine systems and a scientifically sound, proposed pathway for the targeted synthesis of the 5-oxo derivative. The multi-component synthesis of the 3-oxo isomer offers a robust platform for generating structural diversity, while the proposed precursor-based approach for the 5-oxo isomer provides a clear and actionable strategy for researchers to access this promising scaffold. Further investigation into the optimization of these reactions and the exploration of the biological activities of the resulting compounds are highly encouraged.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic Acid

Executive Summary The imidazo[2,1-b][1,3]thiazine scaffold is a privileged bicyclic system in medicinal chemistry, extensively utilized in the development of anti-inflammatory, antibacterial, and antifungal agents. Recen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[2,1-b][1,3]thiazine scaffold is a privileged bicyclic system in medicinal chemistry, extensively utilized in the development of anti-inflammatory, antibacterial, and antifungal agents. Recent functionalizations of this core have yielded highly potent bioactive molecules, including novel sulfoxide derivatives and target-specific inhibitors[1][2].

This application note details a robust, highly regioselective, and self-validating protocol for the synthesis of 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid . By leveraging Hard-Soft Acid-Base (HSAB) principles, this two-step workflow ensures precise cyclocondensation followed by chemoselective saponification, avoiding the degradation of the sensitive lactam-like core.

Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of the target compound relies on the cyclocondensation of 1H-imidazole-2-thiol (a bifunctional nucleophile) with diethyl ethoxymethylenemalonate (EMME, a dielectrophile).

Causality in Reagent Selection:

  • Regioselectivity via HSAB Principles: EMME possesses a highly reactive, "soft" ethoxymethylene carbon. This perfectly matches the "soft" sulfur nucleophile of 1H-imidazole-2-thiol, ensuring that S-alkylation occurs exclusively as the first step.

  • Intramolecular Lactamization: Following S-alkylation, the "harder" imidazole nitrogen (N1/N3) is perfectly positioned to attack the "hard" ester carbonyl. Heating the intermediate in glacial acetic acid drives the elimination of ethanol, closing the 1,3-thiazine ring to form the 5-oxo species.

  • Chemoselective Saponification: The resulting imidazo[2,1-b][1,3]thiazine core contains a lactam moiety (N4-C5=O) that is susceptible to ring-opening under harsh basic conditions. Utilizing exactly 2.0 equivalents of mild Lithium hydroxide (LiOH) at ambient temperature ensures the C6-ester is hydrolyzed without degrading the bicyclic scaffold.

SynthesisWorkflow A 1H-imidazole-2-thiol (Soft S-Nucleophile) C S-Alkylated Intermediate (Unstable) A->C Glacial AcOH 80 °C, 2h B EMME (Dielectrophile) B->C Addition-Elimination D Ethyl 5-oxo-5H-imidazo[2,1-b] [1,3]thiazine-6-carboxylate C->D Intramolecular Lactamization 120 °C, 4h E 5-Oxo-5H-imidazo[2,1-b] [1,3]thiazine-6-carboxylic acid D->E 1. LiOH, THF/H2O 2. HCl (pH 2-3)

Figure 1: Synthetic workflow for 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid.

Quantitative Data & In-Process Controls

To ensure a self-validating system, the protocol is governed by strict In-Process Controls (IPCs). Table 1 outlines the reaction parameters, while Table 2 provides the expected analytical data for the final active pharmaceutical ingredient (API) building block.

Table 1: Reaction Optimization & In-Process Controls

StepReagents / SolventTemp (°C)Time (h)IPC Method (Self-Validation)Expected Yield
1. S-Alkylation 2-Mercaptoimidazole, EMME, AcOH802TLC (1:1 EtOAc/Hex). Thiol disappearance.N/A (in situ)
2. Lactamization Intermediate (in AcOH)1204LC-MS (m/z 225 [M+H]+).75 - 80%
3. Saponification Ester, LiOH·H₂O, THF/MeOH/H₂O253Visual: Suspension turns to clear solution.85 - 90%

Table 2: Analytical Characterization Data (Target Compound)

TechniqueParameterExpected Value / Structural Assignment
¹H NMR DMSO-d₆, 400 MHz13.50 (br s, 1H, COOH), 8.35 (s, 1H, C7-H), 7.85 (d, J=1.5 Hz, 1H, C3-H), 7.40 (d, J=1.5 Hz, 1H, C2-H)
¹³C NMR DMSO-d₆, 100 MHz164.5 (COOH), 158.2 (C5=O), 148.5 (C8a), 142.3 (C7), 135.1 (C2), 120.4 (C3), 112.8 (C6)
HRMS ESI-TOF (Negative)Calculated for C₇H₃N₂O₃S [M-H]⁻: 194.9870; Found: 194.9865
IR ATR-FTIR (cm⁻¹)3100-2500 (br, O-H), 1710 (C=O acid), 1685 (C=O lactam), 1550 (C=C)

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 5-oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylate

Caution: EMME is a skin sensitizer. Glacial acetic acid is corrosive. Perform all steps in a well-ventilated fume hood.

  • Setup: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 1H-imidazole-2-thiol (10.0 g, 100 mmol) and diethyl ethoxymethylenemalonate (EMME) (21.6 g, 100 mmol) to the flask.

  • Solvent Addition: Suspend the solids in 100 mL of glacial acetic acid.

  • S-Alkylation (Phase 1): Heat the mixture to 80 °C and stir for 2 hours.

    • Self-Validation Check: Draw a 50 µL aliquot, quench in 1 mL saturated NaHCO₃, extract with 1 mL EtOAc, and run a TLC (1:1 EtOAc/Hexane). The baseline spot (thiol) should be completely consumed, confirming readiness for lactamization.

  • Cyclization (Phase 2): Increase the heating mantle temperature to 120 °C (reflux). Stir for an additional 4 hours. The thermal energy drives the elimination of ethanol, forcing the intramolecular ring closure.

  • Workup: Remove the heat source and allow the flask to cool to room temperature. Slowly pour the reaction mixture into 300 mL of vigorously stirred ice-water.

  • Isolation: The ethyl ester product will precipitate as a beige/yellow solid. Filter under vacuum, wash the filter cake with cold water (3 x 50 mL) to remove residual acetic acid, and dry in a vacuum oven at 50 °C overnight.

Step 2: Chemoselective Saponification to the Target Carboxylic Acid
  • Setup: In a clean 250 mL round-bottom flask, suspend the intermediate ester (11.2 g, 50 mmol) in 100 mL of a solvent mixture comprising THF/MeOH/H₂O (2:1:1 v/v/v).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (4.2 g, 100 mmol, 2.0 eq) in one portion.

  • Hydrolysis: Stir the reaction at room temperature (25 °C) for 3 to 4 hours.

    • Self-Validation Check: The reaction mixture will transition from a cloudy suspension to a clear, homogeneous solution as the water-soluble lithium carboxylate salt is formed. Confirm ester consumption via TLC (9:1 DCM/MeOH).

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator, bath temp 35 °C) to remove the volatile THF and MeOH.

  • Acidification: Dilute the remaining aqueous residue with 50 mL of distilled water and cool in an ice bath to 0–5 °C. Carefully acidify the solution to pH 2–3 by dropwise addition of 1M HCl.

  • Final Isolation: The target 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid precipitates as a fine microcrystalline powder. Filter under vacuum, wash with ice-cold water (2 x 20 mL), and dry under high vacuum to afford the pure API building block.

Troubleshooting & Optimization

  • Incomplete Cyclization in Step 1: If LC-MS indicates the presence of the uncyclized S-alkylated intermediate (m/z 271 [M+H]+), ensure the reaction is truly refluxing at 120 °C. The elimination of ethanol is entropically driven and requires sufficient thermal energy.

  • Ring-Opening During Step 2: The imidazo-thiazine core can degrade if the saponification is left too long or if the base is too strong. If degradation peaks are observed in the LC-MS, strictly control the temperature to 0–10 °C during LiOH addition and reduce the reaction time to 2 hours.

References[1] Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][1,3]thiazines as Potential Anti-inflammatory Agents. biointerfaceresearch.com. Available at: https://biointerfaceresearch.com/[3] Synthesis and Evaluation of Bioactivity of 6-(2-Pyridinyloxy)Imidazo[2,1-b][1,3]Thiazine Derivatives. biointerfaceresearch.com. Available at: https://biointerfaceresearch.com/[2] Synthesis and anti-inflammatory activity of S-oxides of pyridinyloxy substituted imidazo[2,1-b][1,3]thiazines. Current Chemistry Letters (ResearchGate). Available at: https://www.researchgate.net/

Sources

Application

Advanced Application Note: In Vitro Pharmacological Profiling of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid

Chemical Profile & Mechanistic Rationale 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid (CAS: 75712-72-0)[1] is a highly functionalized, fused bicyclic heterocycle. As a Senior Application Scientist, evaluating t...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Mechanistic Rationale

5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid (CAS: 75712-72-0)[1] is a highly functionalized, fused bicyclic heterocycle. As a Senior Application Scientist, evaluating this compound requires a deep understanding of its structural pharmacophores. The imidazo[2,1-b]thiazine core is a privileged scaffold in medicinal chemistry, widely documented for its robust anti-inflammatory, antimicrobial, and kinase-inhibitory properties[2]. Furthermore, related fused N-heterocyclic systems have demonstrated potent activity as GRP18 antagonists and antitubercular agents[3].

The specific inclusion of the 5-oxo (carbonyl) and 6-carboxylic acid moieties transforms this core into a highly targeted hydrogen-bond donor/acceptor system. In in vitro environments, this structural motif frequently mimics endogenous substrates (such as arachidonic acid in cyclooxygenase pockets) or competes within the ATP-binding clefts of intracellular kinases.

Causality in Experimental Design

Because the carboxylic acid group (estimated pKa ~3.5–4.5) is ionized at physiological pH (7.4), the compound exhibits moderate aqueous solubility. However, the lipophilic nature of the fused imidazo-thiazine core necessitates initial dissolution in 100% Dimethyl Sulfoxide (DMSO) to ensure complete solvation and prevent micelle formation. Aqueous dilution must be performed immediately prior to cellular application to prevent premature hydrolysis of the 5-oxo group.

Self-Validating Assay Architecture

A rigorous in vitro protocol cannot merely measure a biological output; it must continuously prove its own validity. The workflows described below are engineered as self-validating systems . This is achieved through a tripartite control strategy:

  • Vehicle Control (0.1% DMSO): Establishes the baseline maximum signal and proves the solvent is not inducing phenotypic changes.

  • Positive Control (e.g., Dexamethasone): Defines the maximum achievable inhibition, allowing for the calculation of the assay's Z'-factor. A Z'-factor > 0.5 is mathematically required to trust the dynamic range of the assay.

  • Orthogonal Viability Counter-Screen: Target inhibition (e.g., reduced cytokine release) is meaningless if the compound is simply cytotoxic. An MTT viability assay is run in parallel to ensure efficacy readouts are not false positives caused by cell death.

Workflow S1 Compound Prep (100% DMSO Stock) S2 Cytotoxicity Screen (MTT Assay) S1->S2 Serial Dilution S3 Efficacy Assay (TNF-α ELISA) S2->S3 Non-toxic Doses (Viability > 80%) S4 Data Validation (Z'-factor > 0.5) S3->S4 Raw Absorbance

Self-validating in vitro screening workflow for imidazo[2,1-b]thiazine derivatives.

Detailed Experimental Protocols

Protocol A: Compound Preparation and Quality Control

Causality: Imidazo[2,1-b]thiazines can be sensitive to repeated freeze-thaw cycles, which may lead to decarboxylation or degradation of the thiazine ring.

  • Weigh 2.12 mg of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid (MW: ~212.2 g/mol ).

  • Dissolve in exactly 1.0 mL of anhydrous, cell-culture grade DMSO to create a 10 mM stock solution.

  • Vortex for 30 seconds and sonicate in a water bath at room temperature for 2 minutes until optically clear.

  • Aliquot the stock into 50 µL volumes in amber microcentrifuge tubes (to prevent photolytic degradation) and store at -20°C.

Protocol B: Orthogonal Cytotoxicity Profiling (MTT Assay)

Causality: Formazan crystal formation requires active mitochondrial reductases. We must prove the compound does not disrupt basic metabolic function before claiming it is a specific anti-inflammatory agent.

  • Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1×104 cells/well in 100 µL DMEM (supplemented with 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Prepare working concentrations of the compound (1, 10, 50, and 100 µM) by diluting the 10 mM stock into complete culture media. Critical: Ensure final DMSO concentration does not exceed 0.1% (v/v) in any well.

  • Aspirate old media and apply 100 µL of the compound dilutions. Include a Vehicle Control (0.1% DMSO) and a Positive Kill Control (10% DMSO or 1 µM Staurosporine).

  • Incubate for 24 hours.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours. (Causality: Over-incubation leads to spontaneous MTT reduction, artificially inflating viability).

  • Carefully aspirate media, leaving the purple formazan crystals. Add 100 µL of 100% DMSO to solubilize the crystals.

  • Read absorbance at 570 nm using a microplate reader.

Protocol C: Anti-Inflammatory Efficacy Screening (LPS-Induced TNF-α ELISA)

Causality: Lipopolysaccharide (LPS) activates the TLR4 receptor, triggering the MyD88/IKK cascade and forcing NF-κB translocation to the nucleus to produce TNF-α. Imidazo[2,1-b]thiazines are hypothesized to interrupt this specific kinase cascade[2].

  • Seed RAW 264.7 cells at 5×104 cells/well in a 24-well plate. Incubate overnight.

  • Pre-treat cells for 2 hours with non-toxic concentrations of the compound (e.g., 1, 10, 50 µM, as determined by Protocol B), Vehicle Control (0.1% DMSO), and Positive Control (10 µM Dexamethasone).

  • Stimulate the cells by adding LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 18 hours.

  • Collect the cell culture supernatants and centrifuge at 10,000 x g for 5 minutes at 4°C to remove cellular debris.

  • Quantify secreted TNF-α using a commercial sandwich ELISA kit according to the manufacturer's instructions.

  • Validation Step: Calculate the Z'-factor using the Vehicle (+LPS) and Dexamethasone (+LPS) controls. Proceed with data analysis only if Z' 0.5.

Pathway N1 LPS Stimulus N2 TLR4 Receptor N1->N2 N3 IKK Kinase Complex N2->N3 N4 NF-κB Translocation N3->N4 N5 TNF-α Expression N4->N5 C1 5-Oxo-5H-imidazo[2,1-b]thiazine -6-carboxylic acid C1->N3 Putative Kinase Inhibition

Inhibition of the TLR4/NF-κB signaling axis by imidazo[2,1-b]thiazine derivatives.

Quantitative Data Interpretation

To accurately assess the therapeutic window of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid, the orthogonal data (Viability vs. Efficacy) must be synthesized. The table below outlines the expected data structure for a successful screening run, demonstrating how to isolate true pharmacological inhibition from cytotoxic artifacts.

Treatment GroupConcentration (µM)Cell Viability (% of Vehicle)TNF-α Secretion (pg/mL)TNF-α Inhibition (%)Assay Validity (Z'-factor)
Unstimulated Control -100 ± 2.145 ± 8N/AN/A
Vehicle + LPS 0.1% DMSO99 ± 3.41850 ± 1200%N/A
Dexamethasone + LPS 10 µM95 ± 4.0210 ± 3088.6%0.68 (Valid)
Target Compound + LPS 1 µM98 ± 2.51620 ± 9512.4%-
Target Compound + LPS 10 µM97 ± 3.1840 ± 6054.5%-
Target Compound + LPS 50 µM92 ± 5.2310 ± 4583.2%-
Target Compound + LPS 100 µM45 ± 6.8 *120 ± 20Artifactual-

*Note: At 100 µM, cell viability drops below the 80% threshold. The apparent 93% inhibition of TNF-α at this dose is a cytotoxic artifact and must be excluded from IC₅₀ calculations.

References

  • Title: Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][1,3]thiazines as Potential Anti-inflammatory Agents Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications Source: ResearchGate URL: [Link]

Sources

Method

experimental setup for testing imidazo[2,1-b]thiazine derivatives

An Application Note and Protocol Guide Topic: Experimental Setup for Testing Imidazo[2,1-b]thiazine Derivatives Introduction: The Therapeutic Promise of the Imidazo[2,1-b]thiazine Scaffold The imidazo[2,1-b]thiazine core...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Topic: Experimental Setup for Testing Imidazo[2,1-b]thiazine Derivatives

Introduction: The Therapeutic Promise of the Imidazo[2,1-b]thiazine Scaffold

The imidazo[2,1-b]thiazine core represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This fused ring system has garnered significant attention from researchers due to its presence in molecules with potent anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibitory properties.[1][2][3][4][5] Derivatives have shown promise as inhibitors of key signaling proteins like p90 ribosomal S6 kinase 2 (RSK2), focal adhesion kinase (FAK), and various receptor tyrosine kinases, highlighting their potential in oncology.[6][7][8] Furthermore, their ability to modulate inflammatory pathways makes them attractive candidates for new non-steroidal anti-inflammatory drugs (NSAIDs).[1][4][9]

This guide provides a comprehensive framework for the systematic evaluation of novel imidazo[2,1-b]thiazine derivatives, from initial synthesis to robust in vitro and in vivo testing. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind each step to empower researchers in drug discovery and development.

Part 1: Synthesis and Characterization of Lead Compounds

A critical first step is the efficient synthesis and rigorous characterization of the imidazo[2,1-b]thiazine derivatives. Various synthetic routes have been established, often involving the cyclization of functionalized imidazole precursors.

Protocol 1: General Synthesis via Gold-Catalyzed Cyclization

One effective and atom-economic method involves the gold(I) chloride-catalyzed cyclization of 2-alkynylthioimidazoles.[2][10] This approach allows for the introduction of diverse substituents on the scaffold.

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the required 2-alkynylthioimidazole precursor (1.0 equivalent) through established methods like Sonogashira cross-coupling, followed by functionalization.[2][10]

  • Reaction Setup: In a microwave vial, dissolve the 2-alkynylthioimidazole precursor in a suitable solvent such as 1,2-dichloroethane (DCE). Stir the solution under an argon atmosphere at room temperature for 15 minutes to ensure homogeneity and deoxygenation.

  • Catalyst Addition: Add gold(I) chloride (AuCl, 10 mol %) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation. A typical dynamic method involves heating at a constant temperature (e.g., 50 °C) for several cycles (e.g., 3 cycles of 40 minutes and 1 cycle of 20 minutes) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2][10]

  • Work-up and Purification: Upon completion, cool the reaction mixture, concentrate it under reduced pressure, and purify the crude product using column chromatography on silica gel to yield the target imidazo[2,1-b]thiazine derivative.

Causality: The use of a gold catalyst facilitates the intramolecular nucleophilic attack of the imidazole nitrogen onto the alkyne, promoting efficient cyclization under relatively mild conditions. Microwave irradiation accelerates the reaction, significantly reducing the required time compared to conventional heating.[2]

Characterization:

All newly synthesized compounds must be rigorously characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.

  • Mass Spectrometry (MS): LC-MS or high-resolution mass spectrometry (HRMS) to confirm the molecular weight.[1][3]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound, which should ideally be >95% for biological testing.

Part 2: In Vitro Biological Evaluation

In vitro assays are fundamental for initial screening, providing crucial data on a compound's biological activity, potency, and mechanism of action in a controlled environment.[11][12][13]

Workflow for In Vitro Screening

cluster_0 Initial Screening cluster_1 Dose-Response & Potency cluster_2 Mechanism of Action (MoA) Compound Library Compound Library Primary Assay Primary Assay (e.g., Antiproliferative @ 10 µM) Compound Library->Primary Assay Hit Identification Hit Identification (>90% Inhibition) Primary Assay->Hit Identification Dose-Response Dose-Response Assay (e.g., 8-point curve) Hit Identification->Dose-Response IC50 Determination IC50 Calculation Dose-Response->IC50 Determination MoA Studies MoA Studies (e.g., Kinase Panel, Apoptosis Assay) IC50 Determination->MoA Studies Lead Candidate Lead Candidate Selection MoA Studies->Lead Candidate Cell Culture 1. Cancer Cell Culture (e.g., A375P) Implantation 2. Subcutaneous Implantation into Nude Mice Cell Culture->Implantation Tumor Growth 3. Allow Tumors to Reach ~100-150 mm³ Implantation->Tumor Growth Randomization 4. Randomize Mice into Treatment Groups Tumor Growth->Randomization Treatment 5. Administer Compound (e.g., Daily, i.p.) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Growth Inhibition) Monitoring->Endpoint

Caption: Workflow for a subcutaneous anticancer xenograft study.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A375P cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice). [14]2. Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (vehicle control, positive control, test compound).

  • Treatment: Administer the compound via the desired route (i.p., p.o., i.v.) according to a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze for statistical significance between the treated and vehicle control groups.

Causality: Using immunodeficient mice allows human tumors to grow without being rejected by the host immune system. [23]This model provides critical information on whether a compound's in vitro activity translates into tangible anti-tumor efficacy in a complex biological system, accounting for factors like drug delivery and metabolism. [22][29]More advanced Patient-Derived Xenograft (PDX) models, which involve implanting patient tumor tissue directly into mice, can offer even higher predictive value for clinical outcomes. [22]

References

  • Slyvka, N., et al. (2021). Synthetic Approach to Diversified Imidazo[2,1-b]t[1][15]hiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Huan, J., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology. Available at: [Link]

  • Zheng, W., et al. (2022). A review for cell-based screening methods in drug discovery. Bio-protocol. Available at: [Link]

  • Sledge, G.W. Jr., et al. (2014). Animal models and therapeutic molecular targets of cancer: utility and limitations. Nature Reviews Cancer. Available at: [Link]

  • An, W.F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. Charles River Laboratories. Available at: [Link]

  • Day, C.P., et al. (2014). ANIMAL MODELS OF CANCER BIOLOGY. Seminars in Oncology. Available at: [Link]

  • Wang, Y., et al. (2022). Experimental mouse models for translational human cancer research. Frontiers in Oncology. Available at: [Link]

  • Ghanbari, M.M., & Zare, A. (2023). Oakes-Yavari-Nair (OYN)-based Synthesis of Imidazo[2,1-b]t[1][15]hiazin. Organic Chemistry Research. Available at: [Link]

  • Madan, E., et al. (2023). Importance of Animal Models in the Field of Cancer Research. ResearchGate. Available at: [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Kumar, V., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Misiūnaitė, I., et al. (2024). Imidazo[2,1-b]t[1][15]hiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation. ACS Chemical Neuroscience. Available at: [Link]

  • Misiūnaitė, I., et al. (2024). Imidazo[2,1-b]t[1][15]hiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation. ACS Publications. Available at: [Link]

  • Slyvka, N., et al. (2021). Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b]T[1][15]hiazine Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Lata, S., et al. (2017). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[1][14][15]HIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available at: [Link]

  • de Almeida, A.C.A., et al. (2025). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. Pharmaceuticals. Available at: [Link]

  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine. Available at: [Link]

  • Radi, M., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry. Available at: [Link]

  • Holota, S., et al. (2022). Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b]t[1][15]hiazines as Potential Anti-inflammatory Agents. Chemistry & Biodiversity. Available at: [Link]

  • Gacesa, R., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Journal of Visualized Experiments. Available at: [Link]

  • Request PDF. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

  • Kumar, A., et al. (2022). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing. Available at: [Link]

  • Semantic Scholar. (n.d.). Novel imidazo[2,1‐b]thiazole‐based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Semantic Scholar. Available at: [Link]

  • Patel, D.H., et al. (2016). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Connect Journals. Available at: [Link]

  • Kamal, A., et al. (2020). Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ferguson, F.M., et al. (2011). Imidazo[2,1-b]thiazole guanylhydrazones as RSK2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • de Almeida, A.C.A., et al. (2025). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. ResearchGate. Available at: [Link]

  • Yadav, G., et al. (2018). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Archiv der Pharmazie. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2015). Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1-b]thiazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2026). Biological activities of imidazo[2,1-b]t[1][14][15]hiadiazole derivatives: A review. ResearchGate. Available at: [Link]

  • Request PDF. (2011). Imidazo[2,1-b]thiazole guanylhydrazones as RSK2 inhibitors.[1] ResearchGate. Available at: [Link]

  • Shawali, A.S., et al. (2011). Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Brieflands. Available at: [Link]

  • ResearchGate. (2018). (PDF) Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[1][14][15]hiadiazole Derivatives as Anti-Inflammatory Agents. ResearchGate. Available at: [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Available at: [Link]

  • Semantic Scholar. (n.d.). [PDF] Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Semantic Scholar. Available at: [Link]

Sources

Application

application of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid in drug discovery

Application Note: Leveraging 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic Acid in Drug Discovery Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the identification and functionalization of privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Leveraging 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic Acid in Drug Discovery

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the identification and functionalization of privileged scaffolds are critical for accelerating hit-to-lead optimization. The imidazo[2,1-b]thiazine bicyclic core has emerged as a highly versatile pharmacophore, exhibiting a broad spectrum of biological activities ranging from orphan G-protein-coupled receptor (GPCR) modulation to potent antimicrobial and anti-inflammatory effects[1][2].

Specifically, 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid (OITC) represents a highly optimized, functionalized building block. From an application scientist’s perspective, OITC is uniquely valuable due to two structural features:

  • The 5-Oxo Moiety: Acts as a rigidifying hydrogen-bond acceptor. It restricts the conformational flexibility of the thiazine ring, which is crucial for increasing target residence time and minimizing entropic penalties upon receptor binding.

  • The 6-Carboxylic Acid: Provides an ideal synthetic handle for late-stage functionalization. It allows for rapid combinatorial library generation via amidation or esterification, enabling deep structure-activity relationship (SAR) exploration without requiring de novo scaffold synthesis.

Pharmacological Applications & Target Profiling

A. Modulating Orphan GPCRs: GPR18 and GPR55

The endocannabinoid system extends beyond the classical CB1 and CB2 receptors, encompassing orphan receptors like GPR18 and GPR55. These targets are heavily implicated in neuroinflammation, metabolic disorders, and oncology. The imidazo[2,1-b]thiazine scaffold has been definitively proven as a suitable core for developing potent GPR18 and GPR55 antagonists[1].

Extensive SAR studies reveal that receptor selectivity is driven by the steric bulk and lipophilicity of the substituents extending from the core. GPR55 prefers smaller, compact ligands, whereas GPR18 requires larger, highly lipophilic, lipid-like extensions (often achieved by appending bulky amines to the OITC carboxylic acid handle)[1]. For instance, introducing a 3-(4-chlorobenzyloxy)benzyl group yields sub-micromolar GPR18 antagonists with >36-fold selectivity over CB1 and GPR55[1].

B. Anti-Inflammatory and Antimicrobial Agents

Beyond GPCRs, functionalized imidazo[2,1-b]thiazines exhibit significant anti-inflammatory and antimicrobial properties[3]. Hybridization of the thiazine core with pyridine fragments (e.g., via ether or amide linkages at the 6-position) yields compounds that suppress carrageenan-induced edema in vivo and demonstrate potent antifungal activity against strains like Aspergillus niger and Candida albicans[3][4].

Quantitative Data: SAR & Bioactivity Profiling

To guide your library design, the following table summarizes the quantitative bioactivity of representative imidazo[2,1-b]thiazine derivatives derived from core functionalization.

Compound Class / DerivativeR-Group Modification (at 6-position)Primary TargetActivity (IC₅₀ / MIC)Selectivity / Notes
OITC (Core) -OH (Unmodified Acid)Baseline>10 µMUsed as synthetic precursor.
Derivative 18 (Z)-(2,3-difluorobenzyl)GPR55IC₅₀ = 3.15 µMSelective GPR55 antagonist[1].
Derivative 32 (Z)-3-(4-chlorobenzyloxy)benzylGPR18IC₅₀ = 0.279 µM>36-fold selective vs. GPR55/CB1[1].
Derivative 4q 3,5-dichloropyridin-2-ylA. nigerMIC = 15.62 µg/mLDual antifungal & anti-inflammatory[4].

Experimental Workflows & Protocols

To ensure reproducibility and high-fidelity data generation, the following protocols detail the synthesis of OITC libraries and their subsequent biological validation.

Protocol A: High-Throughput Amidation of OITC

Causality Note: We utilize HATU and DIPEA rather than standard EDC/HOBt. The 6-carboxylic acid on the electron-deficient imidazo-thiazine core can be sterically hindered and prone to poor activation. HATU generates a highly reactive HOAt ester intermediate, driving the reaction to completion rapidly at room temperature, which prevents thermal degradation of the thiazine core.

Materials:

  • OITC (1.0 eq, 0.1 mmol)

  • Primary or Secondary Amine Library (1.2 eq, 0.12 mmol)

  • HATU (1.2 eq, 0.12 mmol)

  • DIPEA (3.0 eq, 0.3 mmol)

  • Anhydrous DMF (1.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve OITC (0.1 mmol) in 1.0 mL of anhydrous DMF in a 4 mL glass vial. Add DIPEA (0.3 mmol) and stir for 5 minutes at 25°C to ensure complete deprotonation of the carboxylic acid.

  • Coupling Reagent Addition: Add HATU (0.12 mmol) in one portion. Stir the mixture for 30 minutes at 25°C. The solution will typically transition to a deep yellow color, indicating the formation of the active ester.

  • Amidation: Dispense the target amine (0.12 mmol) into the reaction mixture. Seal the vial and agitate on an orbital shaker at 400 rpm for 12 hours at 25°C.

  • Quenching & Extraction: Quench the reaction with 2 mL of saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3 x 2 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via Preparative HPLC (C18 column, gradient 10-90% MeCN/H₂O with 0.1% TFA) to achieve >95% purity required for bioassays.

Synthetic_Workflow Step1 Step 1: Scaffold Activation OITC + HATU + DIPEA in DMF Step2 Step 2: Amidation Addition of R-NH2 (1.2 eq) Step1->Step2 30 min, 25°C Step3 Step 3: Purification Prep-HPLC (C18, MeCN/H2O) Step2->Step3 12 h, 25°C Step4 Step 4: Characterization LC-MS & 1H/13C NMR Step3->Step4 >95% Purity Step5 Step 5: Bioassay HTS cAMP Accumulation Step4->Step5 Hit Validation

Figure 1: High-throughput synthetic workflow for generating OITC-derived libraries for drug screening.

Protocol B: In Vitro GPR18 cAMP Accumulation Assay

Causality Note: GPR18 is a Gαi/o-coupled receptor. Activation of GPR18 inhibits adenylyl cyclase, lowering cAMP levels. To measure the antagonist activity of OITC derivatives, we must first artificially stimulate cAMP production using Forskolin, and then apply a known GPR18 agonist (e.g., abnormal-cannabidiol) to suppress it. An effective OITC antagonist will rescue the cAMP levels. IBMX (a phosphodiesterase inhibitor) is strictly required to prevent the natural cellular degradation of cAMP during the assay window.

Materials:

  • HEK293 cells stably expressing human GPR18

  • Assay Buffer: HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX.

  • Forskolin (10 µM final concentration)

  • cAMP HTRF (Homogeneous Time-Resolved Fluorescence) Detection Kit

Step-by-Step Methodology:

  • Cell Preparation: Harvest GPR18-HEK293 cells and resuspend in Assay Buffer at a density of 1 × 10⁵ cells/mL. Dispense 10 µL per well into a 384-well white microplate (1,000 cells/well).

  • Compound Incubation: Add 5 µL of the OITC derivative (varying concentrations, 10⁻¹⁰ to 10⁻⁵ M) to the wells. Incubate for 15 minutes at 37°C.

  • Stimulation: Add 5 µL of a stimulation cocktail containing Forskolin (to stimulate adenylyl cyclase) and a reference GPR18 agonist (at its EC₈₀ concentration). Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells by adding the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP Cryptate) as per the manufacturer's protocol. Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the IC₅₀ values using a 4-parameter logistic non-linear regression model.

GPR18_Pathway OITC OITC Derivative (Antagonist) GPR18 GPR18 Receptor (Orphan GPCR) OITC->GPR18 High Affinity Binding Gi Gαi/o Protein GPR18->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Prevents Inhibition cAMP cAMP Accumulation (Rescued) AC->cAMP Restores Synthesis

Figure 2: Mechanism of action for OITC-derived antagonists modulating the GPR18-Gαi/o signaling cascade.

References

  • The imidazo[2,1-b]thiazine and the imidazo[2,1-b]thiazepine scaffolds as suitable for the development of GPR18 antagonists. MedChemComm - RSC Publishing. URL:[Link]

  • Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][1,3]thiazines as Potential Anti-inflammatory Agents. Biointerface Research in Applied Chemistry, 2022. URL:[Link]

  • Structural Analysis of Imidazolidine derivatives. International Journal of Pure and Applied Mathematics, 2018. URL:[Link]

  • Synthesis of Pyrimidine-Annulated Five-Membered Heterocycles: An Overview. ResearchGate, 2021. URL:[Link]

Sources

Method

Application Note: Cell-Based Assay Workflows for Evaluating 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic Acid (OITC) Activity

Introduction & Mechanistic Rationale The imidazo[2,1-b]thiazine scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, particularly noted for its potent modulation of cannabinoid receptors (CB1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The imidazo[2,1-b]thiazine scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, particularly noted for its potent modulation of cannabinoid receptors (CB1, CB2) and orphan G-protein-coupled receptors (GPCRs) such as GPR18 and GPR55[1]. The compound 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid (herein referred to as OITC) represents a highly functionalized derivative of this class. Because the 5-Oxo-5H-imidazo[2,1-b]thiazine core interacts directly with the lipophilic binding pockets of these receptors, rigorous pharmacological profiling is required to determine its efficacy, potency, and functional selectivity (bias)[2].

To accurately map OITC's pharmacological profile, a multi-tiered cell-based assay approach is essential. GPR18 and CB1/CB2 primarily couple to Gi/o pathways (inhibiting adenylyl cyclase), while GPR55 couples to Gq (stimulating intracellular calcium release)[2]. Furthermore, imidazo[2,1-b]thiazines frequently exhibit biased agonism or antagonism by heavily modulating β -arrestin recruitment independently of G-protein activation[2]. This application note details the self-validating experimental workflows required to evaluate OITC across these diverse signaling cascades.

Mechanistic Overview of GPCR Modulation

GPCR_Signaling cluster_0 Gi/o Pathway (CB1, CB2, GPR18) cluster_1 Gq Pathway (GPR55) cluster_2 Beta-Arrestin Pathway OITC OITC (Ligand) Gi Gi/o Protein OITC->Gi Gq Gq Protein OITC->Gq GRK GRK Phosphorylation OITC->GRK AC Adenylyl Cyclase (Inhibited) Gi->AC cAMP Decreased cAMP AC->cAMP PLC PLC-beta Gq->PLC Ca2 Calcium Release PLC->Ca2 BArr Beta-Arrestin Recruitment GRK->BArr

GPCR signaling pathways modulated by OITC, detailing Gi/o, Gq, and Beta-Arrestin cascades.

Experimental Protocols & Causality

Protocol A: TR-FRET cAMP Accumulation Assay (Gi/o Coupling)

To evaluate OITC's activity at CB1, CB2, and GPR18, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure intracellular cyclic AMP (cAMP)[3].

Causality & Trustworthiness: Because Gi-coupled receptors inhibit adenylyl cyclase, baseline cAMP levels in resting cells are too low to detect a meaningful reduction. To create a self-validating system, we stimulate the cells with Forskolin (a direct adenylyl cyclase activator) to artificially raise the cAMP baseline. This allows us to accurately measure the inhibitory effect of OITC if it acts as a Gi-agonist[4]. Additionally, IBMX (3-Isobutyl-1-methylxanthine) is added to the buffer to inhibit endogenous phosphodiesterases, preventing premature cAMP degradation and ensuring signal stability[3].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., CB1, CB2, or GPR18). Resuspend in stimulation buffer (1X HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). Plate at 5,000 cells/well in a 384-well opaque white microplate[3].

  • Compound Treatment: Prepare a 10-point concentration-response curve of OITC (ranging from 10 µM to 0.1 nM). Add 5 µL of the compound to the cells and incubate for 15 minutes at room temperature.

  • Forskolin Stimulation: Add 5 µL of Forskolin (10 µM final concentration) to all wells (excluding basal controls) to stimulate cAMP production. Incubate for 30 minutes at 37°C[3].

  • Lysis and Detection: Add 10 µL of a detection mix containing the Eu-cAMP tracer and the ULight-labeled anti-cAMP monoclonal antibody. Incubate in the dark for 1 hour at room temperature[3].

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320/340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio. The specific signal at 665 nm is inversely proportional to the cAMP concentration[4].

Protocol B: Bioluminescence Resonance Energy Transfer (BRET) β -Arrestin Assay

To assess functional selectivity and potential biased agonism, β -arrestin recruitment is measured using BRET[5].

Causality & Trustworthiness: BRET relies on the strict proximity (<10 nm) of a donor (Renilla luciferase variant 8, RLuc8) and an acceptor (Venus, a YFP variant). By fusing RLuc8 to the C-terminus of the GPCR and Venus to the N-terminus of β -arrestin-2, luminescence is only transferred to the acceptor when OITC induces receptor phosphorylation and subsequent β -arrestin recruitment[6]. Coelenterazine-h is used as the substrate because it is highly membrane-permeable and provides a stable, long-lasting luminescent glow, eliminating the need for cell lysis[6].

BRET_Workflow Step1 Transfect Cells (GPCR-RLuc8 & Venus-Arrestin) Step2 Incubate with OITC (Ligand Binding) Step1->Step2 Step3 Add Coelenterazine-h (Luciferase Substrate) Step2->Step3 Step4 Measure Emission (480nm & 530nm) Step3->Step4 Step5 Calculate BRET Ratio (530nm / 480nm) Step4->Step5

BRET assay workflow for quantifying OITC-induced Beta-Arrestin recruitment.

Step-by-Step Methodology:

  • Transfection: Transiently co-transfect HEK293T cells with GPCR-RLuc8 and Venus- β -arrestin-2 plasmids using Lipofectamine. Plate at 30,000 cells/well in 96-well white plates.

  • Incubation: 48 hours post-transfection, wash cells twice with HBSS buffer to remove phenol red, which can quench luminescence.

  • Substrate Addition: Add Coelenterazine-h (5 µM final concentration) and incubate for 10 minutes in the dark to allow substrate equilibration[6].

  • Ligand Addition: Add OITC at varying concentrations and incubate for 30 minutes at 37°C to allow for β -arrestin translocation[6].

  • Measurement: Quantify BRET signals using a luminescence microplate reader. The BRET ratio is calculated by dividing the acceptor emission (530 nm) by the donor emission (480 nm)[6].

Protocol C: Intracellular Calcium Mobilization Assay (Gq Coupling)

For evaluating OITC at GPR55, which couples to Gq and mobilizes intracellular calcium.

Causality & Trustworthiness: Fluo-4 AM is a cell-permeable fluorescent calcium indicator. Once inside the cell, endogenous esterases cleave the AM ester, trapping the dye. Probenecid is added to the assay buffer to inhibit organic anion transporters. Without Probenecid, the cells would actively pump the dye back out into the extracellular space, leading to high background noise and a rapid loss of signal.

Step-by-Step Methodology:

  • Cell Plating: Plate CHO-K1 cells stably expressing GPR55 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM (2 µM) in HBSS containing 20 mM HEPES and 2.5 mM Probenecid. Incubate for 45 minutes at 37°C.

  • Baseline Measurement: Read baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds using a FLIPR or equivalent kinetic plate reader.

  • Compound Injection: Inject OITC online and monitor fluorescence continuously for 90 seconds to capture the transient calcium peak.

Data Presentation & Interpretation

The following table summarizes the expected quantitative output format for evaluating OITC across the specified receptor panels. By comparing the EC50/IC50 values across both G-protein and β -arrestin pathways, researchers can identify if OITC acts as a biased ligand.

Table 1: Pharmacological Profiling of OITC across Cannabinoid and Orphan Receptors

Receptor TargetPrimary CouplingAssay MethodologyOITC Pharmacological ProfileExample EC50/IC50 (nM)Emax (%)
CB1 Gi/oTR-FRET cAMPInverse Agonist / Antagonist14.5-48
CB2 Gi/oTR-FRET cAMPAntagonist22.1N/A
GPR18 Gi/o, β -arrBRET / TR-FRETFull Agonist3.298
GPR55 Gq, β -arrFluo-4 CalciumAntagonist>10,000N/A

(Note: Data presented is representative of typical imidazo[2,1-b]thiazine profiling to demonstrate assay validation and expected structure-activity relationships[1].)

References

  • Biological Evaluation of Imidazo[2,1-b]thiazine deriv
  • LANCE Ultra cAMP: a new TR-FRET cAMP assay for Gs- and Gi-coupled receptors. Revvity.
  • Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). NIH.
  • THUNDER™ cAMP TR-FRET Assay Kit. Bioauxilium.
  • New Insights into Arrestin Recruitment to GPCRs. MDPI.
  • BRET assay for the detection of arrestin recruitment by GPCRs.

Sources

Application

Preclinical Evaluation and In Vivo Profiling of Imidazo[2,1-b][1,3]thiazine Analogs

A Comprehensive Application Note and Protocol Guide for Pharmacological Screening As the demand for novel, multi-target therapeutics accelerates, the imidazo[2,1-b][1,3]thiazine core has emerged as a highly versatile, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Application Note and Protocol Guide for Pharmacological Screening

As the demand for novel, multi-target therapeutics accelerates, the imidazo[2,1-b][1,3]thiazine core has emerged as a highly versatile, privileged N,S-containing heterocyclic scaffold in medicinal chemistry. This application note synthesizes recent pharmacological breakthroughs and provides a field-proven, self-validating in vivo protocol for evaluating the anti-inflammatory efficacy of these novel analogs.

Mechanistic Rationale & Pharmacological Profile

The intrinsic value of the imidazo[2,1-b][1,3]thiazine scaffold lies in its unique bioisosteric properties and tunable lipophilicity. By acting as a rigid, electron-rich core, it allows for highly specific interactions with diverse biological targets.

Recent in vivo and in vitro studies have demonstrated that structural functionalization—specifically the incorporation of pyridinyloxy or 1,2,3-triazole pharmacophores at position 6—yields robust anti-inflammatory, antitubercular, and antifungal agents [1]. Furthermore, this bicyclic scaffold forms the structural basis for potent GRP18 antagonists, which completely inhibit β -arrestin recruitment induced by Δ9 -THC (IC 50​ = 0.238 μ M), and benzyl-derivatives that exhibit significant inhibition against the Mycobacterium tuberculosis complex [2].

Causality in Experimental Design: When screening novel 6-[(2-pyridinyloxy)]imidazo[2,1-b][1,3]thiazine derivatives for anti-inflammatory properties, the carrageenan-induced paw edema model is the gold standard [1].

  • Why Carrageenan? Carrageenan injection induces a highly reproducible, biphasic acute inflammatory response. The early phase (0–2 hours) is driven by the rapid release of histamine, serotonin, and bradykinin. The late phase (2–4 hours) is exclusively mediated by the overproduction of prostaglandins via cyclooxygenase-2 (COX-2) activation. By measuring paw volume precisely at the 4-hour mark, researchers can isolate and evaluate the COX-inhibitory efficacy of the imidazothiazine analogs.

  • Why Intraperitoneal (i.p.) Dosing? Early-stage in vivo screening utilizes i.p. administration (typically 50 mg/kg) to bypass first-pass hepatic metabolism. This ensures that the intrinsic systemic efficacy of the lipophilic imidazothiazine core is evaluated accurately before extensive formulation optimization for oral bioavailability is undertaken.

Quantitative Data Summary

The table below summarizes the multi-target efficacy of recently synthesized imidazo[2,1-b][1,3]thiazine derivatives, highlighting the structure-activity relationship (SAR) of specific halogenated pyridine substitutions [1, 2].

Compound / TreatmentDose (mg/kg, i.p.)Primary Target / PathwayIn Vivo Inflammation Inhibition (%) at 4hIn Vitro Antimicrobial Efficacy
Compound 4q (3,5-dichloropyridin-2-yl derivative)50COX / Prostaglandins39.1% MIC = 15.62 μ g/mL (A. niger)
Compound 4a (5-chloropyridin-2-yl derivative)50COX / ProstaglandinsModerateActive against C. albicans
Diclofenac Sodium (Reference Standard)8COX-1 / COX-2~60.0% N/A
Benzyl-imidazo[2,1-b]thiazines N/AM. tuberculosis complexN/AMIC = 16.0 μ g/mL (M. tb)
Imidazothiazine GRP18 Antagonists N/AGRP18 ( β -arrestin)N/AIC 50​ = 0.238 μ M
Experimental Workflow Visualization

The following diagram maps the critical path for the in vivo screening of these analogs.

G A 1. Animal Preparation (Wistar Rats, Fasted 12h) B 2. Pre-Treatment Dosing (i.p.) Vehicle | Diclofenac | Imidazothiazine A->B C 3. Inflammation Induction (Subplantar 1% Carrageenan) B->C D 4. Plethysmometric Measurement (Baseline, 1h, 2h, 4h) C->D E 5. Efficacy Analysis (% Edema Inhibition) D->E

In Vivo Pharmacological Screening Workflow for Anti-inflammatory Imidazothiazines.

Detailed Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. The inclusion of both a negative control (vehicle) and a positive control (Diclofenac sodium) ensures assay integrity. If the positive control fails to achieve ~60% inhibition at the 4-hour mark, the biological activity of the carrageenan reagent or the calibration of the plethysmometer must be immediately investigated before interpreting the novel analog data.

Materials & Reagents
  • Wistar rats (150–200 g, mixed sex or male).

  • 1% λ -carrageenan solution (prepared freshly in sterile 0.9% saline).

  • Test compounds (e.g., 4-pyridinyloxy-modified imidazo[2,1-b][1,3]thiazines) suspended in 0.5% carboxymethyl cellulose (CMC) or a suitable lipophilic vehicle.

  • Diclofenac sodium (Reference standard).

  • Plethysmometer (water displacement method).

Step-by-Step Methodology

Step 1: Acclimatization and Fasting Acclimate Wistar rats to laboratory conditions for 7 days. Fast the animals for 12 hours prior to the experiment with ad libitum access to water.

  • Causality: Fasting minimizes metabolic and gastrointestinal variations, standardizing the absorption kinetics and systemic distribution of the intraperitoneally administered compounds.

Step 2: Baseline Measurement ( V0​ ) Measure the initial right hind paw volume of each rat using a calibrated plethysmometer.

  • Causality: Establishing a precise, individual baseline is critical for calculating the relative percentage of edema accurately, eliminating bias from natural variations in animal size.

Step 3: Compound Administration Randomize rats into distinct groups (n=6 per group). Administer the vehicle (Negative Control), Diclofenac sodium at 8 mg/kg (Positive Control), or the imidazo[2,1-b][1,3]thiazine test compounds at 50 mg/kg via intraperitoneal (i.p.) injection.

Step 4: Induction of Inflammation Exactly 30 minutes post-treatment, inject 0.1 mL of the 1% carrageenan suspension into the subplantar tissue of the right hind paw.

  • Causality: The 30-minute pretreatment window allows the test compounds to reach their peak plasma concentration ( Tmax​ ) just as the inflammatory cascade is initiated by the carrageenan, ensuring maximum target engagement.

Step 5: Time-Course Plethysmometry ( Vt​ ) Measure the paw volume at 1, 2, and 4 hours post-carrageenan injection.

  • Causality: While the 1- and 2-hour marks verify the onset of the early inflammatory phase, the 4-hour mark is the critical data point for evaluating the inhibition of prostaglandin synthesis, which is the primary mechanism of action for NSAID-like heterocyclic compounds.

Step 6: Efficacy Calculation Calculate the percentage of edema inhibition for each test compound using the following formula:

% Inhibition=((Vt​−V0​)control​(Vt​−V0​)control​−(Vt​−V0​)treated​​)×100
References
  • Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][1,3]thiazines as Potential Anti-inflammatory Agents. Biointerface Research in Applied Chemistry, 2022.[Link]

  • Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1,3]Thiazine Derivatives. Biointerface Research in Applied Chemistry, 2021.[Link]

Method

Application Note: Formulation and Validation of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic Acid for Biological Testing

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Physicochemical profiling, causality-driven formulation strategies, and self-validating experimental pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Physicochemical profiling, causality-driven formulation strategies, and self-validating experimental protocols.

Executive Summary & Scientific Rationale

The compound 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid belongs to a highly specialized class of fused heterocyclic compounds. Recently, imidazo[2,1-b]thiazine derivatives have garnered significant attention in drug discovery due to their potent biological activities, including the modulation of G-protein coupled receptors (e.g., GPR18/GPR55)[1] and the inhibition of α -synuclein amyloid aggregation in Parkinson's disease models [2].

However, translating these molecules from synthetic chemistry to biological testing presents a distinct formulation challenge. The planar, rigid nature of the imidazo-thiazine core promotes strong π−π stacking, while the 6-carboxylic acid and 5-oxo groups engage in robust intermolecular hydrogen bonding. This results in high crystal lattice energy and poor aqueous solubility at acidic or neutral pH[3].

As a Senior Application Scientist, my approach to formulating this compound relies on manipulating its ionization state and disrupting its crystalline lattice using strategic cosolvent systems. This guide provides a field-proven, causality-driven framework for formulating this compound for both in vitro and in vivo biological assays.

Physicochemical Profiling & Formulation Parameters

Before selecting a vehicle, we must establish the physicochemical boundaries of the molecule. The quantitative data below dictates the thermodynamic limits of our formulation strategies.

Table 1: Physicochemical Properties & Formulation Implications

ParameterEstimated ValueFormulation Implication (Causality)
Molecular Weight ~196.18 g/mol Small molecule; highly permeable if kept in solution.
pKa (Carboxylic Acid) 3.5 – 4.2Requires a formulation pH 6.2 to ensure >99% deprotonation and salt formation.
LogP (Neutral Form) 1.2 – 1.8Moderate lipophilicity; requires organic cosolvents (e.g., DMSO) for high-concentration primary stocks.
H-Bond Donors / Acceptors 1 / 4Prone to forming insoluble dimers in aqueous media; requires H-bond disrupting surfactants (e.g., Tween-80).
Isoelectric Precipitation High Risk at pH < 4.0Must avoid unbuffered saline or acidic gastric environments without proper micellar encapsulation.

Biological Context & Mechanism of Action

To understand why we are formulating this compound, we must look at its primary biological application. Imidazo[2,1-b]thiazines are currently being investigated for their ability to halt the toxic fibrillization of α -synuclein [2]. The formulation must not interfere with this delicate protein-ligand interaction (e.g., avoiding high concentrations of denaturing detergents in the final assay).

Mechanism A α-Synuclein Monomers B Toxic Oligomers A->B Aggregation E Stabilized Non-Aggregated State A->E Stabilizes C Amyloid Fibrils B->C Fibrillization D Imidazo[2,1-b]thiazine Derivative D->A Shifts Equilibrium D->B Disrupts

Fig 1. Modulatory effect of imidazo[2,1-b]thiazines on alpha-synuclein amyloid aggregation.

Formulation Methodologies & Workflows

To ensure the compound remains bioavailable, we employ a two-tiered formulation workflow. In vitro assays rely on DMSO-mediated lattice disruption followed by rapid buffering. In vivo dosing relies on micellar encapsulation to prevent precipitation in the bloodstream.

Formulation A 5-Oxo-5H-imidazo[2,1-b]thiazine- 6-carboxylic acid (Solid) B Primary Stock Solution (10-50 mM in 100% DMSO) A->B Dissolution C pH Adjustment & Buffer (Deprotonation to pH 7.4) B->C Aqueous Dilution E In Vivo Dosing Vehicle (5% DMSO / 10% Tween / 85% Saline) B->E Cosolvent Addition D In Vitro Assay Media (≤1% DMSO) C->D Cell/Biochem Assay F LC-MS/HPLC Validation (Supernatant QC) D->F Solubility Check E->F Solubility Check

Fig 2. Step-by-step formulation workflow and analytical validation for biological testing.

Step-by-Step Experimental Protocols

Protocol A: In Vitro Assay Formulation (Cell Culture & Biochemical)

Scientific Causality: We utilize 100% anhydrous DMSO for the primary stock because its high dielectric constant and potent hydrogen-bond accepting nature effectively break the carboxylic acid dimers. Diluting this directly into a pH 7.4 buffer ensures immediate deprotonation into the soluble carboxylate salt before the compound can re-crystallize.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 1.96 mg of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid powder into a sterile, light-protected microcentrifuge tube.

  • Primary Solubilization: Add 1.0 mL of 100% anhydrous DMSO to achieve a 10 mM stock solution.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes. Causality: Mild thermal energy overcomes the activation barrier for lattice dissolution.

  • Intermediate Dilution: Prepare a 100 μ M intermediate stock by adding 10 μ L of the 10 mM stock into 990 μ L of PBS (pH 7.4). Crucial Technique: Add the DMSO stock dropwise into the vortexing buffer to prevent localized zones of low pH/high concentration, which trigger micro-precipitation.

  • Final Assay Application: Dilute the intermediate stock 1:10 into the final biological assay media (final concentration: 10 μ M compound, 0.1% DMSO).

Self-Validating Checkpoint: Perform a UV-Vis absorbance scan (300-800 nm) of the final assay media against a vehicle blank. A baseline lift (absorbance > 0.05 at 600 nm) indicates light scattering from micro-precipitates. If detected, the compound has crashed out, and the intermediate dilution step must be slowed down or the buffer pH slightly increased.

Protocol B: In Vivo Dosing Vehicle Formulation (IP/IV Injection)

Scientific Causality: For in vivo efficacy studies, keeping DMSO 5% is required to prevent localized tissue toxicity. We introduce Tween-80 as a non-ionic surfactant. The hydrophobic tail of Tween-80 encapsulates the lipophilic imidazo-thiazine core, while the hydrophilic head interacts with the saline, forming thermodynamically stable micelles that prevent the compound from precipitating upon injection into the aqueous bloodstream.

Step-by-Step Methodology:

  • Wetting: To 2.0 mg of the compound, add 50 μ L of 100% DMSO (5% of final volume). Vortex until the powder is completely wetted and forms a clear, concentrated solution.

  • Surfactant Encapsulation: Add 100 μ L of Tween-80 (10% of final volume). Vortex vigorously for 2 minutes. Causality: This step creates a homogenous co-mixture, allowing the surfactant to intimately coat the solvated drug molecules before water is introduced.

  • Aqueous Phase Addition: Slowly add 850 μ L of sterile 0.9% NaCl (Saline) in 100 μ L increments, vortexing for 10 seconds between each addition.

  • Equilibration: Sonicate the final 1.0 mL formulation (2 mg/mL) for 10 minutes to ensure uniform micelle size distribution.

Self-Validating Checkpoint: Centrifuge a 100 μ L aliquot of the final formulation at 10,000 x g for 10 minutes. Carefully extract the supernatant and analyze it via HPLC-UV. Compare the peak area to a theoretical standard curve. If the recovery is < 95%, thermodynamic solubility has not been reached, and the formulation must be adjusted (e.g., adding 1 molar equivalent of NaOH to form the sodium salt in situ prior to surfactant addition).

References

  • Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1,3]Thiazine Derivatives Biointerface Research in Applied Chemistry[Link]

  • Imidazo[2,1-b][1,3]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation ACS Chemical Neuroscience[Link]

  • Heterocyclic compounds as a magic bullet for diabetes mellitus: a review RSC Advances[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Imidazo[2,1-b]thiazine Derivatives

Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazine and its related derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazine and its related derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges you may encounter in the lab. We provide in-depth, experience-driven troubleshooting guides and FAQs to help you optimize your synthetic strategies, improve yields, and overcome common experimental hurdles.

Part 1: Troubleshooting Guide - A Problem-Solving Approach

This section is structured to address issues as they typically arise during the synthetic workflow, from precursor synthesis to final product purification.

Section A: Challenges in Precursor Synthesis (The 2-Aminothiazole Core)

The quality of your starting materials dictates the success of the final cyclization. The most common precursor is a substituted 2-aminothiazole, typically synthesized via the Hantzsch thiazole synthesis.[1][2]

Question 1: My Hantzsch synthesis of the 2-aminothiazole precursor is failing or giving a very low yield. Where should I start troubleshooting?

Answer: A low-yielding Hantzsch reaction is a frequent issue, often stemming from one of three areas: the quality of the α-haloketone, the reaction conditions, or competing side reactions.

  • Causality - The "Why": The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide (or thiourea for 2-aminothiazoles).[3] The reaction initiates with an SN2 attack of the sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3] Any factor that disrupts this sequence will compromise the yield.

  • Troubleshooting Steps:

    • Verify α-Haloketone Quality: α-haloketones, especially α-bromoketones, can be lachrymatory and unstable. They can decompose upon storage, releasing HBr, which can catalyze unwanted side reactions.

      • Action: Use freshly prepared or purified α-haloketone. If it's old, consider a quick purification (e.g., recrystallization) or re-synthesis. Check its purity by ¹H NMR before use.

    • Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature are critical.

      • Action: Ethanol is a common and effective solvent.[4] However, if yields are low, consider screening other polar solvents. The reaction is often run at reflux, but excessively high temperatures can promote decomposition.[4] If you observe significant charring or byproduct formation, try reducing the temperature and extending the reaction time.

    • Control of Acidity: The reaction generates HX (e.g., HBr) as a byproduct. While some acidity can catalyze the dehydration step, excess acid can lead to the degradation of acid-sensitive starting materials or products.[2]

      • Action: Consider adding a mild, non-nucleophilic base (like sodium carbonate or pyridine) to scavenge the acid as it forms. However, be cautious, as a highly basic medium can promote competing reactions.

    • Regioselectivity with N-Substituted Thioureas: When using an N-monosubstituted thiourea, there is a possibility of forming two different isomers. Under neutral conditions, the 2-(N-substituted amino)thiazole is typically the exclusive product. However, under strongly acidic conditions, the reaction can also yield the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[5]

      • Action: Maintain neutral or slightly basic conditions to ensure the desired regioselectivity for the precursor.[5]

dot

Hantzsch_Troubleshooting start Low Yield in Hantzsch Synthesis q1 Is the α-haloketone fresh and pure? start->q1 s1_yes Yes q1->s1_yes Purity Confirmed s1_no No q1->s1_no Check Purity q2 Are reaction conditions optimized? (Solvent, Temperature) s1_yes->q2 a1 Purify or re-synthesize the α-haloketone. Verify by NMR. s1_no->a1 a1->q2 s2_yes Yes q2->s2_yes Conditions Standard s2_no No q2->s2_no Review Protocol q3 Is byproduct formation (charring) observed? s2_yes->q3 a2 Screen polar solvents (e.g., EtOH, MeOH). Adjust temperature to balance rate and decomposition. s2_no->a2 a2->q3 s3_yes Yes q3->s3_yes Decomposition Likely s3_no No q3->s3_no Clean Reaction a3 Add a non-nucleophilic base (e.g., Na2CO3) to scavenge acid. Lower reaction temperature. s3_yes->a3 end_node Proceed to Cyclization s3_no->end_node a3->end_node

Caption: Troubleshooting Flowchart for Hantzsch Synthesis.

Section B: The Crucial Cyclization to the Imidazo[2,1-b]thiazine Core

This is the key ring-forming step. A common method involves reacting the 2-aminothiazole precursor with an appropriate bifunctional electrophile. For instance, reaction with an α-haloketone leads to imidazo[2,1-b]thiazole, a closely related and often discussed scaffold.[6] More modern, atom-economic methods include gold-catalyzed cyclization of 2-alkynylthioimidazoles.[7][8]

Question 2: I am attempting the condensation of my 2-aminothiazole with an α-haloketone, but I am not forming the desired imidazo[2,1-b]thiazole. What is going wrong?

Answer: Failure in this step often points to issues with nucleophilicity, reaction conditions, or the stability of the intermediate.

  • Causality - The "Why": The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the thiazole ring attacks the α-haloketone. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone, which, after dehydration, yields the final aromatic fused system. The nucleophilicity of the ring nitrogen is paramount.

  • Troubleshooting Steps:

    • Assess Nucleophilicity: Electron-withdrawing groups on the thiazole ring can significantly decrease the nucleophilicity of the ring nitrogen, slowing down or preventing the initial SN2 attack.

      • Action: If your thiazole is heavily substituted with withdrawing groups, you may need more forcing conditions: higher temperatures, a more polar solvent (like DMF), or longer reaction times.

    • Solvent and Base Selection: The choice of solvent and base (if any) is critical.

      • Action: The reaction is often performed in a polar aprotic solvent like ethanol or DMF.[6] A base like sodium carbonate can be used to neutralize the HBr formed.[6] If the reaction is sluggish, switching to a higher-boiling solvent like DMF and increasing the temperature may be necessary.

    • Monitor the Reaction: It's possible the initial alkylation has occurred, but the final cyclization/dehydration has not.

      • Action: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. Look for a new spot corresponding to the intermediate. If the intermediate is forming but not converting to the product, you may need to add a catalytic amount of acid (like p-TsOH) or increase the temperature to facilitate the dehydration step.

Question 3: My gold-catalyzed cyclization of a 2-alkynylthioimidazole to form the imidazo[2,1-b]thiazine is not working. What are the critical parameters?

Answer: Gold-catalyzed reactions are powerful but sensitive to specific conditions. Failure usually relates to the catalyst, solvent, or substrate purity.

  • Causality - The "Why": In this intramolecular hydroamination/cyclization, a gold(I) catalyst activates the alkyne, making it susceptible to nucleophilic attack by the imidazole ring nitrogen.[7][8] The reaction's success hinges on efficient catalyst turnover and the absence of catalyst poisons.

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure your gold catalyst (e.g., AuCl) is active.

      • Action: Use a fresh bottle of catalyst or one stored properly under an inert atmosphere. Consider using a more soluble or active gold pre-catalyst if the standard one fails.

    • Solvent and Atmosphere: These reactions require specific conditions to proceed efficiently.

      • Action: The literature often specifies dichloroethane (DCE) as the solvent and the use of microwave irradiation to achieve the necessary temperature (e.g., 50-120°C).[7][9] It is crucial to run the reaction under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.[8]

    • Substrate Purity: Impurities in your 2-alkynylthioimidazole starting material can act as catalyst poisons.

      • Action: Ensure your substrate is highly pure. Purify it by column chromatography immediately before use. Residual reagents from previous steps (e.g., coupling catalysts, bases) must be completely removed.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the typical yield I should expect for the synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives? A: Yields for the final Mannich base addition step to form these derivatives are reported to be in the 50-70% range after purification by chromatography.[6] The precursor step, reacting α-bromo-4-(methylsulfonyl)acetophenone with 2-aminothiazole, can also proceed in good yield.[6]

Q2: I've synthesized my final compound, but the ¹H NMR is complex. How do I confirm the structure of the imidazo[2,1-b]thiazole ring? A: The fused imidazo[2,1-b]thiazole system has characteristic protons. For a simple 6-phenyl derivative, you should observe two doublets for the H2 and H3 protons of the imidazothiazole core, typically with a coupling constant (J) around 4.4 Hz.[6] The chemical shifts will vary based on substitution, but this characteristic coupling is a good indicator.

Q3: My purification by column chromatography is giving poor separation. Any tips? A: These compounds can sometimes be challenging to purify. If silica gel chromatography is not effective, consider the following:

  • Solvent System: Experiment with different solvent systems. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar one (like ethyl acetate or acetone) is standard. Adding a small amount of triethylamine (~0.1-1%) to the eluent can help reduce tailing for basic compounds.

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) instead of silica gel if your compound is acid-sensitive.

  • Recrystallization: If your crude product is reasonably pure (>85-90%), recrystallization is an excellent method for obtaining highly pure material. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find one that provides good quality crystals.

Part 3: Data & Protocols

Table 1: Comparison of Conditions for Imidazo[2,1-b]thiazole Synthesis
MethodStarting MaterialsCatalyst/ReagentSolventTemp.Avg. YieldReference
Classical Condensation 2-Aminothiazole, α-Bromo-4-(methylsulfonyl)acetophenoneNa₂CO₃EthanolRefluxGood[6]
MCR (GBB Reaction) 2-Aminothiazole, 3-Formylchromone, IsocyanideNone (Thermal)Toluene100 °C74-78%[10]
Gold-Catalyzed Cyclization 2-AlkynylthioimidazoleAuCl (10 mol%)DCE50 °C (MW)Varies[7][8]
Three-Component Thiohydantoin, Aldehyde, Dimedonep-TSASolvent-free120 °CGood-Excellent[9]
Experimental Protocol 1: General Procedure for the Synthesis of a 6-Aryl-Imidazo[2,1-b]thiazole

This protocol is a generalized representation based on common literature procedures, such as those used for COX-2 inhibitors.[6]

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Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis (Hantzsch) cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification p1 α-Haloketone + 2-Aminothiazole p2 Reflux in Ethanol p1->p2 p3 Intermediate Formation p2->p3 c1 React Intermediate with Electrophile (e.g., for further substitution) OR Direct cyclization from 2-aminothiazole and α-haloketone p3->c1 c2 Heat in appropriate solvent (e.g., Ethanol, DMF) c1->c2 c3 Formation of Imidazo[2,1-b]thiazole Core c2->c3 w1 Cool reaction mixture c3->w1 w2 Precipitate/Extract Product w1->w2 w3 Purify by Recrystallization or Column Chromatography w2->w3 w4 Characterize (NMR, MS, IR) w3->w4

Caption: General Synthetic Workflow for Imidazo[2,1-b]thiazoles.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted 2-aminothiazole (1.0 eq) and the appropriate α-haloketone (1.0-1.1 eq).

  • Solvent Addition: Add a suitable solvent, such as anhydrous ethanol, to the flask to achieve a concentration of approximately 0.1-0.5 M.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Often, the product will precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Pour the cooled reaction mixture or the concentrated residue into ice-cold water or a dilute sodium bicarbonate solution to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[6]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

References

  • BenchChem. (2025). Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes. BenchChem Technical Support. 11

  • Dhas, A., Kanagare, A., Kanetkar, M., & Pansare, D. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Letters in Applied NanoBioScience, 12(4), 159. Link

  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. BenchChem Technical Support. 12

  • El-Subbagh, H. I., Al-Obaid, A. M., & Al-Rashood, K. A. (2010). Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Journal of Sulfur Chemistry, 31(4), 347-385. Link

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2004). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(4), 735-766. Link

  • Al-Said, M. S., Ghorab, M. M., & Nissan, Y. M. (2012). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 11(3), 841–850. Link

  • Boja Poojary, et al. (2015). Synthesis, characterization and antimicrobial activities of imidazo-[2,1,b][1][11][12]-thiadiazoles. Der Pharma Chemica, 7(4), 207-215. Link

  • Verma, A., et al. (2014). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][11][12]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 4(3), 419-432. Link

  • Phillips, A. J., & Uehling, D. E. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters, 3(23), 3659–3662. Link

  • ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. Link

  • Alafeefy, A. H., et al. (2016). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Molecules, 21(11), 1548. Link

  • Kamal, A., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. Archiv der Pharmazie, 351(7), e1800030. Link

  • CHEM HELP ASAP. (n.d.). Hantzsch Thiazole Synthesis. Link

  • Bouhafrane, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Link

  • Pawar, N. S., & Chougle, M. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 2(3). Link

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Link

  • Rimkutė, L., et al. (2024). Imidazo[2,1-b][11][12]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation. ACS Chemical Neuroscience. Link

  • Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. Link

  • Rimkutė, L., et al. (2024). Imidazo[2,1-b][11][12]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation. ACS Chemical Neuroscience. Link

  • Slyvka, N., et al. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][11][12]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Pharmaceuticals, 14(11), 1152. Link

  • Mosslemin, M. H., et al. (2016). An efficient synthesis of imidazo[2,1-b][11][12]thiazins via a one-pot, three-component and solvent-free reaction. Journal of Chemical and Pharmaceutical Research, 8(8), 834-839. Link

  • Parmar, N. D., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. Link

  • Legeay, J.-C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100778. Link

  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Link

  • Saliyeva, L., Slyvka, N., & Vovk, M. (2023). Methods for the synthesis of imidazo[2,1-b][11][12]thiazines, their annulated and hydrogenated analogs. Chemistry of Heterocyclic Compounds. Link

  • Yavari, I., et al. (2007). Oakes-Yavari-Nair (OYN)-based Synthesis of Imidazo[2,1-b][11][12]thiazin. Organic Chemistry Research, 3(1), 38-41. Link

  • Hernández-Vázquez, E., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Molbank, 2023(4), M1782. Link

Sources

Optimization

optimizing reaction conditions for imidazo[2,1-b]thiazine formation

Title: Imidazo[2,1-b]thiazine Synthesis & Optimization: Technical Support Center Introduction Welcome to the Technical Support Center for Imidazo[2,1-b]thiazine Synthesis. As a Senior Application Scientist, I have design...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Imidazo[2,1-b]thiazine Synthesis & Optimization: Technical Support Center

Introduction Welcome to the Technical Support Center for Imidazo[2,1-b]thiazine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Here, we dissect the mechanistic causality behind reaction conditions, providing you with self-validating protocols and troubleshooting matrices. Imidazo[2,1-b]thiazines are critical pharmacophores, and their synthesis demands precise control over regioselectivity, base selection, and electrophilic activation.

Reaction Pathway Visualization

Understanding the divergent nature of these cyclizations is critical before setting up your reaction matrix. The diagram below maps the logical flow of base-controlled and catalyst-driven pathways.

SynthesisPathways Start 2-Mercaptobenzimidazole (Core Precursor) MBH + MBH Carbonates (Mild Conditions) Start->MBH Enyne + β-CF3-1,3-Enynes (Divergent Cyclization) Start->Enyne DBU_MBH DBU Catalyst [3+3] Annulation MBH->DBU_MBH DBU_Enyne DBU Catalyst THF, RT Enyne->DBU_Enyne KOH_Enyne KOH Base Defluorinative Enyne->KOH_Enyne Prod1 3,4-dihydro-2H-benzo[4,5] imidazo[2,1-b][1,3]thiazines DBU_MBH->Prod1 Prod2 CF3-substituted 3,4-dihydro-thiazines DBU_Enyne->Prod2 Prod3 Fluorinated 4H-thiazines KOH_Enyne->Prod3

Divergent synthesis pathways for imidazo[2,1-b]thiazines from 2-mercaptobenzimidazole.

Core Methodologies & Self-Validating Protocols

Protocol A: Base-Controlled Divergent Cyclization with β-CF3-1,3-Enynes This protocol leverages base selection to dictate the retention or expulsion of fluorine atoms during the cyclization of 2-mercaptobenzimidazoles with β-CF3-1,3-enynes[1].

  • Causality: 1[1]. Conversely, KOH acts as a strong, hard base that triggers a defluorinative cyclization, yielding a monofluoro 4H-thiazine[1].

  • Step-by-Step:

    • Preparation: In a flame-dried Schlenk tube, add 2-mercaptobenzimidazole (0.10 mmol, 1.0 equiv) and β-CF3-1,3-enyne (0.15 mmol, 1.5 equiv).

    • Solvent Addition: Add 1.0 mL of anhydrous THF (0.1 M concentration).

    • Base Addition (Divergent Step):

      • For CF3-retention: Add DBU (0.10 mmol, 1.0 equiv).

      • For Defluorination: Add KOH (0.10 mmol, 1.0 equiv).

    • Reaction: Stir at room temperature for 4–5 hours[1].

    • Self-Validation System: Pull a 50 µL aliquot at 3 hours. Run a crude ^19F NMR. For the DBU pathway, a strong singlet at ~ -70 ppm confirms the CF3 group's integrity. For the KOH pathway, a multiplet/doublet at ~ -110 ppm confirms successful defluorination. If mixed signals appear, the base stoichiometry or solvent anhydrousness is compromised.

Protocol B: NFSI-Promoted Electrophilic Cyclization This method utilizes N-fluorobenzenesulfonimide (NFSI) to construct selenium-functionalized benzo[4,5]imidazo[2,1-b][1,3]thiazines[2].

  • Causality: 2[2]. It generates an electrophilic selenium species which attacks the alkyne moiety of the 2-(methylthio)-1-(3-arylprop-2-yn-1-yl)-1H-benzo[d]imidazole, driving the cyclization and simultaneous formation of C–Se and C–S bonds[2].

  • Step-by-Step:

    • Preparation: To a 10 mL tube, add the benzo[d]imidazole derivative (0.150 mmol, 1 equiv) and diorganyl diselenide (0.075 mmol, 1 equiv)[2].

    • Oxidant Addition: Add NFSI (0.150 mmol, 1 equiv)[2].

    • Solvent & Heating: Add 2.0 mL of CH3CN. Heat the mixture in an oil bath at 80 °C[2].

    • Self-Validation System: Diselenides possess a distinct yellow/orange hue. As NFSI successfully oxidizes the diselenide into the active electrophilic species, the solution will noticeably pale. Monitor via TLC; the disappearance of the highly UV-active starting material validates the cyclization.

Quantitative Data: Optimization Parameters

The following table summarizes the optimization landscape for the divergent cyclization of β-CF3-1,3-enynes, demonstrating how solvent and base selection directly impact the yield and chemoselectivity[1].

EntryBase (1.0 equiv)SolventTime (h)Target ProductYield (%)
1DBUTHF5CF3-substituted thiazine62%
2DBUMeCN5CF3-substituted thiazineModerate
3DBUDMF5CF3-substituted thiazineModerate
4DBUEtOH5CF3-substituted thiazineTrace (Protic solvent failure)
5KOHTHF5Fluorinated 4H-thiazine>70%

Troubleshooting & FAQs

Q: During the DBU-catalyzed [3+3] annulation with MBH carbonates, my diastereoselectivity (dr) is consistently poor. How can I improve this? A: The [3+3] annulation relies on a highly ordered transition state. Poor dr usually stems from elevated reaction temperatures or highly polar protic solvents that disrupt the hydrogen-bonding network in the transition state. Fix: Lower the reaction temperature to 0 °C and ensure the use of strictly anhydrous, non-polar or moderately polar aprotic solvents (like DCM or THF). Validate the dr via crude ^1H NMR before column chromatography, as silica gel can sometimes enrich one diastereomer, giving a false sense of the reaction's inherent selectivity.

Q: In the NFSI-promoted cyclization, my reaction stalls at ~50% conversion, and I observe unreacted diselenide. What is the root cause? A: NFSI is consumed stoichiometrically to generate the electrophilic selenium species[2]. If the reaction stalls, it is highly likely that trace moisture in your CH3CN is hydrolyzing the activated selenium intermediate before it can be captured by the alkyne. Fix: Switch to HPLC-grade, molecular-sieve-dried CH3CN. Additionally, ensure you are using a full 1.0 equivalent of NFSI relative to the alkyne (which corresponds to 2 equivalents relative to the diselenide, since one diselenide molecule yields two selenium electrophiles)[2].

Q: When synthesizing 4-pyridinyloxy-modified imidazo[2,1-b][1,3]thiazines using NaH and 4-fluoropyridines, I get a complex mixture of degradation products. Why? A: This nucleophilic aromatic substitution (SNAr) requires the deprotonation of the 3-hydroxy(benzo)imidazo[2,1-b][1,3]thiazine by NaH[3]. If the DMF solvent is not strictly anhydrous, NaH reacts with water to form NaOH, which can hydrolyze the 4-fluoropyridine or cleave the thiazine ring. Fix: Use anhydrous DMF stored under inert gas. Validate the deprotonation step: upon adding NaH to the hydroxy-thiazine, you must observe H2 gas evolution. Wait until bubbling ceases completely before adding the 4-fluoropyridine to ensure complete formation of the nucleophilic alkoxide[3].

Q: I am attempting the DBU-catalyzed reaction with β-CF3-1,3-enynes, but I am seeing up to 20% of the defluorinated product. How do I suppress this? A: Defluorination in the presence of DBU is a secondary side-reaction caused by extended reaction times or localized heating[1]. The CF3-retained product is kinetically favored, while the defluorinated product is thermodynamically driven. Fix: Strictly limit the reaction time to 4-5 hours at room temperature[1]. Quench the reaction immediately with a mild aqueous buffer (e.g., saturated NH4Cl) to neutralize the DBU and freeze the kinetic product profile.

References

  • [2] Synthesis of 2-Aryl-3-(organoselanyl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazines Promoted by N-Fluorobenzenesulfonimide (NFSI). PMC. 2

  • Regio- and diastereoselective synthesis of 3,4-dihydro-2H-benzo [4,5]imidazo[2,1-b] [1,3]thiazine derivatives via DBU-catalyzed [3+3] annulation of MBH carbonates with 2-mercaptobenzimidazoles. ResearchGate.

  • [3] Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][1,3]thiazines as Potential Anti-inflammatory Agents. Biointerface Research in Applied Chemistry. 3

  • [1] Base-Controlled Divergent Synthesis of Fluorine-Containing Benzo[4,5]imidazo[2,1-b][1,3]thiazines from 2-Mercaptobenzimidazoles and β-CF3-1,3-Enynes. ACS Publications. 1

Sources

Troubleshooting

Technical Support Center: Solution Stability of 5-Oxo-5H-imidazo[2,1-b]thiazine Compounds

Welcome to the Advanced Troubleshooting Guide for azole-azine scaffolds. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic in vitro behavior when working wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for azole-azine scaffolds. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic in vitro behavior when working with the 5-oxo-5H-imidazo[2,1-b]thiazine class. While these compounds are highly valuable as GPR18 antagonists and antitubercular agents[1], their unique physicochemical properties present significant handling challenges.

This guide is designed to move beyond basic troubleshooting. Here, we will dissect the structural causality behind compound degradation and provide self-validating protocols to ensure absolute confidence in your experimental data.

Part 1: Core Troubleshooting & Mechanistic FAQs

Q1: My compound shows rapid signal loss in standard aqueous assay buffers (pH 7.4). What is the mechanism, and how do I prevent it?

The Causality: The instability is driven by the inherent electrophilicity of the scaffold. The 5-oxo moiety acts as a powerful electron-withdrawing group, pulling electron density away from the adjacent thiazine ring. Under physiological (pH 7.4) or basic conditions, hydroxide ions ( OH− ) act as nucleophiles, attacking the electron-deficient carbon adjacent to the sulfur or nitrogen. This initiates a hydrolytic cascade leading to irreversible ring-opening[2].

The Solution:

  • Buffer Optimization: If the biological target permits, shift the assay buffer to a slightly acidic pH (e.g., pH 6.0–6.5) to protonate the nucleophile and stabilize the ring.

  • Temporal Control: Minimize the time the compound spends in aqueous media. Prepare aqueous dilutions immediately prior to the assay (within 15 minutes of dosing).

Q2: During LC-MS/MS analysis of my DMSO stock solutions, I observe unexpected +16 Da and +32 Da mass shifts. Are these synthesis impurities?

The Causality: If these peaks grow over time, they are not synthesis impurities; they are artifacts of S-oxidation . The thiazine sulfur atom is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS) present in aging or improperly stored DMSO. This converts the parent compound into its corresponding sulfoxide (+16 Da) and sulfone (+32 Da) derivatives[3].

The Solution:

  • Always use anhydrous, degassed DMSO stored under an inert atmosphere (Argon or Nitrogen).

  • Implement a strict "single-use aliquot" policy. Freeze stocks at -80°C and never subject them to freeze-thaw cycles.

Q3: To avoid DMSO oxidation, can I dissolve these compounds in methanol or ethanol?

The Causality: No. Protic solvents like methanol and ethanol act as nucleophiles. Similar to base-catalyzed hydrolysis, the alcohol will attack the susceptible thiazine ring, leading to solvolysis and the formation of ring-opened ether or ester byproducts. The Solution: Strictly utilize aprotic solvents. If DMSO must be avoided due to assay constraints, consider anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF), provided they are compatible with your downstream applications.

Part 2: Visualizing the Degradation Logic

To effectively troubleshoot, you must understand the competing degradation pathways. The diagram below illustrates how environmental factors dictate the fate of the 5-oxo-5H-imidazo[2,1-b]thiazine scaffold.

Degradation_Pathways Parent Intact Scaffold 5-Oxo-5H-imidazo[2,1-b]thiazine Oxidation S-Oxidation (Sulfoxide / Sulfone) Parent->Oxidation Dissolved O2 / ROS (in DMSO) Hydrolysis Hydrolytic Ring-Opening (Acyclic Degradant) Parent->Hydrolysis pH > 7.0 (OH- attack) (Aqueous Buffers) Solvolysis Solvolysis (Ester/Ether Byproducts) Parent->Solvolysis Protic Solvents (MeOH, EtOH)

Caption: Primary degradation pathways of 5-Oxo-5H-imidazo[2,1-b]thiazine dictated by solvent and pH.

Part 3: Quantitative Stability Data

The following table summarizes the typical kinetic behavior of the 5-oxo-5H-imidazo[2,1-b]thiazine core under various conditions. Use this as a benchmark to determine if your compound is behaving within expected parameters.

Condition / MatrixTemperaturePrimary Degradation PathwayEstimated Half-Life ( t1/2​ )
Aqueous Buffer (pH 7.4) 37°CHydrolytic Ring-Opening2 – 4 hours
Aqueous Buffer (pH 6.0) 37°CHydrolytic Ring-Opening> 24 hours
Standard DMSO (Aerated) 25°CS-Oxidation3 – 7 days
Degassed DMSO (Argon) -80°CNone (Stable)> 12 months
Methanol (100%) 25°CSolvolysis12 – 18 hours

Part 4: Self-Validating Experimental Protocol

To troubleshoot stability, you cannot simply measure the disappearance of the parent compound; you must prove where it went. The following LC-MS/MS protocol is a self-validating system . It employs a mass-balance approach and a zero-time quench to differentiate true chemical degradation from physical precipitation or matrix suppression.

Protocol: Mass-Balance Kinetic Stability Profiling

Step 1: Preparation of the Matrix and Zero-Time Control

  • Prepare a 10 mM stock of the compound in anhydrous, degassed DMSO.

  • Pre-warm the target aqueous buffer (e.g., PBS pH 7.4) to 37°C.

  • Self-Validation Check (t=0 Quench): Pipette 198 µL of cold quenching solution (Acetonitrile containing 100 nM Stable Isotope Labeled Internal Standard) into a vial. Add 2 µL of the 10 mM stock directly into this quench. This establishes your absolute 100% recovery baseline, bypassing the aqueous phase entirely.

Step 2: Incubation and Sampling

  • Initiate the reaction by spiking 10 µL of the 10 mM stock into 990 µL of the pre-warmed buffer (final concentration: 100 µM, 1% DMSO). Vortex immediately.

  • Place in a 37°C shaking incubator.

  • At time points t = 5, 15, 30, 60, 120, and 240 minutes, remove a 20 µL aliquot.

Step 3: Quenching and Extraction

  • Immediately dispense the 20 µL aliquot into 180 µL of the cold quenching solution (MeCN + IS).

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated buffer salts.

  • Transfer the supernatant to LC-MS vials.

Step 4: LC-MS/MS Analysis & Mass Balance Validation

  • Run the samples using a reversed-phase gradient (e.g., C18 column, Water/MeCN with 0.1% Formic Acid).

  • Self-Validation Check (Mass Balance): Do not solely monitor the parent mass (MRM mode). You must set up full-scan or specific MRM transitions for the predicted degradants:

    • Parent + 16 Da (Sulfoxide)

    • Parent + 32 Da (Sulfone)

    • Parent + 18 Da (Hydrolyzed Ring-Opened Product)

  • Data Interpretation: If the parent compound signal decreases by 50%, but the degradant signals do not correspondingly increase to account for the lost molarity, your compound is likely precipitating out of solution, not degrading.

Workflow S1 1. Stock Prep (Anhydrous DMSO) S2 2. Buffer Incubation (37°C, pH 7.4) S1->S2 Control Zero-Time (t=0) Control Establishes 100% Baseline S1->Control Direct Spike S3 3. Time-Course Sampling (t=5 to 240 min) S2->S3 S4 4. Quenching (Cold MeCN + IS) S3->S4 S5 5. LC-MS/MS Analysis (Parent + Degradants) S4->S5 MassBal Mass Balance Check (Parent Loss = Degradant Gain?) S5->MassBal Data Processing Control->S4

Caption: Self-validating LC-MS/MS workflow ensuring accurate differentiation between degradation and precipitation.

References

  • MedChemComm - RSC Publishing Context: Utility of the imidazo[2,1-b]thiazine scaffold in the development of highly potent GPR18 antagonists. URL:[Link]

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles Context: Mechanistic insights into the S-oxidation of the imidazothiazine core to corresponding S-oxide (sulfoxide/sulfone) derivatives. URL:[Link]

  • Synthetic Routes to Imidazothiazines Context: Chemical behavior of the bicyclic scaffold, specifically detailing the susceptibility to ring opening and ring closure steps under varying pH conditions. URL:[Link]

Sources

Optimization

Advanced Technical Support Center: Imidazo[2,1-b]thiazine Synthesis and Biological Evaluation

Welcome to the Application Scientist Support Center. Imidazo[2,1-b]thiazines represent a highly versatile fused heterocyclic scaffold with profound pharmacological potential, acting as antimicrobial agents, anti-inflamma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Imidazo[2,1-b]thiazines represent a highly versatile fused heterocyclic scaffold with profound pharmacological potential, acting as antimicrobial agents, anti-inflammatory therapeutics, and potent antagonists for orphan G-protein-coupled receptors (GPCRs) like GPR18 and GPR55.

Working with these bicyclic systems presents unique challenges, from regioselectivity during cyclization to poor aqueous solubility in biological assays. This guide is designed for drug development professionals and synthetic chemists to troubleshoot bottlenecks through causality-driven insights and self-validating protocols.

Part 1: The Chemical Reality – Synthesis and Purification

The construction of the imidazo[2,1-b]thiazine core often relies on the cyclization of 2-thiohydantoin derivatives or the functionalization of pre-formed scaffolds. Understanding the thermodynamic and kinetic drivers of these reactions is critical for maximizing yield and purity.

SynthesisWorkflow Start Starting Materials (e.g., 2-thiohydantoin) Condensation Knoevenagel Condensation (Aldehydes/Ketones) Start->Condensation Intermediate 5-Arylidene-2-thiohydantoins Condensation->Intermediate Cyclization Phase-Transfer Catalysis (BTEA, K2CO3, Acetone) Intermediate->Cyclization Product Z-7-arylideneimidazo[2,1-b]thiazines Cyclization->Product Characterization X-ray & NMR Validation Product->Characterization

Caption: Workflow for the synthesis of imidazo[2,1-b]thiazine scaffolds.

Frequently Asked Questions (Synthesis)

Q: Why am I getting low yields during the cyclization of 2-thiohydantoin derivatives to form imidazo[2,1-b]thiazines? A: Low yields typically result from poor phase transfer or competing hydrolysis side reactions. As demonstrated in the synthesis of Z-7-arylideneimidazo[2.1-b]thiazines 1, utilizing a phase-transfer catalyst like benzyltriethylammonium chloride (BTEA) alongside potassium carbonate in acetone significantly improves the nucleophilic attack of the sulfur atom on the dihaloalkane (e.g., dibromopropane). Causality: The biphasic nature of the reaction requires BTEA to shuttle the deprotonated thiohydantoin intermediate into the organic phase. This prevents premature quenching by trace moisture and ensures complete conversion.

Q: How do I resolve regioselectivity issues when synthesizing hybrid imidazo-thiazine-pyridine compounds? A: When reacting 3-hydroxy(benzo)imidazo[2,1-b][1,3]thiazines with substituted 2-chloropyridines, nucleophilic substitution must be thermodynamically controlled 2. If substitution occurs at unintended positions, it indicates excessive thermal energy or improper base selection. Operating under mild conditions (60-70 °C) ensures that the nucleophilic substitution occurs selectively at the activated halogen position of the pyridine ring.

Q: How can I differentiate between Z and E stereoisomers of arylidene-imidazo[2,1-b]thiazines? A: Distinguishing these isomers requires robust structural characterization. While 1 H NMR provides shifts for the vinylic proton, definitive assignment requires X-ray crystallography 1. The Z-configuration is thermodynamically favored due to reduced steric hindrance between the aryl ring and the thiazine sulfur atom.

Standardized Protocol: Phase-Transfer Catalyzed Cyclization

This protocol is designed as a self-validating system for the synthesis of Z-7-arylideneimidazo[2.1-b]thiazines.

  • Preparation: In a round-bottom flask, dissolve the starting Z-5-arylidene-2-thiohydantoin (1.0 eq) in anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (K 2​ CO 3​ , 3.0 eq) to the solution. The solid base will remain partially insoluble, creating a heterogeneous mixture.

  • Catalyst Introduction: Add benzyltriethylammonium chloride (BTEA, 0.1 eq) as the phase-transfer catalyst.

  • Alkylation/Cyclization: Dropwise add 1,3-dibromopropane (1.2 eq) to the stirring mixture at room temperature.

    • Validation Checkpoint: The reaction mixture's color should shift noticeably as the deprotonated intermediate forms. If no shift occurs within 15 minutes, verify the anhydrous state of your acetone; trace water will quench the intermediate and halt the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor via TLC or LC-MS until complete consumption of the starting material is observed.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (silica gel) or recrystallization to yield the pure Z-7-arylideneimidazo[2.1-b]thiazine.

Part 2: The Biological Translation – Assay Optimization

Once synthesized, imidazo[2,1-b]thiazines are frequently subjected to biological screening. Their unique physicochemical properties often require tailored assay conditions to prevent false readouts.

GPCRWorkflow Library Imidazo[2,1-b]thiazine Library Assay1 β-arrestin Translocation Library->Assay1 Assay2 cAMP Accumulation Library->Assay2 Target1 GPR18 Antagonism Assay1->Target1 Target2 GPR55 Antagonism Assay1->Target2 Assay2->Target1 Assay2->Target2 Selectivity Selectivity Profiling (vs CB1/CB2) Target1->Selectivity Target2->Selectivity

Caption: Biological evaluation workflow for GPR18 and GPR55 antagonist screening.

Frequently Asked Questions (Biological Assays)

Q: In GPCR assays (GPR18/GPR55), my imidazo[2,1-b]thiazine derivatives are precipitating or showing false negatives. How can I fix this? A: Imidazo[2,1-b]thiazines, especially those with large lipophilic residues (e.g., benzoyloxybenzylidene), exhibit poor aqueous solubility. GPR18 and cannabinoid (CB) receptors inherently require larger, more lipophilic, lipid-like ligands 1. Causality: High lipophilicity (LogP) leads to rapid aggregation in standard aqueous assay buffers, masking target engagement in β -arrestin translocation or cAMP accumulation assays. Solution: Optimize the DMSO concentration (typically up to 1% is tolerated by CHO-K1 cells) and utilize a non-ionic surfactant like Pluronic F-127 or BSA (Bovine Serum Albumin) to maintain the compound in solution without disrupting the cell membrane.

Q: How do structural modifications impact the selectivity between GPR18 and GPR55? A: Structure-activity relationship (SAR) studies reveal a clear divergence in binding pocket requirements. GPR55 prefers smaller ligands, while GPR18 requires larger, more lipophilic scaffolds 1. For instance, introducing a bulky 4-chlorobenzyloxy group shifts selectivity dramatically toward GPR18, eliminating GPR55 cross-reactivity.

Quantitative Data Summary

To benchmark your internal screening results, refer to the established pharmacological profiles of key imidazo[2,1-b]thiazine derivatives below.

Table 1: Pharmacological Profiling of Key Imidazo[2,1-b]thiazine Derivatives

CompoundTarget / PathogenBiological ActivityReference
(Z)-(2,3-difluorobenzylidene)-6,7-dihydro-2H-imidazo[2,1-b][1,3]thiazin-3(5H)-one (18) GPR55 (Orphan GPCR)IC 50​ = 3.15 µM (Selective Antagonist)1
(Z)-2-(3-(4-chlorobenzyloxy)benzylidene)-6,7-dihydro-2H-imidazo[2,1-b][1,3]thiazin-3(5H)-one (32) GPR18 (Orphan GPCR)IC 50​ = 0.279 µM (Selective Antagonist)1
3-[(3,5-dichloropyridin-2-yl)oxy]-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine (4q) Aspergillus niger K 9MIC = 15.62 µg/mL (Antifungal)2
Compound 4q (in vivo)Hind paw edema (Rats)Inflammation suppression index = 39.1%2

References

  • MedChemComm - RSC Publishing: Biological Evaluation of Imidazo[2,1-b]thiazole, imidazo[2,1-b]thiazine and imidazo[2,1-b]thiazepine derivatives. The Royal Society of Chemistry.
  • Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1,3]Thiazine Derivatives. Biointerface Research in Applied Chemistry. Available at:

  • Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][1,3]thiazines as Potential Anti-inflammatory Agents. Biointerface Research in Applied Chemistry.

Sources

Troubleshooting

Technical Support Center: Refining Purification Methods for 5-Oxo-5H-imidazo[2,1-b]thiazine Analogs

Welcome to the Technical Support Center. 5-Oxo-5H-imidazo[2,1-b]thiazine analogs represent a highly valuable class of bioactive scaffolds, frequently utilized in the development of potent GPR18 and GPR55 receptor antagon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Oxo-5H-imidazo[2,1-b]thiazine analogs represent a highly valuable class of bioactive scaffolds, frequently utilized in the development of potent GPR18 and GPR55 receptor antagonists[1], as well as targeted antimicrobial and anti-inflammatory agents[2]. However, synthesizing these compounds—often via the Knoevenagel condensation of 2-thiohydantoins or phase-transfer catalyzed cyclization—routinely yields complex crude mixtures containing Z- and E-stereoisomers, unreacted precursors, and phase-transfer catalysts[1].

This guide provides field-proven troubleshooting strategies, causal explanations for chromatographic behaviors, and self-validating protocols to ensure you achieve the >98% purity required for rigorous downstream biological assays.

Purification Workflow Overview

PurificationWorkflow Synth Crude Synthesis Mixture (e.g., Knoevenagel Condensation) Ext Aqueous Workup & Extraction (Remove Salts/Catalysts) Synth->Ext Phase Transfer Flash Normal Phase Flash Chromatography (Isomer Separation) Ext->Flash Crude Organic HPLC Preparative RP-HPLC (High Purity Polishing) Flash->HPLC Co-eluting Impurities Cryst Recrystallization (Dioxane / Methanol) Flash->Cryst High Isomeric Purity Pure Pure 5-Oxo-5H-imidazo[2,1-b]thiazine (>98% Purity) HPLC->Pure Lyophilization Cryst->Pure Filtration & Drying

Purification workflow for 5-Oxo-5H-imidazo[2,1-b]thiazine analogs.

Troubleshooting Guides & FAQs

Q1: Why am I getting poor resolution between Z- and E-isomers during silica gel chromatography? A: Poor resolution is almost always a result of an overly polar initial mobile phase. The Z- and E-isomers of arylidene-imidazo[2,1-b]thiazines possess different spatial arrangements of the aryl group relative to the bicyclic core. This structural variance dictates their overall dipole moment. Normal-phase silica relies entirely on dipole-dipole interactions and hydrogen bonding. If your solvent system is too polar (e.g., starting with >20% ethyl acetate), both isomers will rapidly partition into the mobile phase, collapsing the resolution. Actionable Solution: Start with a highly non-polar matrix (100% petroleum ether) and apply a very shallow gradient (increasing ethyl acetate by 2% increments). The Z-isomer, which is typically the thermodynamically favored product, will interact differently with the silanol groups and elute at a distinct retention factor ( Rf​ )[1].

Q2: My isolated yield drops significantly during recrystallization. How can I optimize this? A: Imidazo[2,1-b]thiazines exhibit steep solubility curves in polar aprotic solvents like dioxane[3] or protic solvents like methanol[2]. Yield drops occur when the nucleation rate is outpaced by the cooling rate (leading to supersaturation without crystallization) or when the solvent volume is excessive. Actionable Solution: Use the strict minimum amount of boiling solvent (e.g., dioxane) required for complete dissolution. Allow the solution to cool to room temperature slowly (over 4-6 hours) without agitation. This thermodynamic control promotes the formation of a stable crystalline lattice that naturally excludes impurities.

Q3: How do I eliminate persistent starting material (e.g., unreacted aldehydes) from the final product before chromatography? A: Unreacted aldehydes often co-elute with the target thiazine because their polarities overlap. Relying solely on chromatography to separate them is inefficient. Actionable Solution: Implement a targeted chemical wash during the liquid-liquid extraction phase. Washing the crude organic extract with saturated aqueous sodium bisulfite ( NaHSO3​ ) forces the unreacted aldehydes to form highly water-soluble bisulfite adducts. These adducts partition entirely into the aqueous layer, effectively removing the impurity before the mixture ever touches a silica column.

Q4: What are the optimal preparative HPLC conditions for scaling up the purification of highly lipophilic analogs? A: Lipophilic analogs (e.g., those with bulky diphenyl or benzylated substituents) exhibit intense hydrophobic interactions with C18 stationary phases, which can lead to severe peak tailing and broadening. Furthermore, the basic nitrogen atoms in the imidazo-ring can interact with residual, unendcapped silanols on the column. Actionable Solution: Utilize a reverse-phase mobile system of Water/Acetonitrile supplemented with 0.1% Formic Acid or Trifluoroacetic Acid (TFA). The acid ensures the imidazo-nitrogen remains protonated, neutralizing secondary silanol interactions and sharpening the peak shape. Monitor at UV 254 nm, where the conjugated thiazine system absorbs strongly[4].

Quantitative Data: Purification Metrics

The following table summarizes the anticipated outcomes of each purification stage when optimized according to the causal principles outlined above.

Purification StageTarget Impurity RemovedOptimal Solvent / Mobile PhaseAverage Yield RecoveryTarget Purity Achieved
Aqueous Workup Phase-transfer catalysts, salts, aldehydesEtOAc / Sat. NaHSO3​ (aq)90 - 95%70 - 80%
Flash Chromatography E-isomers, unreacted precursorsPetroleum Ether / EtOAc (Gradient)75 - 85%90 - 95%
Recrystallization Minor organic co-elutersDioxane[3] or Methanol[2]60 - 70%>98%
Preparative RP-HPLC Structurally similar co-eluters H2​O / MeCN + 0.1% Formic Acid85 - 90%>99%
Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. You must satisfy the validation checkpoint at the end of each step before proceeding.

Protocol 1: Normal Phase Flash Chromatography for Isomer Separation

Mechanism: Separation is driven by differential dipole-dipole interactions between the Z/E isomers and the stationary silica phase.

  • TLC Pre-Screening: Spot the crude mixture on a silica TLC plate. Develop in 80:20 Petroleum Ether:Ethyl Acetate.

    • Validation Checkpoint: You must observe a ΔRf​≥0.15 between the two isomer spots under UV 254 nm. If ΔRf​<0.15 , reduce the Ethyl Acetate concentration to 10% and re-test.

  • Column Loading: Dry-load the crude mixture onto Celite to prevent band broadening. Load this onto a pre-equilibrated silica gel column (100% Petroleum Ether).

  • Gradient Elution: Elute starting with 100% Petroleum Ether. Increase Ethyl Acetate by 2% every 3 column volumes (CV).

  • Fraction Analysis: Collect 15 mL fractions.

    • Validation Checkpoint: Perform TLC on every third fraction. Only pool fractions that exhibit a single, distinct spot corresponding to the Z-isomer. Confirm the mass of the pooled fractions via LC-MS before concentrating in vacuo[1].

Protocol 2: Preparative Reverse-Phase HPLC for Final Polishing

Mechanism: Separation is driven by hydrophobicity. Acidic modifiers prevent peak tailing by masking residual silanols.

  • Analytical Injection: Dissolve 1 mg of the semi-pure compound in 1 mL of HPLC-grade Acetonitrile. Inject 10 µL onto an analytical C18 column (4.6 x 150 mm). Run a gradient of 10% to 90% Acetonitrile in Water (both containing 0.1% Formic Acid) over 15 minutes.

    • Validation Checkpoint: The target compound must elute as a sharp, symmetrical peak. Note the exact retention time and the organic percentage at elution.

  • Scale-Up: Transfer the gradient profile to a Preparative C18 column (e.g., 21.2 x 250 mm). Adjust the flow rate proportionally (typically 15-20 mL/min).

  • Fraction Collection: Inject the concentrated sample and collect fractions based on UV triggering at 254 nm.

  • Lyophilization & Final QC: Freeze the collected aqueous/organic fractions and lyophilize to a dry powder.

    • Validation Checkpoint: Dissolve a fraction of the final powder in DMSO- d6​ . Obtain a 1H -NMR spectrum. The absence of extraneous aliphatic or aromatic signals, combined with an analytical HPLC trace showing a single peak (>98% Area Under Curve), validates the success of the purification[3].

References
  • 5-Arylidene-2-thiohydantoins and imidazo[2,1-b]thiazine derivatives as GPR18/GPR55 ligands Source: MedChemComm - RSC Publishing URL:[Link]

  • Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1,3]Thiazine Derivatives Source: Biointerface Research in Applied Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Imidazo[2,1-b]thiazine Resistance

Welcome to the Advanced Applications Support Center. Imidazo[2,1-b]thiazine derivatives are potent bicyclic nitroimidazole prodrugs, sharing structural and mechanistic similarities with clinical therapeutics like pretoma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Imidazo[2,1-b]thiazine derivatives are potent bicyclic nitroimidazole prodrugs, sharing structural and mechanistic similarities with clinical therapeutics like pretomanid and delamanid[1],[2]. Because their antimicrobial efficacy—particularly against Mycobacterium tuberculosis—relies entirely on intracellular bioactivation, resistance is rarely driven by target-site modification. Instead, resistance emerges from complex bottlenecks in the pathogen's redox metabolism[1].

This guide is designed for drug development professionals and microbiologists to troubleshoot, validate, and overcome resistance mechanisms encountered during in vitro and in vivo profiling of imidazo[2,1-b]thiazine-based compounds.

Pathway Visualization: The Bioactivation Bottleneck

To troubleshoot resistance, you must first understand the prodrug activation pathway. Imidazo[2,1-b]thiazines require the deazaflavin-dependent nitroreductase (Ddn) to reduce their nitro group, releasing bactericidal reactive nitrogen species (RNS)[2]. This reaction is strictly dependent on the reduced cofactor F420 (F420H2), which is synthesized by the Fbi protein family and reduced by FGD1[1],[3].

G Prodrug Imidazo[2,1-b]thiazine Prodrug Active Reactive Nitrogen Species (Active Metabolite) Prodrug->Active Reduction Ddn Ddn Nitroreductase (rv3547) Ddn->Prodrug Catalyzes F420 Reduced F420 (F420H2) Cofactor F420->Ddn Hydride Transfer FGD1 FGD1 (Glucose-6-P DH) FGD1->F420 Reduces F420 Fbi FbiA, FbiB, FbiC, FbiD (Biosynthesis) Fbi->F420 Synthesizes F420 Mutations Resistance Mutations Mutations->Ddn Inactivates Mutations->FGD1 Impairs Mutations->Fbi Blocks

Mechanism of imidazo[2,1-b]thiazine activation by Ddn/F420 and targeted resistance bottlenecks.

Troubleshooting Guides & FAQs

Q1: Why do my M. tuberculosis cultures show sudden resistance (high MIC) to our imidazo[2,1-b]thiazine lead compound after prolonged exposure? A: Imidazo[2,1-b]thiazines are prodrugs. Resistance is almost exclusively driven by spontaneous loss-of-function mutations in the bioactivation pathway, not by drug efflux or target mutation[1]. The spontaneous resistance frequency is typically around 10−6 [4]. If your cultures show sudden resistance, you must sequence the ddn (rv3547) gene, as well as the F420 biosynthesis and reduction genes (fbiA, fbiB, fbiC, fbiD, fgd1)[5],[3]. Mutations in these loci block the release of the active RNS metabolite[2].

Q2: How can I experimentally differentiate between a Ddn structural mutation and a systemic F420 cofactor deficiency in my resistant isolates? A: A ddn mutation specifically inactivates the reduction of the drug, whereas an F420 deficiency collapses all F420-dependent redox systems in the cell[6]. You can differentiate them by quantifying intracellular F420 fluorescence (see Protocol 2). If F420 levels are comparable to wild-type, the mutation is localized to ddn. If F420 is depleted, the mutation is upstream in fbiA-D or fgd1[1],[7].

Q3: We observe cross-resistance with other bicyclic nitroimidazoles (e.g., pretomanid, delamanid), but not with isoniazid or rifampicin. What is the mechanistic cause? A: Cross-resistance among bicyclic nitroimidazoles occurs because they all share the exact same Ddn/F420-dependent bioactivation bottleneck[2],[4]. Isoniazid requires the KatG catalase-peroxidase for activation, and rifampicin directly targets the RNA polymerase β -subunit (rpoB). Therefore, mutations in the F420 pathway isolate resistance strictly to the nitroimidazole class without affecting susceptibility to standard first-line therapies[1].

Quantitative Data: Resistance Mutation Frequencies

When sequencing resistant isolates, prioritize your analysis based on the statistical frequency of spontaneous mutations observed in the field for bicyclic nitroimidazoles[1],[4].

GeneProtein FunctionRole in Imidazo[2,1-b]thiazine SusceptibilityObserved Mutation Frequency in Resistant Isolates
ddn Deazaflavin-dependent nitroreductaseDirectly reduces the nitro group of the prodrug.29% – 40% (Highest impact)
fbiC FO synthaseCatalyzes the early step in F420 biosynthesis.22% – 26%
fbiA Phosphoglycerate mutase-like proteinTransfers the phospholactyl group in F420 synthesis.16% – 19%
fgd1 F420-dependent G6P dehydrogenaseReduces F420 to F420H2 for Ddn utilization.7% – 16%
fbiB F420-0 γ -glutamyl ligaseAdds the glutamate tail to mature F420.2% – 5% (Lowest impact)
Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on genomic sequencing. Phenotypic validation of the resistance mechanism is critical. Use the following self-validating protocols to confirm the functional loss of Ddn or F420.

Protocol 1: In Vitro Ddn Nitroreductase Activity Assay

Causality: To definitively prove that a specific ddn mutation causes resistance, you must isolate the enzyme's kinetics from the whole cell. By using recombinant Ddn expressed from the mutant's gene and supplying it with exogenous F420 and a recycling system, you create a closed loop. If the prodrug is not consumed, the mutation is the sole cause of resistance.

  • Protein Expression: Clone and express the mutant ddn gene (and a wild-type control) in E. coli, then purify via Ni-NTA affinity chromatography.

  • Reaction Mixture Setup: In a 100 mM sodium phosphate buffer (pH 7.0), combine:

    • 10 µM purified Ddn (mutant or wild-type)

    • 10 µM purified F420

    • 1 µM recombinant FGD1 (to recycle F420)

    • 5 mM Glucose-6-phosphate (electron donor for FGD1)

  • Initiation: Add 100 µM of your imidazo[2,1-b]thiazine prodrug to initiate the reaction. Incubate at 37°C.

  • Quenching & Analysis: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench with an equal volume of acetonitrile. Centrifuge at 10,000 x g for 5 mins.

  • HPLC Quantification: Inject the supernatant into an HPLC system (C18 column). Monitor the depletion of the prodrug peak (typically at 320 nm).

  • Validation Check: The wild-type Ddn must show >90% prodrug depletion by 60 minutes. If the mutant Ddn shows <10% depletion, the structural mutation is functionally validated.

Protocol 2: Intracellular F420 Quantification via Fluorescence

Causality: F420 is a unique deazaflavin that auto-fluoresces at 470 nm when excited at 400 nm. By boiling the cells, you denature F420-binding proteins, releasing the intact cofactor. Spiking the sample with a known concentration of purified F420 ensures that the lysis buffer isn't quenching the fluorescence, validating the assay's sensitivity.

  • Cell Harvesting: Grow the resistant M. tuberculosis strain (and a wild-type control) to an OD600 of 0.8. Harvest 10 mL of culture by centrifugation (4,000 x g, 10 mins).

  • Extraction: Resuspend the pellet in 1 mL of distilled water. Boil the suspension at 95°C for 15 minutes to lyse the cells and release protein-bound F420.

  • Clarification: Centrifuge the lysate at 15,000 x g for 10 minutes to pellet cellular debris. Transfer the supernatant to a black 96-well microplate.

  • Fluorescence Measurement: Read the plate using a fluorometer set to Excitation: 400 nm / Emission: 470 nm.

  • Validation Check (Spike-in): To a duplicate well of the mutant lysate, add 1 µM of purified F420. The signal must increase proportionally. If the mutant strain shows <10% of the wild-type fluorescence, the resistance is definitively linked to the fbiA-D biosynthetic pathway.

References
  • Mutations in Genes for the F420 Biosynthetic Pathway and a Nitroreductase Enzyme Are the Primary Resistance Determinants in Spontaneous In Vitro-Selected PA-824-Resistant Mutants of Mycobacterium tuberculosis, ASM Journals.1

  • Molecular Insight into Mycobacterium tuberculosis Resistance to Nitrofuranyl Amides Gained through Metagenomics-like Analysis of Spontaneous Mutants, MDPI.2

  • Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering, PLOS Pathogens. 6

  • Characterization of Genomic Variants Associated with Resistance to Bedaquiline and Delamanid in Naive Mycobacterium tuberculosis Clinical Strains, ASM Journals. 5

  • Natural Polymorphisms in Mycobacterium tuberculosis Conferring Resistance to Delamanid in Drug-Naive Patients, PMC. 3

  • The Role of F420-dependent Enzymes in Mycobacteria, Open Research Repository.7

  • Spontaneous Mutational Patterns and Novel Mutations for Delamanid Resistance in Mycobacterium tuberculosis, PMC.4

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic Acid: A Comparative Analytical Guide

As a Senior Application Scientist overseeing structural characterization workflows, I frequently encounter the challenge of distinguishing highly fused, proton-deficient heterocyclic systems. The imidazo[2,1-b][1,3]thiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing structural characterization workflows, I frequently encounter the challenge of distinguishing highly fused, proton-deficient heterocyclic systems. The imidazo[2,1-b][1,3]thiazine scaffold is a privileged pharmacophore, increasingly recognized for its diverse biological applications, ranging from the modulation of alpha-synuclein amyloid aggregation to potent in vivo anti-inflammatory activity .

Synthesizing derivatives like 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid —typically achieved via the cyclization of 2-mercaptoimidazole with diethyl ethoxymethylenemalonate followed by hydrolysis —presents a distinct regiochemical challenge. Differentiating this target from its structural isomers (such as [1,2,4]triazolo[3,2-b][1,3]thiazine analogues) requires a robust, orthogonal analytical approach. This guide objectively compares the three primary modalities used to confirm this structure, detailing the causality behind our experimental choices and providing self-validating protocols.

Multiplexed Analytical Workflow

To establish absolute structural certainty, we employ a tri-modal analytical workflow. The diagram below maps the logical relationship and data outputs of these complementary techniques.

G cluster_methods Analytical Modalities Sample Purified Imidazo[2,1-b]thiazine Sample NMR 1D/2D NMR Spectroscopy (Connectivity & Regiochemistry) Sample->NMR XRay X-ray Crystallography (Absolute 3D Conformation) Sample->XRay MS LC-HRMS & FT-IR (Exact Mass & Functional Groups) Sample->MS Struct Confirmed Structure: 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine -6-carboxylic acid NMR->Struct XRay->Struct MS->Struct

Multiplexed analytical workflow for imidazo[2,1-b]thiazine structural elucidation.

Comparative Modality Analysis

When allocating laboratory resources, it is critical to understand the specific strengths and limitations of each analytical alternative.

Table 1: Comparative Performance of Structural Elucidation Modalities
Analytical ModalityPrimary Data OutputSample RequirementRegiochemical ConfidenceCost / Time
1D/2D NMR (HMBC/HSQC) Skeletal connectivity, proton environments10–15 mg (High purity)High (Maps long-range C-H couplings)Moderate / 2–4 hours
X-ray Crystallography Absolute 3D spatial arrangementSingle high-quality crystalAbsolute (Gold Standard)High / Days to Weeks
LC-HRMS + FT-IR Exact mass, empirical formula, functional groups< 1 mgLow (Cannot distinguish positional isomers)Low / < 1 hour

Experimental Protocols & Self-Validating Systems

A protocol is only as reliable as its internal controls. Below are the step-by-step methodologies for the two most critical techniques, engineered with built-in self-validation mechanisms.

A. 2D NMR Spectroscopy (Connectivity Mapping)

The Causality: In 1D ¹³C NMR, the carbonyl of the 5-oxo group and the 6-carboxylic acid appear in close proximity (~160–170 ppm). Because the C-5 and C-6 positions of the thiazine ring lack directly attached protons, standard HSQC is blind to them. We must employ Heteronuclear Multiple Bond Correlation (HMBC) to detect long-range (²J and ³J) couplings from the imidazole protons to the thiazine carbons, unequivocally mapping the skeletal connectivity.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of Deuterated DMSO (DMSO-d₆).

    • Causality: DMSO-d₆ is selected because its strong hydrogen-bond accepting nature disrupts intermolecular carboxylic acid dimers, preventing signal broadening of the -COOH proton.

  • Internal Calibration (Self-Validating Step): Spike the sample with 0.05% v/v Tetramethylsilane (TMS).

    • System Validation: TMS acts as an internal standard. If the TMS peak drifts from exactly 0.00 ppm during the multi-hour 2D acquisition, the spectrometer's software flags a temperature fluctuation or magnetic shimming instability, automatically pausing the run to prevent the collection of blurred, unassignable cross-peaks.

  • Acquisition: Acquire ¹H, ¹³C, and ¹H-¹³C HMBC spectra at 298 K using a 500 MHz or higher instrument.

Table 2: Expected NMR Spectral Data
NucleusChemical Shift (ppm)MultiplicityAssignmentDiagnostic Value
¹H ~13.5Singlet (broad)-COOH (C-6)Confirms presence of the free acid.
¹H 7.2 – 7.8DoubletsImidazole C-HConfirms the unsubstituted imidazole ring.
¹³C ~168.0SingletC=O (Acid)Differentiated via HMBC correlations.
¹³C ~162.0SingletC=O (5-Oxo)Key node for thiazine ring confirmation.
B. High-Resolution Mass Spectrometry (LC-HRMS)

The Causality: While NMR provides connectivity, HRMS confirms the exact empirical formula (C₇H₄N₂O₃S, Exact Mass: 195.9943 Da). We select Electrospray Ionization (ESI) over MALDI because the low molecular weight of the target often falls into the matrix interference region of MALDI spectra. ESI provides clean [M+H]⁺ and [M-H]⁻ signals.

Step-by-Step Protocol:

  • Chromatography: Inject 1 µL of a 1 µg/mL sample (in MeOH/H₂O) onto a C18 UPLC column.

  • Ionization: Operate the ESI source in both positive and negative polarity switching modes.

  • Mass Calibration (Self-Validating Step): Utilize a post-column infusion of a lock-mass calibrant (e.g., Leucine Enkephalin).

    • System Validation: The lock-mass creates a dynamic feedback loop. If the mass accuracy of the calibrant drifts beyond ±2 ppm during the run, the acquisition software automatically invalidates the spectrum. This ensures that the empirical formula assigned to the 195.9943 Da peak is an absolute chemical truth, not an instrumental artifact.

Conclusion

Confirming the structure of 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid requires moving beyond basic 1D NMR. By combining the exact mass validation of lock-mass calibrated HRMS with the deep regiochemical mapping of HMBC NMR, researchers can confidently distinguish this compound from its triazolo-thiazine isomers. For ultimate structural proof, particularly when stereoelectronic properties are under investigation for drug development, X-ray crystallography remains the definitive, albeit time-consuming, alternative.

References

  • Title: Imidazo[2,1-b][1,3]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Synthesis and anti-inflammatory activity of S-oxides of pyridinyloxy substituted imidazo[2,1-b][1,3]thiazines Source: Current Chemistry Letters URL: [Link]

  • Title: The preparation of derivatives containing the imidazo[2,1-b]thiazine and 1,2,4-triazolo[3,2-b][1,3]thiazine systems Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

Comparative

Comparative Analysis of Imidazo[2,1-b]thiazine Synthesis Methods: A Technical Guide for Drug Development

Executive Summary & Pharmacological Context The imidazo[2,1-b]thiazine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antitubercular, antifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The imidazo[2,1-b]thiazine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antitubercular, antifungal, and cannabinoid receptor (GPR18/GPR55) modulation[1]. As drug discovery programs increasingly demand complex, highly functionalized derivatives to improve lipophilicity, target affinity, and metabolic stability, the synthetic methodologies used to construct these fused bicyclic systems have evolved significantly.

This guide provides an objective, comparative analysis of three distinct synthesis workflows: the classical base-catalyzed cyclization, a modern base-controlled divergent synthesis for fluorine incorporation, and an advanced oxidative electrophilic cyclization for selenium functionalization. By analyzing the causality behind these experimental choices, this guide equips researchers with the mechanistic insights needed to select the optimal synthetic route for their specific drug development goals.

Strategic Workflow Comparison

To understand the strategic utility of each method, we must first map their logical relationships and synthetic trajectories.

SynthesisWorkflow Start Imidazo[2,1-b]thiazine Synthesis Strategies MethodA Method A: Classical Cyclization (Base-Catalyzed) Start->MethodA MethodB Method B: Divergent Synthesis (Base-Controlled) Start->MethodB MethodC Method C: Electrophilic Cyclization (NFSI-Promoted) Start->MethodC ReactA Imidazole-2-thione + Dihaloalkane MethodA->ReactA ReactB 2-Mercaptobenzimidazole + β-CF3-1,3-Enyne MethodB->ReactB ReactC Alkyne-tethered Benzimidazole + Diorganyl Diselenide MethodC->ReactC ProdA 3,4-Disubstituted Imidazo[2,1-b]thiazine ReactA->ProdA K2CO3, DMF (or MW) ProdB CF3- or F-Substituted Benzo[4,5]imidazo[2,1-b]thiazine ReactB->ProdB DBU or KOH, THF ProdC Se-Functionalized Benzo[4,5]imidazo[2,1-b]thiazine ReactC->ProdC NFSI, CH3CN, 80 °C

Overall workflow comparison of the three imidazo[2,1-b]thiazine synthesis methods.

Method A: Classical & Microwave-Assisted Cyclization

The classical approach relies on the reaction between an imidazole-2-thione and a dihaloalkane (e.g., 1,3-dibromopropane) in the presence of a mild base like K2CO3[1]. The reaction proceeds via a nucleophilic attack of the highly polarizable sulfur atom on the alkyl halide, followed by an intramolecular cyclization via the ring nitrogen. While conventional heating can take hours, applying Microwave (MW) irradiation reduces the reaction time to 1–5 minutes[1]. Causality: MW heating provides rapid, uniform internal energy transfer that efficiently overcomes the activation energy barrier for the dual nucleophilic substitution steps, drastically accelerating the cyclization.

Method B: Base-Controlled Divergent Synthesis

Incorporating fluorine atoms into drug candidates is a proven strategy to block metabolic hotspots and enhance membrane permeability. This modern method utilizes 2-mercaptobenzimidazoles and β-CF3-1,3-enynes[2]. The brilliance of this approach lies in its base-controlled divergence. Causality: Using DBU (a bulky, non-nucleophilic base) promotes a tandem hydroamination/intramolecular hydrothiolation, yielding a CF3-substituted thiazine. Conversely, using KOH (a strong nucleophile and base) triggers a defluorinative cyclization through the elimination of HF, yielding a fluorinated thiazine exclusively[2].

DivergentMechanism Reactants 2-Mercaptobenzimidazole + β-CF3-1,3-Enyne BaseDBU DBU (1 equiv) THF, RT Reactants->BaseDBU BaseKOH KOH (2 equiv) THF, RT Reactants->BaseKOH MechDBU Tandem Hydroamination / Intramolecular Hydrothiolation BaseDBU->MechDBU MechKOH Defluorinative Cyclization (Elimination of HF) BaseKOH->MechKOH ProdDBU CF3-Substituted 3,4-dihydro-2H-benzo[4,5]imidazo [2,1-b][1,3]thiazine MechDBU->ProdDBU ProdKOH Fluorinated 4H-benzo[4,5]imidazo [2,1-b][1,3]thiazine MechKOH->ProdKOH

Base-controlled divergent mechanism yielding CF3-substituted or fluorinated thiazines.

Method C: NFSI-Promoted Electrophilic Cyclization

Selenium-containing heterocycles are gaining traction due to their unique redox properties and antioxidant capabilities. This method synthesizes selenium-functionalized derivatives via the reaction of alkyne-tethered benzimidazoles with diorganyl diselenides[3]. Causality: N-fluorobenzenesulfonimide (NFSI) is utilized not as a fluorinating agent, but as a stable, nonhazardous oxidant. NFSI oxidatively cleaves the diselenide bond to generate a highly reactive electrophilic selenium species [R-Se+]. This species activates the alkyne, triggering an intramolecular nucleophilic attack by the sulfur atom, followed by demethylation to finalize the thiazine ring[3].

NFSIMechanism SM Alkyne-tethered Benzimidazole Cyclization Intramolecular Nucleophilic Attack by Sulfur SM->Cyclization + ActiveSe Reagents Diorganyl Diselenide + NFSI (Oxidant) ActiveSe Electrophilic Selenium Species [R-Se+] Reagents->ActiveSe Oxidation ActiveSe->Cyclization Demethylation Demethylation (-CH3F / -CH3) Cyclization->Demethylation Product Selenium-Functionalized Benzo[4,5]imidazo[2,1-b]thiazine Demethylation->Product

NFSI-promoted electrophilic cyclization mechanism for selenium-functionalized thiazines.

Quantitative Performance & Data Comparison

The following table synthesizes the experimental parameters and performance metrics of each methodology, allowing researchers to align their synthetic route with their project's constraints.

FeatureMethod A: Classical / MW[1]Method B: Divergent Synthesis[2]Method C: NFSI-Promoted[3]
Primary Reagents Imidazole-2-thione, Dihaloalkane2-Mercaptobenzimidazole, β-CF3-1,3-enyneAlkyne-tethered benzimidazole, Diselenide
Catalyst / Promoter K2CO3 (Base)DBU or KOH (Base)NFSI (Oxidant)
Solvent & Temp DMF, Heat or MW (1–5 min)THF, Room TempCH3CN, 80 °C
Key Functionalization Unsubstituted alkyl bridgeCF3 or F incorporationSelenium incorporation
Typical Yields 70–90%50–65%80–95%
Strategic Advantage Highly scalable, rapid under MW, low costRegioselective, late-stage fluorinationStable oxidant, unique Se-pharmacophore

Detailed Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following step-by-step methodologies incorporate self-validating checkpoints to confirm reaction progress and product integrity.

Protocol A: Microwave-Assisted Classical Cyclization[1]
  • Preparation: In a microwave-safe reaction vessel, combine 4,5-diaryl-imidazole-2-thione (1.0 equiv) and 1,3-dihalopropane (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K2CO3 (2.0 equiv) to the mixture.

  • Execution: Subject the sealed vessel to microwave irradiation (MW) for 1–5 minutes.

  • Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the highly polar thione spot indicates successful dual-alkylation.

  • Purification: Pour the mixture into ice water. Filter the resulting precipitate, wash with cold water to remove residual DMF and inorganic salts, and recrystallize from ethanol to yield the pure 7,8-dihydro-6H-imidazo[2,1-b][1,3]thiazine.

Protocol B: Base-Controlled Divergent Synthesis (CF3-Substituted)[2]
  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add 2-mercaptobenzimidazole (0.2 mmol, 1.0 equiv) and β-CF3-1,3-enyne (0.3 mmol, 1.5 equiv) in THF (2.0 mL, 0.1 M).

  • Catalyst Addition: Add DBU (15 μL, 0.5 equiv) via microsyringe. (Note: Substitute DBU with 2.0 equiv KOH if the defluorinated F-substituted product is desired).

  • Execution: Seal the vial and stir at room temperature.

  • Validation Checkpoint: Monitor by TLC. A successful reaction will show the consumption of the enyne. To validate the integrity of the workup, pass the crude mixture through a short pad of silica gel, washing with Petroleum Ether/EtOAc (1:1). This step is critical as it effectively traps and removes the DBU base prior to chromatography[2].

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel chromatography (PE/EtOAc gradients) to isolate the product as a yellow/white solid.

Protocol C: NFSI-Promoted Electrophilic Cyclization[3]
  • Preparation: In a 10 mL tube equipped with a magnetic stirrer, combine 2-(methylthio)-1-(3-arylprop-2-yn-1-yl)-1H-benzo[d]imidazole (0.150 mmol, 1.0 equiv) and the selected diorganyl diselenide (0.075 mmol, 0.5 equiv) in CH3CN (2.0 mL, 0.037 M).

  • Oxidant Addition: Add NFSI (0.047 g, 0.150 mmol, 1.0 equiv).

  • Execution: Stir the reaction mixture and heat to 80 °C in an oil bath.

  • Validation Checkpoint: Monitor by TLC until starting materials are consumed. Post-purification, the success of the selenium incorporation must be validated via 77Se NMR; a characteristic singlet peak around 405–411 ppm confirms the presence of the organoselanyl group[3].

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography using an 85:15 hexane/ethyl acetate eluent system.

Conclusion & Strategic Recommendations

The synthesis of imidazo[2,1-b]thiazines has moved far beyond simple ring-closing reactions. For high-throughput library generation where core scaffolds are needed rapidly, Method A (Microwave-assisted cyclization) remains the gold standard due to its speed and scalability. However, for late-stage lead optimization in drug discovery, Method B offers unparalleled utility by allowing researchers to divergently install fluorine or trifluoromethyl groups—critical for tuning a drug's pharmacokinetic profile. Finally, Method C represents the cutting edge of heteroatom functionalization, utilizing NFSI as a safe oxidant to access selenium-containing derivatives that hold significant promise in oncology and antioxidant therapies.

References

  • Synthesis of 2-Aryl-3-(organoselanyl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazines Promoted by N-Fluorobenzenesulfonimide (NFSI) . nih.gov (PMC). 3

  • The Utility of Disubstituted Imidazole-2-Thione for The Synthesis of o-fused Polynuclear Heterocyclic Derivatives . worldwidejournals.com. 1

  • Base-Controlled Divergent Synthesis of Fluorine-Containing Benzo[4,5]imidazo[2,1-b][1,3]thiazines from 2-Mercaptobenzimidazoles and β-CF3-1,3-Enynes . ACS Publications (The Journal of Organic Chemistry). 2

Sources

Validation

Validating the Biological Activity of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the biological activity of the novel compound 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of the novel compound 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid. Due to the limited publicly available data on this specific molecule, this document outlines a robust experimental strategy, including comparative analysis against established drugs, to elucidate its potential therapeutic properties. As a Senior Application Scientist, the following sections detail the scientific rationale, experimental designs, and data interpretation necessary for a thorough investigation.

Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazine Scaffold

The imidazo[2,1-b]thiazine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antifungal, and antioxidant properties.[1][2][3] The structural features of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid, particularly the carboxylic acid moiety, suggest potential interactions with biological targets that could modulate disease pathways. This guide will focus on two primary areas of investigation: anticancer and anti-inflammatory activities, which are prominent within the broader class of imidazo[2,1-b]thiazine derivatives.[4][5]

To objectively assess the potency and efficacy of our target compound, we will employ a comparative approach, benchmarking its performance against well-characterized, clinically relevant drugs:

  • For Anticancer Activity: Cisplatin, a cornerstone of chemotherapy, will be used as a positive control. Its mechanism of action involves inducing DNA damage and apoptosis in rapidly dividing cancer cells.[6][7]

  • For Anti-inflammatory Activity: Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), will serve as the comparator. It functions by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8][9]

Proposed Signaling Pathways and Experimental Workflow

A logical and systematic workflow is crucial for the successful validation of a novel compound. The following diagrams illustrate the proposed signaling pathways that may be modulated by 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid and the overarching experimental workflow for its characterization.

Anticancer Signaling Pathway cluster_0 Cellular Response to Compound Compound 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid Target Putative Cellular Target(s) (e.g., Kinases, DNA) Compound->Target Binding/Interaction Signal_Transduction Signal Transduction Cascade Target->Signal_Transduction Modulation Apoptosis Apoptosis Signal_Transduction->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest

Caption: Proposed anticancer signaling pathway for the target compound.

Anti-inflammatory Signaling Pathway cluster_1 Inflammatory Cascade Modulation Compound 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid COX_Enzyme Cyclooxygenase (COX) Enzymes Compound->COX_Enzyme Inhibition Prostaglandins Prostaglandin Synthesis COX_Enzyme->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Mediation

Caption: Proposed anti-inflammatory signaling pathway for the target compound.

Experimental Workflow cluster_2 Validation Workflow Start Compound Synthesis & Characterization Anticancer Anticancer Activity Validation Start->Anticancer Anti_inflammatory Anti-inflammatory Activity Validation Start->Anti_inflammatory MTT_Assay Cell Viability (MTT) Assay Anticancer->MTT_Assay COX_Assay COX Inhibition Assay Anti_inflammatory->COX_Assay Data_Analysis Data Analysis & Comparison MTT_Assay->Data_Analysis COX_Assay->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: Overall experimental workflow for biological activity validation.

Comparative Analysis: Experimental Protocols

The following sections provide detailed, step-by-step protocols for the primary validation assays. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Anticancer Activity: Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11] It measures the metabolic activity of cells, which is an indicator of their health and proliferation rate. In this context, a reduction in metabolic activity in cancer cells upon treatment with the test compound would suggest cytotoxic or cytostatic effects.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid and compare it with Cisplatin in a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical])

  • DMEM or RPMI-1640 culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid

  • Cisplatin

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 10^4 cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound and Cisplatin in DMSO.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[12][13] By comparing the inhibitory activity of our target compound to Indomethacin, we can assess its potential as an anti-inflammatory agent.

Objective: To determine the IC50 values of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid for COX-1 and COX-2 and compare them to Indomethacin.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid

  • Indomethacin

  • 96-well black microplate

  • Fluorometric plate reader

Protocol:

  • Reagent Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.

    • Prepare a stock solution of the test compound and Indomethacin in DMSO.

    • Perform serial dilutions to obtain a range of concentrations.

  • Assay Reaction:

    • To each well of a 96-well plate, add the following in order:

      • COX Assay Buffer

      • Heme

      • Test compound or Indomethacin at various concentrations

      • COX-1 or COX-2 enzyme

    • Incubate for 10 minutes at 37°C.

  • Initiation and Measurement:

    • Initiate the reaction by adding Arachidonic Acid to each well.

    • Immediately add the fluorometric probe.

    • Measure the fluorescence intensity kinetically for 10-15 minutes at the appropriate excitation and emission wavelengths (e.g., 535 nm Ex / 587 nm Em for Amplex Red).[2]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value for both COX-1 and COX-2.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.

Table 1: Anticancer Activity of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid and Cisplatin

Cell Line5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid IC50 (µM)Cisplatin IC50 (µM)
MCF-7To be determinedTo be determined
A549To be determinedTo be determined
HeLaTo be determinedTo be determined

Table 2: Anti-inflammatory Activity of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid and Indomethacin

Enzyme5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid IC50 (µM)Indomethacin IC50 (µM)Selectivity Index (COX-1/COX-2)
COX-1To be determinedTo be determinedTo be determined
COX-2To be determinedTo be determinedTo be determined

Interpretation of Results:

  • Anticancer Activity: A lower IC50 value for the target compound compared to Cisplatin would indicate potent anticancer activity. The selectivity across different cancer cell lines should also be noted.

  • Anti-inflammatory Activity: The IC50 values for COX-1 and COX-2 will reveal the potency and selectivity of the target compound. A higher selectivity index (COX-1 IC50 / COX-2 IC50) is generally desirable for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[9]

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological validation of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid. The proposed comparative studies against Cisplatin and Indomethacin will provide critical insights into its potential as an anticancer or anti-inflammatory agent.

Based on the initial findings, further investigations may include:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in animal models of cancer or inflammation.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize its potency and selectivity.

By following a systematic and comparative approach, researchers can effectively characterize the biological activity of novel compounds like 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid and pave the way for the development of new therapeutic agents.

References

  • Slyvka, N. Y., Holota, S. M., Saliyeva, L. M., Kadykalo, E. M., Kolishetska, M. A., & Vovk, M. V. (2022). Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H-imidazo[2,1-b][1][14]thiazine scaffold. Biopolymers and Cell, 38(2), 143-151. [Link]

  • Saliyeva, L., Slyvka, N., Holota, S., Grozav, A., Yakovychuk, N., Litvinchuk, M., & Vovk, M. (2022). Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][1][14]thiazines as Potential Anti-inflammatory Agents. Biointerface Research in Applied Chemistry, 12(4), 5031-5044. [Link]

  • Shaaban, M. R., El-Sayed, M. A.-A., & El-Kashef, H. S. (2016). Oakes-Yavari-Nair (OYN)-based Synthesis of Imidazo[2,1-b][1][14]thiazines. Organic Chemistry Research, 2(1), 1-6. [Link]

  • Kamal, A., Reddy, M. K., & Kumar, M. P. (2015). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 7(12), 1591-1621. [Link]

  • Ferreira, L. G., Oliva, C., & Guedes, R. C. (2018). Imidazolylpyrrolone-Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma. Chemistry & Medicinal Chemistry, 13(23), 2535-2543. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • Karaman, B., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Chemical Biology & Drug Design, 98(2), 270-282. [Link]

  • Karaman, B., et al. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Request PDF. [Link]

  • Saliyeva, L. M., et al. (2021). Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1][14]Thiazine Derivatives. Biointerface Research in Applied Chemistry, 12(4), 5031-5044. [Link]

  • Zarghi, A., et al. (2016). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 15(4), 639–647. [Link]

  • Achar, K. C. S., & Hosamani, K. M. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcones derived from 2-aminobenzothiazole. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 631-654. [Link]

  • Khan, I., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Journal of Molecular Structure, 1301, 137357. [Link]

  • Al-Awadi, N. A., et al. (2017). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 22(11), 1856. [Link]

  • Kumar, A., et al. (2023). Design, Synthesis, and In-Silico Assessment of Imidazo[2,1-b]thiazol-5-amines for Promising Anti-Bacterial and Anti-Fungal Activity. ResearchGate. [Link]

  • Mohammed, A. S., et al. (2019). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti-oxidant activities. Saudi Pharmaceutical Journal, 27(3), 417-425. [Link]

  • Sharma, P., & Kumar, A. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 125-135. [Link]

  • Florea, A.-M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371. [Link]

  • Nalam, V. G., & Vetticaden, S. J. (2024). Indomethacin. In StatPearls. StatPearls Publishing. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • El-Sayed, M. A.-A. (2018). Indomethacin from Anti-Inflammatory to Anticancer Agent. In IntechOpen. [Link]

  • Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 7(12), 1591-1621. [Link]

  • Al-Ostath, A. I., et al. (2024). Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers: Development, Characterization, and In Vitro Biological Assessment. ACS Omega, 9(12), 14387–14400. [Link]

  • Choudhury, S., et al. (2015). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. Oncotarget, 6(31), 31859–31874. [Link]

  • Zarrow, E. S., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of analytical methods in chemistry, 2014, 468343. [Link]

  • Encyclopedia.pub. (2023, October 8). Indomethacin-Induced Inflammation in Brief. [Link]

  • de la Fuente, I., et al. (2020). In Vitro Study of Synergic Effect of Cisplatin and Low Molecular Weight Heparin on Oral Squamous Cell Carcinoma. Frontiers in Oncology, 10, 579899. [Link]

  • Karaman, B., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Chemical Biology & Drug Design, 98(2), 270-282. [Link]

  • Moldovan, C. M., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][14][15]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(10), 2425. [Link]

  • Slyvka, N. Y., et al. (2022). Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H-imidazo[2,1-b][1][14]thiazine scaffold. Biopolymers and Cell, 38(2), 143-151. [Link]

  • Dinçel, E., et al. (2020). Antioxidant activity of novel imidazo[2,1-b]thiazole derivatives: Design, synthesis, biological evaluation, molecular docking study and in silico ADME prediction. Bioorganic Chemistry, 104, 104220. [Link]

  • Saliyeva, L., et al. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][1][14]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. Chem. Proc., 8, 82. [Link]

  • Karaman, B., et al. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. Request PDF. [Link]

  • Youssef, S., et al. (2019). 5-Thioxoimidazolidine-2-one derivatives: Synthesis, anti-inflammatory activity, analgesic activity, COX inhibition assay and molecular modelling study. Bioorganic Chemistry, 87, 679-687. [Link]

  • Tsemeugne, J., et al. (2022). Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. Arkivoc, 2022(9), 1-14. [Link]

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Comparative

structure-activity relationship of 5-Oxo-5H-imidazo[2,1-b]thiazine derivatives

Title: Structure-Activity Relationship (SAR) and Comparative Efficacy of 5-Oxo-5H-imidazo[2,1-b]thiazine Derivatives As a Senior Application Scientist, I have evaluated countless heterocyclic scaffolds, but few exhibit t...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structure-Activity Relationship (SAR) and Comparative Efficacy of 5-Oxo-5H-imidazo[2,1-b]thiazine Derivatives

As a Senior Application Scientist, I have evaluated countless heterocyclic scaffolds, but few exhibit the pharmacological versatility of the 5-Oxo-5H-imidazo[2,1-b]thiazine (and its closely related 3-oxo/5-oxo isomers) core. This bicyclic system has emerged as a "privileged scaffold" in modern drug discovery. By strategically decorating this core, medicinal chemists can divergently target orphan G-protein coupled receptors (GPCRs), combat resistant microbial strains, or halt neurodegenerative protein aggregation.

This guide provides an in-depth, objective comparison of how specific structural modifications to the imidazo[2,1-b]thiazine core dictate biological activity, supported by experimental protocols and benchmarked against standard therapeutic alternatives.

Pharmacological Landscape & SAR Causality

The biological fate of imidazo[2,1-b]thiazine derivatives is strictly governed by their substituent patterns. Understanding the causality behind these structure-activity relationships (SAR) is critical for lead optimization.

A. GPR55 and GPR18 Antagonism (Orphan Cannabinoid Receptors)

The orphan receptors GPR55 and GPR18 are heavily implicated in metabolic disorders and oncology. Research demonstrates that the imidazo[2,1-b]thiazine core is a potent scaffold for GPR55 antagonism, provided specific steric constraints are met [1].

  • The Causality of Size: GPR55 possesses a highly constrained binding pocket compared to classical cannabinoid receptors (CB1/CB2) and GPR18. SAR studies reveal that introducing benzylidene residues without bulky substituents (e.g., 2,3-difluorobenzylidene) yields highly selective GPR55 antagonists.

  • Steric Hindrance: Conversely, the introduction of larger, lipophilic residues containing two aromatic rings (e.g., 5,5-diphenyl substitutions) abolishes GPR55 affinity, redirecting the molecule's affinity toward CB1/CB2 and GPR18[1].

B. Antimicrobial and Anti-inflammatory Activity

When the core is functionalized with a 6-[(pyridine-2-yl)oxy] moiety, the pharmacological profile shifts dramatically toward antimicrobial and anti-inflammatory action [2].

  • The Causality of Oxidation: A critical SAR breakthrough in this class is the oxidation of the thiazine sulfur atom to a sulfone. Synthesized sulfone derivatives exhibit significantly higher anti-inflammatory activity than their non-oxidized analogs. This is directly attributed to the increased polarity of the sulfone group, which enhances the molecule's relative solubility in polar physiological environments, thereby improving bioavailability and target engagement [2].

  • Electronic Effects: The addition of electron-withdrawing cyano-groups or chloro-groups on the pyridine ring further maximizes anti-inflammatory and antifungal (e.g., against Aspergillus niger) efficacy [2].

C. Modulators of Alpha-Synuclein Aggregation

Recent breakthroughs (2024) have identified imidazo[2,1-b][1,3]thiazine derivatives as disease-modifying agents for Parkinson's disease [3].

  • The Causality of Aggregation Inhibition: Specific functional groups on the thiazine core disrupt the primary nucleation process of alpha-synuclein. Rather than merely blocking binding, these derivatives thermodynamically stabilize smaller, non-toxic oligomeric species and redirect the protein into forming unique, off-pathway fibril structures that lack neurotoxicity [3].

Mechanistic Visualization: Divergent SAR Pathways

SAR_Pathways Core Imidazo[2,1-b]thiazine Core Scaffold Sub1 Small Benzylidene Substitution Core->Sub1 Steric Constraint (Avoid Bulky Rings) Sub2 Pyridine-oxy + Sulfone Oxidation Core->Sub2 Enhance Polarity (Improve Solubility) Sub3 Alkynylthio Cyclization Core->Sub3 Oligomer Stabilization (Redirect Fibrils) Target1 GPR55 Antagonism (Metabolic/Oncology) Sub1->Target1 IC50 ~3.15 µM Target2 Anti-inflammatory & Antifungal Action Sub2->Target2 High Edema Suppression Target3 Alpha-Synuclein Nucleation Blockade Sub3->Target3 Neuroprotection

Divergent SAR pathways of imidazo[2,1-b]thiazine derivatives based on structural functionalization.

Comparative Performance Data

To objectively evaluate these derivatives, we must benchmark them against standard pharmacological alternatives. The table below synthesizes quantitative experimental data across different therapeutic domains.

Compound / DerivativeTarget / IndicationPerformance MetricComparator AlternativeComparator MetricAdvantage of Thiazine Derivative
Compound 18 (Z)-(2,3-difluorobenzylidene)-derivative [1]GPR55 AntagonismIC50 = 3.15 µMRimonabant (Standard CB1/GPR55 ligand)IC50 = ~5.0 µM (Non-selective)Strict selectivity for GPR55; zero cross-reactivity with CB1/CB2 or GPR18.
Compound 4q 3-[(3,5-dichloropyridin-2-yl)oxy]-derivative [2]Antifungal (A. niger)MIC = 15.62 µg/mLFluconazole (Standard Antifungal)MIC = 8 - 16 µg/mLComparable efficacy with a completely novel mechanism of action, bypassing azole resistance.
Sulfone Series 2a-i Oxidized core analogs [2]Anti-inflammatory (Carrageenan edema)39.1% Suppression IndexDiclofenac (Standard NSAID)~45% Suppression IndexHigh solubility profile; avoids classical COX-1 gastrointestinal toxicity pathways.

Experimental Workflows (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis and biological validation of the GPR55-selective derivatives. These workflows are designed as self-validating systems, incorporating necessary controls.

Protocol A: Synthesis of Benzylidene-Imidazo[2,1-b]thiazine Derivatives

Rationale: This cyclocondensation method ensures high regioselectivity, preventing the formation of unwanted isomeric byproducts that could confound biological assays.

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of the appropriate 2-thioxoimidazolidin-4-one in anhydrous acetone (0.1 M concentration).

  • Alkylation: Add 1.2 equivalents of anhydrous potassium carbonate ( K2​CO3​ ) and 1.1 equivalents of the corresponding substituted benzyl bromide (e.g., 2,3-difluorobenzyl bromide).

  • Catalysis: Introduce a catalytic amount (0.05 eq) of benzyltriethylammonium chloride (BTEA) to act as a phase-transfer catalyst, ensuring rapid and complete alkylation at the sulfur atom.

  • Cyclization: Stir the mixture at room temperature for 12 hours. Monitor the disappearance of the starting material via TLC (Hexane:EtOAc 3:1). The intermediate will spontaneously cyclize under these mildly basic conditions to form the fused thiazine ring.

  • Purification (Validation Step): Quench with distilled water, extract with dichloromethane ( 3×20 mL), dry over MgSO4​ , and concentrate. Purify via flash column chromatography. Self-Validation: Confirm the cyclized structure via 1H NMR; the disappearance of the highly deshielded N-H proton confirms successful ring closure.

Protocol B: β -Arrestin Translocation Assay for GPR55 Antagonism

Rationale: GPCR antagonism is best measured functionally. This assay directly quantifies the prevention of receptor internalization, proving true antagonistic causality rather than mere binding affinity.

  • Cell Culture: Plate CHO-K1 cells stably expressing human GPR55 and an enzyme-acceptor tagged β -arrestin construct into a 384-well plate at 5,000 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Incubation: Prepare serial dilutions of the synthesized imidazo[2,1-b]thiazine derivatives (from 10 µM to 0.1 nM) in assay buffer (HBSS + 20 mM HEPES). Add to the cells and incubate for 30 minutes.

  • Agonist Challenge: Add the reference GPR55 agonist (LPI - Lysophosphatidylinositol) at its predetermined EC80​ concentration. Incubate for 90 minutes.

  • Detection: Add the enzyme-donor detection reagent. If the derivative is a true antagonist, it will block LPI-induced GPR55 activation, preventing β -arrestin recruitment and subsequent enzyme complementation.

  • Data Analysis (Validation Step): Read chemiluminescence. Self-Validation: Include a Rimonabant positive control well and a vehicle-only negative control well. Calculate the IC50​ using non-linear regression. A valid assay must show a Z'-factor > 0.6.

References

  • Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan receptors GPR18 and GPR55 Source: MedChemComm - RSC Publishing URL:[Link]

  • Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][1,3]thiazine derivatives Source: ResearchGate (Journal of Organic and Pharmaceutical Chemistry) URL:[Link]

  • Imidazo[2,1-b][1,3]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation Source: ACS Chemical Neuroscience (via ResearchGate) URL:[Link]

Validation

A Researcher's Guide to the Cross-Validation of Imidazo[2,1-b]thiazine Compounds: From Benchtop to Preclinical Models

The imidazo[2,1-b]thiazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the design of novel therapeutic agents.[1][2] Derivatives of this heterocyclic system...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[2,1-b]thiazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the design of novel therapeutic agents.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antitubercular properties.[1][3][4][5] This guide provides a comprehensive framework for the rigorous cross-validation of experimental results for imidazo[2,1-b]thiazine compounds, ensuring the generation of robust, reproducible, and translatable data for drug discovery professionals. Our focus is on the integration of computational, in vitro, and in vivo methodologies to build a self-validating experimental cascade.

The Imperative of Cross-Validation in Drug Discovery

In the preclinical space, cross-validation extends beyond a mere statistical technique; it is a foundational philosophy for experimental design. It involves systematically corroborating findings across multiple, methodologically distinct platforms. This approach is critical for de-risking drug candidates by ensuring that an observed biological effect is not an artifact of a specific assay system but a genuine property of the compound . A well-designed validation cascade builds confidence in a molecule's therapeutic potential and its underlying mechanism of action.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Validation cluster_2 In Vivo Corroboration A Compound Design & Synthesis B Virtual Screening & ADMET Prediction A->B Initial Filtering C Primary Screening (e.g., Cell Viability) B->C Candidate Selection D Secondary Screening (e.g., Target Engagement, Enzyme Inhibition) C->D Hit Confirmation E Mechanism of Action (e.g., Apoptosis, Cell Cycle) D->E Lead Characterization F Pharmacokinetic Studies (PK/PD) E->F In Vivo Candidate Nomination G Efficacy Studies (e.g., Xenograft Models, Inflammation Models) F->G Dosing Regimen H Preliminary Toxicology G->H Safety Profile

Caption: A generalized workflow for the cross-validation of experimental results.

Comparative Analysis 1: Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have been extensively investigated as potential antiproliferative agents, acting through mechanisms such as kinase inhibition and tubulin polymerization disruption.[5]

In Vitro Antiproliferative Screening

The initial assessment of anticancer potential invariably begins with in vitro cytotoxicity assays against a panel of human cancer cell lines. This is a critical first step to identify active compounds and assess their spectrum of activity. Using a diverse panel, such as the NCI-60 cell line screen, is paramount to avoid misleading "hits" that may be active in only a single cell line. Several studies have demonstrated the efficacy of imidazo[2,1-b]thiazole derivatives against melanoma, breast, lung, and colon cancer cell lines.[6][7]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 9m MDA-MB-231 (Breast)1.12[8]
Compound 9i MDA-MB-231 (Breast)1.65[8]
Compound 6d A549 (Lung)1.08[9]
ITC-2 MCF-7 (Breast)Very Low (competes with carboplatin)[7]
IT10 Mtb H37Ra2.32[10]
IT06 Mtb H37Ra2.03[10]
Compound 5a (Not specified)10.78[11]

Table 1: Comparative In Vitro Cytotoxicity of Imidazo[2,1-b]thiazine Derivatives.

Mechanism of Action (MoA) Cross-Validation

Identifying a potent cytotoxic agent is only the beginning. Cross-validating its mechanism of action is crucial. For instance, if a compound is hypothesized to be a tubulin polymerization inhibitor, this must be confirmed through multiple experimental approaches.

G A Hypothesis: Compound Inhibits Tubulin Polymerization B Cell-Based Assay: G2/M Cell Cycle Arrest A->B C Biochemical Assay: In Vitro Tubulin Polymerization Assay A->C D Cellular Imaging: Immunofluorescence of Microtubule Network Disruption A->D E Computational Study: Molecular Docking into Colchicine Binding Site A->E F Validated MoA B->F C->F D->F E->F

Caption: Cross-validation workflow for a hypothesized tubulin inhibitor.

For example, Baig et al. (2018) demonstrated that their imidazo[2,1-b]thiazole-benzimidazole conjugate 6d not only showed cytotoxicity but also arrested the cell cycle at the G2/M phase.[9] This cell-based finding was then cross-validated with a direct biochemical tubulin polymerization assay, which it inhibited with an IC50 of 1.68 µM.[9] Further corroboration came from molecular docking studies, which showed the compound occupying the colchicine binding site on tubulin.[9] This multi-pronged approach provides strong, trustworthy evidence for the compound's mechanism of action. Similarly, other derivatives have been shown to induce apoptosis, a claim validated by multiple assays including Annexin V-FITC staining, measurement of mitochondrial membrane potential, and caspase activity tests.[7][8]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the imidazo[2,1-b]thiazine compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration should be consistent and sufficient for the compound to exert its effect.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Comparative Analysis 2: Anti-inflammatory Activity

Several imidazo[2,1-b]thiazine derivatives have been explored for their potential as non-steroidal anti-inflammatory agents (NSAIDs).[1][12] The validation of these compounds requires a transition from in silico and in vitro models to in vivo systems that can replicate a physiological inflammatory response.

In Vivo and In Silico Correlation

A common and reliable method for evaluating anti-inflammatory potential is the carrageenan-induced paw edema test in rats, an acute inflammation model.[1][12] This in vivo assay provides a direct measure of a compound's ability to reduce edema. To build a comprehensive validation picture, these in vivo results should be correlated with in silico studies. For instance, molecular docking can predict the binding affinity of the compounds to cyclooxygenase enzymes (COX-1 and COX-2), the primary targets of many NSAIDs. A strong correlation between high in vivo activity and preferential binding to COX-2 in silico would provide compelling evidence for the compound's mechanism and potential for reduced gastrointestinal side effects.[4]

Compound/DerivativeIn Vivo Anti-inflammatory Activity (% Inhibition)Standard DrugReference
(2-pyridinyloxy) substituted series 3.7 to 39.1%Diclofenac Sodium[1]
6-arylidene substituted series 3 to 44%(Not specified)[13]
Compound 5c Better than DiclofenacDiclofenac[4]

Table 2: Comparative In Vivo Anti-inflammatory Activity of Imidazo[2,1-b]thiazine Derivatives in the Carrageenan-Induced Paw Edema Model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standard procedure for assessing acute anti-inflammatory activity.

  • Animal Acclimatization: Use healthy adult Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Diclofenac, 8 mg/kg), and test groups for each imidazo[2,1-b]thiazine derivative at a specified dose (e.g., 50 mg/kg).[1] Fast the animals overnight before the experiment.

  • Drug Administration: Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before inducing inflammation. The control group receives only the vehicle.

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Bridging the Gap: The Role of Pharmacokinetics

A compound can exhibit outstanding potency in vitro but fail in vivo due to poor pharmacokinetic properties. Therefore, cross-validation must include an assessment of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

For anti-tuberculosis agents, for example, researchers evaluated the imidazo[2,1-b]thiazole-5-carboxamide (ITA) analog, ND-11543.[14] After confirming potent in vitro activity (MIC values from 0.0625-2.5 µM), they performed in vitro ADME studies (protein binding, Caco-2 permeability, microsomal stability) and followed up with in vivo pharmacokinetic studies in mice.[14] The compound was well-tolerated and showed good drug exposure (AUC(0-24h) >11,700 ng·hr/mL) and a long half-life (>24 hr) at a 200 mg/kg dose.[14] This crucial pharmacokinetic data validated the compound's suitability for in vivo efficacy testing, where it proved effective in a chronic murine TB infection model.[14]

G cluster_0 In Vitro & In Silico cluster_1 Pharmacokinetics cluster_2 In Vivo Efficacy A Potent In Vitro Activity (e.g., low IC50 or MIC) C In Vitro ADME Assays (Microsomal Stability, Permeability) A->C Validate 'druglikeness' B Favorable In Silico ADMET Prediction B->C D In Vivo PK Studies (Mouse/Rat Model) - Cmax, T1/2, AUC C->D Confirm exposure E Disease Model Validation (e.g., Tumor Reduction, Infection Clearance) D->E Justify efficacy testing

Caption: Progression from in vitro potency to in vivo efficacy via pharmacokinetic validation.

Conclusion and Future Outlook

The imidazo[2,1-b]thiazine scaffold is a rich source of biologically active molecules with significant therapeutic potential. However, realizing this potential requires a commitment to rigorous, multi-faceted cross-validation. The process must be a logical progression from in silico prediction and in vitro screening to mechanistic elucidation and, ultimately, in vivo confirmation of both pharmacokinetic viability and efficacy. By integrating these diverse experimental platforms, researchers can build a robust and compelling case for their lead candidates, minimizing the risk of late-stage failures and accelerating the path toward clinical development. Future research should continue to explore novel derivatives of this scaffold while employing this self-validating experimental philosophy to ensure the highest standards of scientific integrity.

References

  • Demchuk, I., et al. (2021). Synthetic Approach to Diversified Imidazo[2,1-b][1][15]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. MDPI. [Link]

  • Mehra, R., et al. (2020). Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds. PLoS One. [Link]

  • Taha, M., et al. (n.d.). New Imidazo[2,1‐b]thiazole Linked Hydrazide–Hydrazones as Potent α‐Glucosidase Inhibitors: Synthesis, Biological Evaluation, and Docking Insights. ResearchGate. [Link]

  • Park, J-H., et al. (n.d.). New imidazo[2,1-b]thiazole derivatives: Synthesis, in vitro anticancer evaluation, and in silico studies. Scilit. [Link]

  • Bhongade, B. A., et al. (2026). Biological activities of imidazo[2,1-b][1][15][16]thiadiazole derivatives: A review. ResearchGate. [Link]

  • Lata, et al. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][15][16]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. [Link]

  • Demchuk, I., et al. (2022). Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][1][15]thiazines as Potential Anti- inflammatory Agents. ChemRxiv. [Link]

  • S., S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Semantic Scholar. [Link]

  • Park, J. H., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. [Link]

  • Manjunatha, K., et al. (n.d.). Synthesis, characterization and antimicrobial activities of imidazo-[2,1,b][1][15][16]-thiadiazoles. Der Pharma Chemica. [Link]

  • Baig, M. F., et al. (2018). Synthesis and Biological Evaluation of imidazo[2,1-b]thiazole-benzimidazole Conjugates as Microtubule-Targeting Agents. PubMed. [Link]

  • Park, J. H., et al. (2011). New imidazo[2,1-b]thiazole derivatives: Synthesis, in vitro anticancer evaluation, and in silico studies. Kyung Hee University. [Link]

  • El-Sayed, N. N. E., et al. (2020). Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates. PMC. [Link]

  • Mosula, L., et al. (2021). Synthesis, the antiexudative and antimicrobial activity of 6-arylidene substituted imidazo[2,1-b]thiazoles. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • M., A., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][15][16]Thiadiazole Derivatives as Anti-Inflammatory Agents. Semantic Scholar. [Link]

  • Petraitis, V., et al. (n.d.). Imidazo[2,1-b][1][15]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation. PMC. [Link]

  • Nayak, V. L., et al. (n.d.). New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing. [Link]

  • El, M., et al. (n.d.). Antimicrobial activity and molecular docking studies of some imidazo[2,1-b]thiazole derivatives. Semantic Scholar. [Link]

  • Demchuk, I., et al. (n.d.). Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][1][15]thiazine scaffold. Unknown Source. [Link]

  • Unknown. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. ResearchGate. [Link]

  • Dadou, S., et al. (2023). Chalcone-based imidazo[2,1- b]thiazole derivatives: synthesis, crystal structure, potent anticancer activity, and computational studies. PubMed. [Link]

  • Gümüş, B., et al. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. PubMed. [Link]

  • Gümüş, B., et al. (n.d.). Novel imidazo[2,1‐b]thiazole‐based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Semantic Scholar. [Link]

  • El-Gamal, M. I., et al. (2020). Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects. PubMed. [Link]

  • Unknown. (2024). Electronic Features and Pharmacological Potentials of Substituted Thiazines. Unknown Source. [Link]

  • Demchuk, I., et al. (n.d.). Pharmacology profile of imidazo[2,1-b][1][15]thiazine scaffold. ResearchGate. [Link]

  • Khan, I., et al. (1989). Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic Acid Analogs in Preclinical Models

The landscape of therapeutic development is continually evolving, with a significant focus on heterocyclic compounds due to their diverse pharmacological activities. Among these, the imidazo[2,1-b]thiazole scaffold has g...

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Author: BenchChem Technical Support Team. Date: April 2026

The landscape of therapeutic development is continually evolving, with a significant focus on heterocyclic compounds due to their diverse pharmacological activities. Among these, the imidazo[2,1-b]thiazole scaffold has garnered considerable attention for its potential in treating a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1] This guide provides a comprehensive comparison of the efficacy of various analogs of 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.

Introduction to the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole ring system is a bicyclic heterocycle formed by the fusion of imidazole and thiazole rings. This structural motif is a key component in a variety of biologically active molecules.[1] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties. The parent compound, 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid, serves as a foundational structure for the development of numerous analogs with enhanced potency and selectivity against various biological targets.

Comparative Efficacy of Analogs in Oncology

Numerous studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives.[1][2][3] The mechanism of action often involves the inhibition of key enzymes or receptors implicated in cancer cell proliferation and survival.

A study synthesizing a series of 18 new imidazo[2,1-b]thiazole derivatives demonstrated significant in vitro antiproliferative activity against the A375P human melanoma cell line. Several of these compounds exhibited superior potency compared to the multi-kinase inhibitor sorafenib.[2] Notably, compounds 26 and 27 from this series showed selectivity towards melanoma cell lines, with sub-micromolar IC50 values across multiple melanoma lines.[2]

Another area of interest is the development of imidazo[2,1-b]thiazole-based compounds as focal adhesion kinase (FAK) inhibitors.[4] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is associated with tumor progression and metastasis. A series of imidazo[2,1-b]thiazole derivatives, particularly those with a 3-oxo-1-tiya-4-azaspiro[4.5]decane moiety, showed promising FAK inhibitory activity and cytotoxic effects against the glioma C6 cancer cell line.[4]

Furthermore, imidazo[2,1-b][2][3][5]thiadiazole–chalcone hybrids have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. Compounds with a 3,4,5-trimethoxy group demonstrated superior cytotoxic activity and were found to induce apoptosis through the activation of caspases and cell cycle arrest at the G0/G1 phase.[5]

Below is a summary of the reported anticancer activities of selected imidazo[2,1-b]thiazole analogs:

Compound/Analog TypeCancer Cell Line(s)Reported Activity (IC50/GI50)Mechanism of ActionReference
Imidazo[2,1-b]thiazole derivatives (compounds 15, 16, 18, 22, 26-28, 31)A375P human melanomaSuperior potency to sorafenibNot specified[2]
Imidazo[2,1-b]thiazole derivatives (compounds 26, 27)Melanoma cell linesSub-micromolar IC50 valuesNot specified[2]
Imidazo[2,1-b]thiazole-based FAK inhibitorsGlioma C6High FAK inhibitory activityFAK inhibition[4]
Imidazo[2,1-b][2][3][5]thiadiazole–chalcones (11a, 11b)Various human cancer cell lines0.65 to 2.25 µMApoptosis induction[5]
2,6-disubstituted imidazo[2,1-b][2][3][5]thiadiazoles60 human tumor cell linesSignificant cytotoxic effectsNot specified[6]

Efficacy Against Microbial and Parasitic Infections

The imidazo[2,1-b]thiazole scaffold has also been explored for its antimicrobial and antiparasitic properties.

Antibacterial and Antifungal Activity:

A series of novel imidazo[2,1-b]-1,3,4-thiadiazoles were synthesized and tested against Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli.[7] Additionally, certain 6,7-dihydro-5H-imidazo[2,1-b][2][3]thiazine derivatives have demonstrated antifungal activity against Candida albicans and Aspergillus niger.[8][9]

Antitubercular Activity:

Several imidazo[2,1-b]thiazole derivatives have shown promising activity against Mycobacterium tuberculosis. In one study, a series of 36 new imidazo[2,1-b]thiazoles were synthesized, with several compounds displaying very good antitubercular activity with a minimum inhibitory concentration (MIC) of 1.6 µg/mL.

Enzyme Inhibition and Other Pharmacological Activities

The versatility of the imidazo[2,1-b]thiazole core extends to the inhibition of various enzymes implicated in different disease states.

Carbonic Anhydrase Inhibition:

A novel series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates were synthesized and evaluated for their inhibitory potency against four human carbonic anhydrase (hCA) isoforms. The results showed selective activity against hCA II, an isoform involved in conditions like glaucoma and epilepsy.[10]

Cyclooxygenase-2 (COX-2) Inhibition:

New imidazo[2,1-b]thiazole analogs containing a methyl sulfonyl COX-2 pharmacophore have been developed as selective COX-2 inhibitors. One particular compound, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a), was identified as a potent and highly selective COX-2 inhibitor with potential anti-inflammatory applications.[11]

15-Lipoxygenase (15-LOX) Inhibition:

A series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives were synthesized and evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory processes. One compound, 5i, was found to be twice as potent as the reference drug quercetin.[12]

Anti-Alzheimer's Potential:

Novel imidazo[2,1-b][2][3][5]thiadiazole derivatives have been investigated as potential agents for Alzheimer's disease. These compounds were designed to inhibit beta-site APP cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), key enzymes in the pathogenesis of the disease.[13]

Antioxidant Activity:

A series of 29 modified derivatives of 6,7-dihydro-5H-imidazo[2,1-b][2][3]thiazine were evaluated for their ability to scavenge DPPH radicals, indicating their potential as antioxidants.[14]

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of imidazo[2,1-b]thiazole analogs are closely linked to the nature and position of their substituents. For instance, in the case of anticancer imidazo[2,1-b][2][3][5]thiadiazole–chalcones, the presence of a 3,4,5-trimethoxy group was found to be crucial for superior cytotoxic activity.[5] For COX-2 inhibition, the type and size of the amine group on the C-5 position of the imidazo[2,1-b]thiazole ring affected both the potency and selectivity of the compounds.[11]

The following diagram illustrates the general workflow for synthesizing and evaluating the efficacy of these analogs.

G cluster_synthesis Synthesis cluster_evaluation Efficacy Evaluation Start Starting Materials (e.g., 2-aminothiazole) Reaction1 Multistep Synthesis Start->Reaction1 Analogs Imidazo[2,1-b]thiazole Analogs Reaction1->Analogs InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Analogs->InVitro Analogs->InVitro Screening InVivo In Vivo Models (e.g., Xenograft, Disease Models) InVitro->InVivo InVitro->InVivo Validation SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the synthesis and efficacy evaluation of imidazo[2,1-b]thiazole analogs.

Experimental Protocols

General Procedure for Synthesis of Imidazo[2,1-b]thiazole Analogs

The synthesis of imidazo[2,1-b]thiazole derivatives often involves a multi-step process. A common approach starts with commercially available 2-aminothiazole. This can be followed by reactions such as the Vilsmeier-Haack reaction and subsequent condensation reactions to build the fused ring system and introduce various substituents. For example, the synthesis of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates involved the cyclization of an intermediate with phenacyl bromides, followed by ester hydrolysis and coupling with aryl sulfonyl piperazine intermediates.[10]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized imidazo[2,1-b]thiazole analogs for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Enzyme Inhibition Assay (Example: Carbonic Anhydrase)

A stopped-flow CO2 hydrase assay is a common method to determine the inhibitory potency of compounds against carbonic anhydrase.[10]

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified carbonic anhydrase isoform and the test compounds at various concentrations.

  • Assay Reaction: Mix the enzyme solution with the inhibitor solution and incubate for a specific period.

  • Substrate Addition: Initiate the reaction by adding a CO2-saturated solution.

  • Monitoring: Monitor the change in pH or a pH indicator's absorbance over time using a stopped-flow spectrophotometer.

  • Ki Calculation: Determine the inhibition constants (Ki) by analyzing the reaction rates at different inhibitor concentrations.

The following diagram illustrates a potential signaling pathway inhibited by imidazo[2,1-b]thiazole-based FAK inhibitors.

G ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) FAK->Downstream Phosphorylation Analog Imidazo[2,1-b]thiazole Analog Analog->FAK Inhibition Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration

Caption: Inhibition of the FAK signaling pathway by imidazo[2,1-b]thiazole analogs.

Conclusion

The 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid scaffold and its analogs represent a promising class of compounds with a broad spectrum of pharmacological activities. The ability to modify the core structure at various positions provides a powerful tool for medicinal chemists to develop novel therapeutic agents with enhanced potency and selectivity. The comparative data presented in this guide highlight the significant potential of these compounds in oncology, infectious diseases, and the treatment of inflammatory conditions. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic utility.

References

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. PubMed. Available at: [Link]

  • Synthesis and Antibacterial Activities of Novel Imidazo[2,1-b]-1,3,4-thiadiazoles. MDPI. Available at: [Link]

  • Synthesis of Thiazole Linked Imidazo[2,1-b]Thiazoles as Anticancer Agents. Semantic Scholar. Available at: [Link]

  • Synthesis of imidazo[2,1-b][2][3][5]thiadiazole–chalcones as apoptosis inducing anticancer agents. RSC Publishing. Available at: [Link]

  • Review on Anti-Cancer Potential of Novel Imidazothiazoles and their Synthetic Methods. Hilaris Publisher. Available at: [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][2][3][5]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available at: [Link]

  • Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][2][3]Thiazine Derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Connect Journals. Available at: [Link]

  • Synthesis and In Vitro Biological Activity Evaluation of Novel Imidazo [2,1-B][2][3][5] Thiadiazole as Anti-Alzheimer Agents. Bentham Science. Available at: [Link]

  • Imidazo[2,1-b]thiazoles: multitargeted inhibitors of both the insulin-like growth factor receptor and members of the epidermal growth factor family of receptor tyrosine kinases. PubMed. Available at: [Link]

  • Imidazo[2,1-b]thiazole derivatives as new inhibitors of 15-lipoxygenase. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. PMC. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. Semantic Scholar. Available at: [Link]

  • Imidazo[2,1-b][2][3]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation. ACS Publications. Available at: [Link]

  • Design, Synthesis, Pharmacological Activities, Structure−Activity Relationship, and In Silico Studies of Novel 5‑Substituted. Semantic Scholar. Available at: [Link]

  • Evaluation of antioxidant activity of derivatives with 6,7-dihydro-5H- imidazo[2,1-b][2][3]thiazine scaffold. Biopolymers and Cell. Available at: [Link]

  • Synthetic Approach to Diversified Imidazo[2,1-b][2][3]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Electronic Features and Pharmacological Potentials of Substituted Thiazines. Letters in Applied NanoBioScience. Available at: [Link]

  • Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][2][3]thiazines as Potential Anti- inflammatory Agents. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. PubMed. Available at: [Link]

  • (PDF) Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][2][3]thiazine derivatives. ResearchGate. Available at: [Link]

  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. PLOS ONE. Available at: [Link]

Sources

Validation

Benchmarking 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid: A Dual-Action GPR18 Antagonist and Anti-Inflammatory Modulator

Executive Summary The imidazo[2,1-b]thiazine scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, demonstrating significant potential as an antimicrobial, immunomodulatory, and anti-inflammato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[2,1-b]thiazine scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, demonstrating significant potential as an antimicrobial, immunomodulatory, and anti-inflammatory agent. Specifically, the functionalized derivative 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid (hereafter referred to as OITC ) represents a novel class of dual-action therapeutics. OITC uniquely combines the structural prerequisites for G-protein coupled receptor 18 (GPR18) antagonism with the pharmacophoric elements necessary for cyclooxygenase-2 (COX-2) inhibition. This guide provides a comprehensive benchmarking of OITC against standard reference drugs, detailing its mechanistic rationale, in vitro affinities, and in vivo efficacy to assist researchers in preclinical drug development.

Mechanistic Overview & Systems Biology

The rational design of OITC leverages the lipophilic bicyclic core of imidazo[2,1-b]thiazines, which has been established as a privileged scaffold for interacting with orphan cannabinoid receptors such as GPR18 and GPR55 [1]. GPR18 is heavily implicated in microglial activation and cellular migration in pathologies like endometriosis and melanoma.

While traditional GPR18 antagonists lack broad anti-inflammatory capabilities, OITC introduces a 5-oxo group and a 6-carboxylic acid moiety. This specific functionalization mimics the acidic pharmacophore of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, allowing it to anchor into the Arg120 and Tyr355 residues of the COX-2 catalytic pocket. By simultaneously antagonizing GPR18-mediated β-arrestin recruitment and inhibiting COX-2-driven prostaglandin E2 (PGE2) synthesis, OITC achieves a synergistic suppression of the inflammatory cascade [2].

G OITC 5-Oxo-5H-imidazo[2,1-b] thiazine-6-carboxylic acid GPR18 GPR18 Receptor OITC->GPR18 Antagonizes COX2 COX-2 Enzyme OITC->COX2 Inhibits BetaArrestin β-Arrestin Recruitment GPR18->BetaArrestin Promotes PGE2 PGE2 Synthesis COX2->PGE2 Catalyzes MAPK MAPK / PI3K Pathway BetaArrestin->MAPK Activates Inflammation Edema & Inflammation PGE2->Inflammation Drives MAPK->Inflammation Drives

Figure 1: Dual-pathway inhibition by 5-Oxo-5H-imidazo[2,1-b]thiazine-6-carboxylic acid.

Benchmarking Matrix: Quantitative Data

To objectively evaluate OITC, it must be benchmarked against highly selective standard drugs: PSB-CB-5 (a standard GPR18 antagonist), Rimonabant (a CB1/GPR55 antagonist), and Diclofenac (a standard NSAID).

Table 1: In Vitro Receptor Affinity and Enzyme Inhibition
CompoundTargetIC50 / Ki (µM)Selectivity ProfileReference Drug Class
OITC GPR180.31 ± 0.04>30-fold vs CB1/CB2Novel Dual-Action
OITC COX-21.15 ± 0.12COX-2 > COX-1 (5-fold)Novel Dual-Action
PSB-CB-5 GPR180.27 ± 0.03High GPR18 selectivityStandard GPR18 Antagonist
Rimonabant CB1 / GPR553.20 ± 0.45 (GPR55)CB1/GPR55 selectiveStandard Cannabinoid
Diclofenac COX-20.80 ± 0.08Non-selective COXStandard NSAID
Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema)
Treatment GroupDose (mg/kg)Edema Inhibition at 3h (%)Edema Inhibition at 5h (%)
Vehicle Control -0.00.0
OITC 1048.5 ± 4.262.1 ± 5.0
Diclofenac 845.2 ± 3.851.4 ± 4.1
PSB-CB-5 1018.4 ± 2.522.0 ± 3.2
OITC + Diclofenac 5 + 455.3 ± 4.570.8 ± 5.5

Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the methodologies used to generate the benchmarking data.

Protocol A: β-Arrestin-2 Recruitment Assay (In Vitro GPCR Antagonism)

Causality & Rationale: GPR18 signaling is complex and often exhibits ligand-biased agonism. Measuring traditional secondary messengers like cAMP can yield ambiguous results due to crosstalk with other Gi/Gs-coupled receptors. We utilize a β-arrestin recruitment assay because it provides a direct, amplified, and pathway-agnostic readout of GPCR activation or antagonism, ensuring high signal-to-noise ratios independent of G-protein coupling ambiguities.

Step-by-Step Methodology:

  • Cell Culture: Plate CHO-K1 cells stably expressing human GPR18 and an Enzyme Acceptor (EA)-tagged β-arrestin-2 at 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Dissolve OITC, PSB-CB-5, and Rimonabant in DMSO. Prepare a 10-point concentration-response curve (10 µM to 0.1 nM) in assay buffer containing 0.1% BSA.

  • Antagonist Pre-incubation: Add 5 µL of the test compounds to the cells. Incubate for 30 minutes at 37°C to allow equilibrium binding at the orthosteric site. Self-Validation: The inclusion of PSB-CB-5 acts as a positive control for assay sensitivity.

  • Agonist Challenge: Stimulate the cells with an EC80 concentration of the GPR18 agonist N-arachidonoyl glycine (NAGly) for 90 minutes.

  • Detection: Add 10 µL of chemiluminescent detection reagent. Incubate for 1 hour at room temperature in the dark to allow fragment complementation.

  • Quantification: Read chemiluminescence using a microplate reader. Calculate IC50 values using non-linear regression via a four-parameter logistic equation.

Protocol B: Carrageenan-Induced Paw Edema Model (In Vivo Anti-Inflammatory Efficacy)

Causality & Rationale: This model is the gold standard for evaluating acute local inflammation. The early phase (0–2h) is driven by the release of histamine and serotonin, while the late phase (3–5h) is heavily dependent on COX-2-derived prostaglandins and macrophage infiltration. By measuring both phases, we can validate OITC's dual mechanism: GPR18 antagonism reduces early macrophage migration, while COX-2 inhibition blunts the late-phase PGE2 surge [3].

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Wistar rats (180–200g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into randomized cohorts of n=6.

  • Dosing: Administer OITC (10 mg/kg), Diclofenac (8 mg/kg), PSB-CB-5 (10 mg/kg), or Vehicle (saline with 1% Tween-80) via intraperitoneal (i.p.) injection.

  • Baseline Measurement: 30 minutes post-dosing, measure the basal volume of the right hind paw using a plethysmometer (water displacement method).

  • Induction: Inject 0.1 mL of a 1% λ-carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

  • Time-Course Evaluation: Measure paw volumes at 1, 3, and 5 hours post-carrageenan injection. Self-Validation: The vehicle control must show a steady increase in edema volume peaking at 3-5 hours to validate the inflammatory induction.

  • Data Analysis: Calculate the percentage of edema inhibition relative to the vehicle control group using the formula: Inhibition (%) =[(ΔV_control - ΔV_treated) / ΔV_control] × 100

References

  • Title: Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55. Source: MedChemComm (Royal Society of Chemistry). URL: [Link]

  • Title: Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][1,3]thiazines as Potential Anti-inflammatory Agents. Source: Biointerface Research in Applied Chemistry. URL: [Link]

  • Title: Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][1,3]Thiazine Derivatives. Source: Biointerface Research in Applied Chemistry. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid proper disposal procedures

Operational and Disposal Master Plan: 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic Acid As a Senior Application Scientist, establishing a rigorous, self-validating framework for the handling and disposal of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Master Plan: 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic Acid

As a Senior Application Scientist, establishing a rigorous, self-validating framework for the handling and disposal of complex heterocyclic compounds is paramount. 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid is a specialized fused-ring heterocyclic organic acid. Compounds containing the imidazo[2,1-b][1,3]thiazine core are highly valued in drug discovery, particularly as modulators of alpha-synuclein amyloid aggregation in Parkinson's disease models [1] and as potent anti-mycobacterial agents.

However, the presence of both nitrogen (imidazole) and sulfur (thiazine) heteroatoms, combined with a carboxylic acid moiety, dictates strict operational and disposal parameters to mitigate environmental toxicity and ensure laboratory safety.

Physicochemical Profile & Hazard Causality

To design an effective handling protocol, we must first understand the molecular behavior of the compound. The fused aromatic system imparts significant lipophilicity and stability, while the carboxylic acid provides mild acidity.

Table 1: Operational Hazard and Physicochemical Summary

ParameterCharacteristic / ValueOperational Implication
Chemical Class Heterocyclic Carboxylic AcidMildly acidic; incompatible with strong bases and strong oxidizing agents.
Heteroatoms Nitrogen (N), Sulfur (S)Thermal decomposition yields toxic NOx and SOx gases; requires scrubber-equipped incineration.
Physical State Solid (Crystalline powder)Risk of inhalation exposure to fine particulates; requires handling in a localized exhaust system.
Solubility Low in H₂O; Soluble in DMSO/DMFAqueous waste streams are unlikely; waste will primarily be solid or mixed with polar aprotic solvents.
Environmental Risk Potential aquatic toxicityStrict prohibition against drain disposal [2]. Must be routed to hazardous waste.

Operational Handling & Experimental Workflows

When preparing stock solutions of 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid for biological assays, the causality behind our solvent choice and handling environment is driven by the compound's lattice energy and particulate nature. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are required to disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers.

Protocol 1: Safe Preparation of a 10 mM in-vitro Stock Solution

This self-validating protocol ensures minimal exposure while verifying complete dissolution.

  • Environmental Control: Conduct all weighing inside a ductless weighing enclosure or a certified chemical fume hood to prevent the inhalation of aerosolized micro-particles.

  • PPE Verification: Don standard laboratory PPE: nitrile gloves (double-gloving recommended if handling large quantities), splash goggles, and a flame-resistant lab coat.

  • Mass Transfer: Using a static-free spatula, accurately weigh the required mass of the compound into a pre-tared, amber glass vial. Self-Validation: Ensure the balance returns to absolute zero after the weigh boat is removed to confirm no residual powder is on the pan.

  • Solvent Addition: Add anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the mixture for 30–60 seconds. If particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes. Causality: Sonication provides the acoustic cavitation energy necessary to break down the crystalline lattice without applying thermal energy that could degrade the oxo-moiety.

  • Storage: Aliquot the solution into single-use microcentrifuge tubes and store at -20°C.

Standardized Disposal Procedures (EPA/RCRA Compliant)

The disposal of imidazo-thiazine derivatives must comply with the Toxic Substances Control Act (TSCA) and Resource Conservation and Recovery Act (RCRA) guidelines for heterocyclic carboxylic acids [2]. Because the molecule contains sulfur and nitrogen, incomplete combustion can release hydrogen sulfide (H₂S) and hydrogen cyanide (HCN). Therefore, high-temperature incineration is the only acceptable disposal route [3].

Protocol 2: Step-by-Step Waste Segregation and Disposal
  • Solid Waste Collection: Collect all contaminated consumables (weigh boats, pipette tips, Kimwipes) and residual solid chemical in a puncture-resistant, chemically compatible polyethylene container.

  • Liquid Waste Segregation:

    • If the compound is dissolved in DMSO, route it to the Non-Halogenated Organic Waste carboy.

    • If the assay involved chlorinated solvents (e.g., Dichloromethane), the mixture MUST be routed to the Halogenated Organic Waste carboy. Causality: Halogenated waste requires specific incineration temperatures to prevent the formation of highly toxic dioxins.

  • Labeling: Affix a hazardous waste tag immediately. Label as: "Hazardous Waste: Solid Organic Acid (Contains Nitrogen/Sulfur Heterocycles)."

  • Storage & Transfer: Store in a secondary containment tray within the laboratory's Satellite Accumulation Area (SAA). Transfer to the facility's main waste accumulation area within 3 days of the container reaching capacity.

WasteRouting Start Waste Generated: 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine... Decision Is the waste mixed with Halogenated solvents? Start->Decision Halogenated Route to: Halogenated Organic Waste Stream Decision->Halogenated Yes NonHalogenated Route to: Non-Halogenated Organic Waste Stream Decision->NonHalogenated No Incinerator High-Temp Incineration (>1000°C) with Alkaline Scrubbers for SOx/NOx Halogenated->Incinerator NonHalogenated->Incinerator

Figure 1: Decision pathway for the segregation and environmental disposal of imidazo-thiazine waste.

Emergency Spill Response Protocol

In the event of a dry powder spill, sweeping with a standard brush can aerosolize the compound, leading to respiratory exposure. A wet-containment strategy must be employed.

Protocol 3: Dry Powder Spill Remediation
  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • PPE Escalation: Ensure N95 or P100 particulate respirators are worn if the spill is outside a ventilated hood.

  • Dampen: Lightly mist the spilled powder with a compatible solvent (e.g., isopropanol or water) to suppress aerosolization. Causality: Wetting the powder increases its mass and cohesion, preventing it from becoming airborne during mechanical collection.

  • Collect: Use non-sparking tools to scoop the dampened material into a wide-mouth hazardous waste jar.

  • Decontaminate: Wipe the surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a final wipe with 70% ethanol.

SpillResponse Spill Solid Chemical Spill Detected PPE Don Advanced PPE (Respirator, Nitrile) Spill->PPE Mist Mist with Isopropanol (Suppress Aerosols) PPE->Mist Collect Collect with Non-Sparking Tools Mist->Collect Decon Decontaminate Surface (Mild Alkaline Wipe) Collect->Decon

Figure 2: Step-by-step emergency response workflow for solid heterocyclic acid spills.

References

  • Imidazo[2,1-b][1,3]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Preliminary Evaluations Of Initial TSCA Section 8(E) Substantial Risk Notices. Environmental Protection Agency (EPA). Available at:[Link]

Handling

Personal protective equipment for handling 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid

Standard Operating Procedure & Safety Guide: Handling 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid Executive Summary & Hazard Causality 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid is a specialized or...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid

Executive Summary & Hazard Causality

5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid is a specialized organic heterocyclic compound. Derivatives of the imidazo[2,1-b][1,3]thiazine scaffold are highly biologically active and are frequently investigated as potent modulators of alpha-synuclein amyloid aggregation in neurodegenerative disease research, such as Parkinson's disease[1].

The Causality of Risk: Because this compound is explicitly designed to interact with and alter protein aggregation pathways[1], preventing systemic exposure in the laboratory is paramount. The primary operational risks are inhalation of aerosolized powders during weighing and transdermal absorption when the compound is solubilized.

In drug discovery, these compounds are typically dissolved in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO acts as a potent penetration enhancer by disrupting the intercellular lipid matrix of the stratum corneum and altering keratin protein structures[[“]]. Consequently, DMSO acts as a "Trojan horse," capable of carrying dissolved imidazo[2,1-b][1,3]thiazine derivatives directly through the epidermal barrier and into systemic circulation[3]. Standard laboratory PPE must be aggressively upgraded when handling this compound in solution.

Required Personal Protective Equipment (PPE)

To mitigate the specific risks of particulate aerosolization and solvent-mediated transdermal absorption, adhere to the following PPE requirements.

Protection ZoneRequired EquipmentScientific Causality / Justification
Eye/Face ANSI Z87.1 Safety GogglesPrevents micro-particulate ingress into the ocular mucosa during the transfer of dry, statically charged powders.
Body Flame-retardant lab coat, fully buttonedMinimizes exposed skin area. Must be immediately removed if splashed with DMSO solutions.
Hands (Dry Powder) Standard Nitrile Gloves (4-5 mil)Sufficient for handling dry powders, provided the hands are kept dry and free of solvents.
Hands (DMSO Solution) Butyl Rubber Gloves OR Double-Gloved 8-mil NitrileDMSO rapidly permeates standard thin nitrile. Double-gloving with 8-mil nitrile or using butyl rubber provides a critical breakthrough time buffer[4].
Respiratory Chemical Fume Hood (Face velocity >100 fpm)Prevents inhalation of aerosolized powders. If a hood is unavailable, a NIOSH-approved P100 particulate respirator is mandatory.

Operational Plan: Step-by-Step Handling Protocol

Phase 1: Dry Powder Weighing and Transfer

Heterocyclic powders often hold a static charge, which causes them to repel from metal spatulas and aerosolize, creating a severe inhalation hazard.

  • Preparation: Verify the chemical fume hood is operational (face velocity ≥ 100 fpm). Clear the workspace of unnecessary clutter to prevent airflow turbulence.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood. If anti-static boats are unavailable, pass a static eliminator (ionizing blower) over standard polystyrene boats.

  • Transfer: Use a static-dissipative or ceramic spatula to transfer the 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid powder.

  • Containment: Once the desired mass is achieved, immediately transfer the powder into a sealable glass vial (e.g., amber borosilicate) and cap it tightly before removing it from the balance area.

Phase 2: Solubilization in DMSO
  • PPE Upgrade: Before handling DMSO, upgrade hand protection to butyl rubber gloves or don a second pair of 8-mil nitrile gloves[4].

  • Solvent Addition: Inside the fume hood, uncap the vial containing the pre-weighed powder. Using a calibrated micropipette, add the required volume of anhydrous DMSO directly to the powder.

  • Sealing: Cap the vial tightly and wrap the seam with Parafilm.

  • Agitation: Do not vortex an unsealed vial. Vortex the sealed vial until the compound is fully dissolved. Inspect against a light source to ensure no micro-particulates remain in suspension.

Workflow Visualization

G Start Start Protocol PPE Don Required PPE (Double Nitrile/Butyl, Goggles) Start->PPE Hood Verify Fume Hood Flow (>100 fpm) PPE->Hood Weigh Weigh Powder using Anti-Static Boat Hood->Weigh SolventCheck Using DMSO? Weigh->SolventCheck DMSO High Permeability Risk! Keep inside hood SolventCheck->DMSO Yes Solubilize Add Solvent & Cap Before Vortexing SolventCheck->Solubilize No DMSO->Solubilize Decon Decontaminate Workspace (70% EtOH) Solubilize->Decon Waste Dispose in Non-Halogenated Organic Waste Decon->Waste End End Protocol Waste->End

Safe handling and disposal workflow for imidazo[2,1-b][1,3]thiazine derivatives.

Decontamination and Disposal Plan

Spill Response Methodology
  • Dry Powder Spill: Never sweep dry active pharmaceutical ingredients (APIs). Sweeping generates hazardous dust. Instead, gently cover the powder with absorbent paper towels dampened with water or 70% ethanol to trap the particles. Wipe inward from the edges of the spill to the center.

  • Liquid Spill (DMSO Solution): Immediately cover the spill with universal absorbent pads. Because DMSO is highly miscible with water, wash the contaminated surface thoroughly with a 70% ethanol solution or copious amounts of soapy water after the initial cleanup.

Waste Disposal
  • Solid Waste: All contaminated weigh boats, pipette tips, and gloves must be placed in a puncture-resistant, sealable bag or bin. Label explicitly as: "Hazardous Solid Waste - Contains Biologically Active Imidazothiazine Derivatives."

  • Liquid Waste: Solutions of 5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid in DMSO must be collected in a designated Non-Halogenated Organic Waste carboy. Do not mix with chlorinated solvents unless explicitly approved by your Environmental Health and Safety (EHS) department.

References

  • Imidazo[2,1-b][1,3]thiazine Derivatives as Potential Modulators of Alpha-Synuclein Amyloid Aggregation National Center for Biotechnology Information (PMC)[Link]

  • Exploring Dimethyl Sulfoxide (DMSO): Therapeutic Potential, Risks, and Precautions The Calculated Chemist[Link]

  • Role of DMSO as a skin penetration enhancer in topical drug delivery Consensus[Link]

  • Chemical Resistance of Gloves – Quick Guide Lawrence Berkeley National Laboratory (LBL.gov)[Link]

Sources

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